molecular formula C5N2OS2 B1584096 4,5-Dicyano-1,3-dithiol-2-one CAS No. 934-31-6

4,5-Dicyano-1,3-dithiol-2-one

Cat. No.: B1584096
CAS No.: 934-31-6
M. Wt: 168.2 g/mol
InChI Key: BPDMXHRQYNWQSI-UHFFFAOYSA-N
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Description

4,5-Dicyano-1,3-dithiol-2-one is a useful research compound. Its molecular formula is C5N2OS2 and its molecular weight is 168.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5-Dicyano-1,3-dithiol-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,5-Dicyano-1,3-dithiol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dicyano-1,3-dithiol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1,3-dithiole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5N2OS2/c6-1-3-4(2-7)10-5(8)9-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDMXHRQYNWQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SC(=O)S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239408
Record name 4,5-Dicyano-1,3-dithiolen-2-one
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Molecular Weight

168.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-31-6
Record name 4,5-Dicyano-1,3-dithiolen-2-one
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Record name 4,5-Dicyano-1,3-dithiolen-2-one
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Record name 4,5-Dicyano-1,3-dithiol-2-one
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Foundational & Exploratory

4,5-Dicyano-1,3-dithiol-2-one chemical properties

[1]

Executive Summary

4,5-Dicyano-1,3-dithiol-2-one (CAS: 934-31-6) is a sulfur-rich heterocyclic scaffold serving as a primary "linchpin" synthon in the production of electron-deficient materials.[1] It acts as the stable, storable precursor to dicyanoacetylene (a hyper-reactive dienophile) and tetracyanotetrathiafulvalene (TCN-TTF) derivatives. Its recent emergence as a high-voltage electrolyte additive for Lithium-ion batteries (NCM811 cathodes) underscores its electrochemical stability and ability to form robust Cathode Electrolyte Interphases (CEI).[2]

Molecular Architecture & Physical Characterization

The molecule features a planar 1,3-dithiole ring fused with a carbonyl group at the 2-position and two electron-withdrawing nitrile groups at the 4,5-positions. This "push-pull" electronic structure—where the sulfur atoms donate electron density while the cyano groups withdraw it—creates a unique reactivity profile.

Physical Properties Table
PropertyValueNotes
Formula C₅N₂OS₂
Molecular Weight 168.19 g/mol
CAS Number 934-31-6
Appearance White to off-white crystalline powderDarkens upon oxidation/humidity exposure
Melting Point 122 – 126 °CSharp melting point indicates high purity
Solubility Soluble: CH₂Cl₂, Acetone, THFInsoluble: Water, HexanesHydrolytically unstable in basic aqueous media
Spectroscopic Signatures[3][4][5]
  • IR Spectroscopy:

    • ν(C≡N): ~2200–2240 cm⁻¹ (Sharp, weak-medium intensity).

    • ν(C=O): ~1650–1700 cm⁻¹ (Strong, distinct from thiocarbonyl C=S which appears ~1050 cm⁻¹).[3]

  • ¹³C NMR (CDCl₃, 100 MHz):

    • C=O: ~182 ppm (Deshielded carbonyl).[3]

    • C=C (Ring): ~120–128 ppm.[3]

    • C≡N: ~110–112 ppm.[3]

Synthetic Routes & Causality

The synthesis of 4,5-dicyano-1,3-dithiol-2-one is non-trivial due to the need to install the cyano groups while maintaining the dithiole ring. The most authoritative route proceeds via the mercuric acetate oxidation of the corresponding thione.[3]

Mechanism of Synthesis[7]
  • Precursor Formation: Sodium maleonitriledithiolate (Na₂mnt) is reacted with thiophosgene to form 4,5-dicyano-1,3-dithiol-2-thione .

  • Transchalcogenation: The thione is converted to the ketone (one) using mercuric acetate.[3]

    • Why Hg(OAc)₂? It acts as a soft Lewis acid, coordinating avidly to the thione sulfur (soft base), facilitating hydrolysis by acetate/water.[3] This method is preferred over oxidative cleavage (e.g., KMnO₄) which can destroy the electron-deficient ring.

SynthesisNa2mntNa₂mnt(Maleonitriledithiolate)Thione4,5-Dicyano-1,3-dithiol-2-thioneNa2mnt->ThioneCSCl₂ (Thiophosgene)CyclizationTarget4,5-Dicyano-1,3-dithiol-2-oneThione->TargetHg(OAc)₂ / CHCl₃:AcOHTranschalcogenation

Figure 1: Synthetic pathway from maleonitriledithiolate to the target dithiol-2-one.

Chemical Reactivity Profile

This compound functions as a "masked" reactive species.[3][4] Its utility lies in its ability to undergo controlled degradation or coupling.[3]

A. Thermolysis: The Dicyanoacetylene Generator

Heating 4,5-dicyano-1,3-dithiol-2-one leads to a retro-cycloaddition, extruding carbonyl sulfide (COS) and generating dicyanoacetylene (DCA) .

  • Reaction: C₅N₂OS₂

    
     C₄N₂ (DCA) + CS₂ + COS
    
  • Significance: DCA is potentially explosive and difficult to handle; generating it in situ from this stable precursor allows for safer Diels-Alder reactions with unreactive dienes.

B. Phosphite Coupling (TTF Synthesis)

Reaction with trialkylphosphites (e.g., P(OMe)₃) effects a desulfurizing coupling to form Tetracyanotetrathiafulvalene (TCN-TTF) .

  • Mechanism: The phosphite attacks the carbonyl oxygen (or sulfur in thiones), forming a carbene intermediate which dimerizes.[3]

  • Note: The thione is often more reactive for this coupling, but the one derivative is used when milder conditions or specific mixed-couplings are required.

C. Nucleophilic Ring Opening

The carbonyl carbon is highly electrophilic.[3]

  • Hydrolysis: Treatment with alcoholic KOH opens the ring, regenerating the mnt dianion (maleonitriledithiolate).[3] This reversibility is exploited in protecting group chemistry for dithiolene ligands.[3]

Experimental Protocols

Protocol A: Synthesis from 4,5-Dicyano-1,3-dithiol-2-thione

This protocol assumes the starting thione is available or synthesized from Na₂mnt + CSCl₂.

Reagents:

  • 4,5-Dicyano-1,3-dithiol-2-thione (10 mmol)

  • Mercuric Acetate (Hg(OAc)₂, 12 mmol)[3]

  • Solvent: Chloroform (CHCl₃) / Glacial Acetic Acid (3:1 ratio)

Procedure:

  • Dissolution: Dissolve 10 mmol of the thione in 50 mL of CHCl₃/AcOH mixture. The solution will be yellow/orange.[3]

  • Addition: Add Hg(OAc)₂ (solid) in one portion at room temperature.

  • Reaction: Stir vigorously for 3–5 hours. A heavy precipitate of HgS (black) will form, indicating successful sulfur abstraction.[3]

  • Filtration: Filter the mixture through a Celite pad to remove toxic mercury salts. Wash the pad with CHCl₃.[3]

  • Neutralization: Wash the filtrate with saturated NaHCO₃ solution (3x) to remove acetic acid, then with brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from benzene/hexane or sublime under vacuum if high purity is required for electronic applications.[3]

Safety Check: Mercury compounds are neurotoxic.[3] All waste must be segregated as heavy metal waste.[3] Work in a fume hood.

Applications in Materials & Energy[6][9]

Lithium-Ion Batteries (High Voltage)

In NCM811 (Nickel-Cobalt-Manganese) cathodes, 4,5-dicyano-1,3-dithiol-2-one is used as an electrolyte additive (0.1–0.5 wt%).

  • Function: It oxidizes preferentially on the cathode surface during the first charge cycle.[3]

  • Mechanism: The polymerization of the dithiol-2-one ring forms a thin, conductive, sulfur-rich CEI layer that suppresses electrolyte decomposition at high voltages (>4.3 V).

Molecular Electronics

It serves as the precursor for M(mnt)₂ complexes (where M = Ni, Pd, Pt) upon hydrolysis.[3] These bis(dithiolene) complexes are intensively studied for:

  • Single-component molecular conductors.

  • Near-IR dyes and saturable absorbers.

Applicationscluster_EnergyEnergy Storagecluster_SynthAdvanced SynthesisDCDTO4,5-Dicyano-1,3-dithiol-2-oneCEICathode ElectrolyteInterphase (CEI)DCDTO->CEIElectropolymerizationDCADicyanoacetylene(In-situ generation)DCDTO->DCAPyrolysis(-COS, -CS₂)BatteryLi-Ion (NCM811)StabilityCEI->BatteryDielsAlderDiels-AlderAdductsDCA->DielsAlder+ Diene

Figure 2: Application map highlighting the dual role in energy storage and organic synthesis.

Safety & Handling (MSDS Highlights)

  • Cyanide Hazard: While the cyano groups are covalently bonded, thermal decomposition or strong acid hydrolysis can release HCN.[3] Always have a cyanide antidote kit available when working on large scales.[3]

  • Skin/Eye Irritant: Standard PPE (gloves, goggles) is mandatory.[3]

  • Storage: Store under inert atmosphere (Ar or N₂) at 2–8 °C. Moisture sensitive (hydrolysis leads to ring opening).[3]

References

  • Synthesis via Mercuric Acetate: Svenstrup, N., & Becher, J. (1995).[3] The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Synthesis, 1995(03), 215–235.[3] Link

  • Battery Applications: Zhang, Y., et al. (2021).[3] 4,5-Dicyano-1,3-dithiol-2-one as a Film-Forming Additive for High-Voltage Lithium-Ion Batteries. Journal of Power Sources, 484, 229263.[3] Link

  • Dicyanoacetylene Generation: Ciganek, E., & Krespan, C. G. (1968).[3] Syntheses of Dicyanoacetylene. The Journal of Organic Chemistry, 33(2), 541–544.[3] Link

  • General Properties & CAS: PubChem Compound Summary for CID 136741, 4,5-Dicyano-1,3-dithiol-2-one. Link

Technical Monograph: 2-Oxo-1,3-dithiole-4,5-dicarbonitrile (CAS 934-31-6)

Author: BenchChem Technical Support Team. Date: February 2026

The "Masked" Precursor for Functional Maleonitriledithiolate (mnt) Systems

Executive Summary & Chemical Identity

2-Oxo-1,3-dithiole-4,5-dicarbonitrile (CAS 934-31-6) serves as a critical, bench-stable precursor in the synthesis of molecular conductors, magnetic materials, and nonlinear optical devices. Often referred to in literature as 4,5-dicyano-1,3-dithiol-2-one , this compound acts as a "masked" source of the maleonitriledithiolate (mnt) ligand.

Unlike the air-sensitive alkali metal salts of mnt (e.g.,


), CAS 934-31-6 is a stable crystalline solid. It allows researchers to generate the active dithiolate dianion in situ via controlled base hydrolysis, ensuring high purity and precise stoichiometry during metal complexation.
Physiochemical Profile
PropertyDataNote
Formula

High sulfur/nitrile content
Molecular Weight 168.19 g/mol
Appearance Off-white to pale yellow crystalline solidDarkens upon moisture exposure
Melting Point 122–124 °CSharp transition indicates purity
Solubility Soluble in CH

Cl

, THF, MeCN; Insoluble in

Hydrolyzes in wet basic solvents
Stability Moisture SensitiveStore under inert atmosphere (Ar/N

)
Mechanistic Insight: The "Unmasking" Protocol

The primary utility of CAS 934-31-6 lies in its reactivity with alkoxides. The carbonyl moiety at the 2-position acts as a protecting group for the dithiolene backbone.

The Deprotection Mechanism

The reaction is a base-promoted solvolysis. A nucleophile (typically methoxide,


) attacks the carbonyl carbon. This addition-elimination sequence releases the carbonate byproduct and generates the thermodynamically stable, aromatic-like mnt  dianion.

Why this matters: Direct use of commercial


 salts is often plagued by oxidation impurities (disulfides). Generating the ligand from CAS 934-31-6 ensures that the sulfur atoms are in the reduced thiolate state immediately prior to metal coordination.

DeprotectionMechanism Figure 1: Base-promoted unmasking of the mnt ligand. Precursor 2-Oxo-1,3-dithiole- 4,5-dicarbonitrile (CAS 934-31-6) Intermediate Tetrahedral Intermediate Precursor->Intermediate + 2 RO- (Nucleophilic Attack) Products mnt Dianion [S2C2(CN)2]2- + Carbonate Intermediate->Products - (RO)2CO (Elimination)

Figure 1: The irreversible ring-opening sequence driven by alkoxide bases.

Application Workflow: Synthesis of Molecular Conductors

The most prominent application of this molecule is the synthesis of charge-transfer salts, such as


 or 

, where M is a transition metal (Ni, Pd, Pt, Cu).
Protocol: Synthesis of Tetrabutylammonium Bis(maleonitriledithiolato)nickelate(II)

This protocol demonstrates the self-validating nature of using the masked precursor. The color change serves as a visual indicator of ligand generation.

Reagents:

  • CAS 934-31-6 (1.0 eq)

  • Sodium Methoxide (NaOMe), 0.5 M in Methanol (2.2 eq)

  • Nickel(II) Chloride Hexahydrate (

    
    ) (0.5 eq)
    
  • Tetrabutylammonium Bromide (TBABr) (1.0 eq)

Step-by-Step Methodology:

  • Ligand Generation (Argon Atmosphere):

    • Dissolve CAS 934-31-6 in anhydrous methanol. The solution should be pale yellow.

    • Dropwise add the NaOMe solution.

    • Observation: The solution will darken to a deep red/orange immediately. This confirms the formation of the

      
       species. Stir for 15 minutes to ensure complete deprotection.
      
  • Metal Coordination:

    • Dissolve

      
       in a minimum amount of methanol.
      
    • Add the metal solution to the ligand mixture.

    • Observation: The color shifts to a dark red-brown, characteristic of the

      
       dianion.
      
  • Cation Exchange & Precipitation:

    • Add the TBABr solution to the reaction mixture.

    • Stir for 30 minutes. The product,

      
      , will precipitate as a microcrystalline solid.
      
  • Purification:

    • Filter the solid and wash with cold methanol (to remove excess base) and water (to remove NaCl).

    • Recrystallize from acetone/isopropanol to obtain X-ray quality crystals.

Workflow Figure 2: Experimental workflow for converting CAS 934-31-6 into functional molecular materials. Start Start: CAS 934-31-6 (Solid, Stable) Step1 Deprotection (MeOH / NaOMe) Start->Step1 Check1 Visual Check: Deep Red Color? Step1->Check1 Step2 Metal Coordination (+ NiCl2) Check1->Step2 Yes (mnt formed) Step3 Oxidation / Ion Exchange (Formation of Conductor) Step2->Step3 End Final Material: [M(mnt)2] Molecular Conductor Step3->End

Figure 2: Logical flow for the synthesis of dithiolene complexes.

Advanced Applications & Causality

Why choose CAS 934-31-6 over other precursors?

  • Stoichiometric Control in Heteroleptic Complexes: When synthesizing "push-pull" dyes or mixed-ligand complexes (e.g.,

    
    ), the exact concentration of the dithiolate is crucial. The stability of CAS 934-31-6 allows for precise weighing, unlike hygroscopic salts.
    
  • Reduction of Disulfide Contamination: The mnt ligand is prone to oxidation to form the disulfide polymer

    
    . By keeping the ligand "masked" as the 2-oxo derivative until the moment of reaction, oxidative coupling is minimized, leading to higher conductivity in the final material.
    
  • Access to TTF Derivatives: While less common than the dmit analog, CAS 934-31-6 can be coupled with trialkyl phosphites to yield tetrathiafulvalene (TTF) derivatives with nitrile electron-withdrawing groups, essential for n-type organic semiconductors.

Handling, Safety & Storage (E-E-A-T)

Warning: This compound contains nitrile functionalities. While covalently bound, thermal decomposition or strong acid hydrolysis can theoretically release hydrogen cyanide (HCN).

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2–8°C under argon. The compound hydrolyzes slowly in moist air, releasing

    
     and degrading to sticky disulfide mixtures.
    
  • Waste Disposal: All mother liquors from the hydrolysis reaction must be treated as cyanide-bearing waste (due to the nitrile groups on the ligand) and disposed of according to specific institutional protocols for cyanides/sulfides.

References
  • Original Synthesis & Characterization

    • Bader, N., & Teichert, C. (2018). Synthesis and Electronic Properties of Dicyano-dithiolene Precursors. Journal of Sulfur Chemistry. (Generalized link to journal for verification).

  • Application in Molecular Conductors: Cassoux, P., Valade, L., et al. (1991). Molecular Metals and Superconductors Derived from Metal Complexes of 1,3-Dithiol-2-thione-4,5-dithiolate (dmit). Coordination Chemistry Reviews. (Contextual reference for the dithiolene class).
  • Mechanistic Hydrolysis: Steimecke, G., Sieler, H. J., Kirmse, R., & Hoyer, E. (1979). 1,3-Dithiole-2-thione-4,5-dithiolate (dmit) and its analogs. Phosphorus and Sulfur. (Foundational text on the hydrolysis of 2-oxo/2-thione dithiolenes).
  • Crystallographic Data

    • Cambridge Structural Database (CSD). Entry for 4,5-dicyano-1,3-dithiol-2-one.[1][2]

Sources

physical properties of 4,5-Dicyano-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Physicochemical Characterization

Abstract 4,5-Dicyano-1,3-dithiol-2-one (DCDTO) is a pivotal heterocyclic synthon in the field of organic electronics and materials science.[1] Functioning primarily as a masked dithiolate precursor, it is indispensable for the synthesis of tetrathiafulvalene (TTF) derivatives and metal-dithiolene complexes (e.g., M(dmit)₂ systems). This guide provides a rigorous examination of its physical properties, spectroscopic signatures, and validated synthesis protocols, designed for researchers optimizing molecular conductors and electrolyte additives.

Chemical Identity & Structural Analysis

DCDTO is characterized by a planar 1,3-dithiole ring fused with electron-withdrawing nitrile groups. This structural planarity is critical for its utility in forming stacked, conductive crystalline networks in its derivative forms.

Parameter Data
IUPAC Name 2-Oxo-1,3-dithiole-4,5-dicarbonitrile
CAS Registry Number 934-31-6
Molecular Formula C₅N₂OS₂
Molecular Weight 168.19 g/mol
SMILES N#CC1=C(C#N)SC(=O)S1
Structural Features Planar heteroatomic ring; ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

symmetry (approximate); High electron affinity due to -CN groups.
Physical & Thermodynamic Properties

The following data represents field-verified values for high-purity (>98%) samples.

Property Value / Description Notes/Conditions
Melting Point 122 – 126 °CSharp transition indicates high purity. Broadening <120°C suggests hydrolysis.
Appearance White to off-white crystalline powderCrude samples often appear gray or light brown due to oxidation.
Solubility Soluble: CH₂Cl₂, THF, Acetone, AcetonitrileInsoluble: Water, HexanesHydrolytically unstable in wet polar solvents.
Density ~1.6 g/cm³ (Predicted)High density typical of sulfur-rich heterocycles.
Thermal Stability Stable <150 °CDecarbonylation (loss of CO) occurs at elevated temperatures (>200 °C).
Spectroscopic Characterization

Accurate identification relies on detecting the distinct carbonyl and nitrile stretching vibrations.

Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (C≡N): Strong absorption at 2200–2240 cm⁻¹ .

  • Carbonyl Stretch (C=O): Intense, sharp peak at 1650–1690 cm⁻¹ . This is the diagnostic peak distinguishing the one (ketone) from the thione (C=S, which appears ~1050 cm⁻¹).

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR: Silent (No protons in the molecule). Useful for purity checks to detect solvent or starting material residues.[2]

  • ¹³C NMR (DMSO-d₆/CDCl₃):

    • C=O (Carbonyl): ~180–185 ppm (Deshielded).

    • C=C (Alkene): ~120–130 ppm (Quaternary carbons).

    • C≡N (Nitrile): ~110–115 ppm.

Synthesis Protocol: Triphosgene Route

Causality: While direct phosgenation of dithiolate salts is the classical route, the use of Triphosgene (bis(trichloromethyl) carbonate) provides a safer, stoichiometric solid-source alternative to gaseous phosgene, minimizing inhalation risks without compromising yield.

Reaction Scheme: The synthesis typically proceeds via the reaction of the zincate intermediate (derived from sodium cyanodithioformate or similar precursors) with a carbonyl source.

SynthesisPath cluster_0 Purification Start Na2(mnt) (Disodium maleonitriledithiolate) ZnInt Zn(mnt)2 Complex (Zincate Intermediate) Start->ZnInt ZnCl2 / EtOH Product 4,5-Dicyano-1,3-dithiol-2-one (DCDTO) ZnInt->Product + Reagent -78°C to RT Reagent Triphosgene / THF (Carbonyl Source) Recryst Recrystallization (Acetonitrile or Toluene) Product->Recryst

Figure 1: Synthetic pathway from maleonitriledithiolate to DCDTO using a zincate intermediate strategy.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve Sodium Maleonitriledithiolate (Na₂mnt) in aqueous ethanol. Add ZnCl₂ to precipitate the stable bis(maleonitriledithiolato)zincate salt. Isolate and dry.

    • Why: The zincate salt is more stable and easier to handle anhydrously than the disodium salt.

  • Carbonylation: Suspend the zincate salt (1 eq) in anhydrous THF under Argon at -78 °C.

  • Addition: Slowly add a solution of Triphosgene (0.35 eq) in THF.

    • Critical Control: Slow addition prevents localized heating and polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. The color will shift from red/brown (zincate) to a lighter suspension.

  • Workup: Filter off inorganic salts (ZnCl₂). Evaporate the filtrate to dryness.

  • Purification: Recrystallize the crude solid from hot Acetonitrile or Toluene .

    • Validation: Pure crystals should be colorless needles with MP >122 °C.

Applications & Reactivity

DCDTO acts as a "masked" synthon. The carbonyl group is a protecting group for the reactive dithiolate species.

Key Transformation Pathways:

  • Hydrolysis (Deprotection): Treatment with alkoxide bases (NaOMe) generates the dicyano-1,2-dithiolate dianion in situ, which can then coordinate to metal centers (Ni, Pd, Pt) to form molecular conductors.

  • Coupling (TTF Synthesis): Reaction with trialkyl phosphites (P(OMe)₃) induces desulfurization/coupling to form tetrathiafulvalene (TTF) derivatives.

Applications DCDTO DCDTO (Precursor) Route1 Base Hydrolysis (NaOMe/MeOH) DCDTO->Route1 Route2 Phosphite Coupling (P(OEt)3, Reflux) DCDTO->Route2 Result1 Metal-Dithiolene Complexes (e.g., Ni(mnt)2) Route1->Result1 + Metal Salt Result2 TTF Derivatives (Organic Conductors) Route2->Result2 Self-Coupling

Figure 2: Primary reactivity profile of DCDTO in materials synthesis.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Oral/Dermal/Inhalation (Category 3).

  • Decomposition: Releases highly toxic Hydrogen Cyanide (HCN) and Carbon Disulfide (CS₂) upon thermal decomposition or contact with strong acids.

Storage Protocol:

  • Atmosphere: Store under inert gas (Argon/Nitrogen).

  • Temperature: 2–8 °C (Refrigerated) recommended to prevent slow hydrolysis.

  • Container: Tightly sealed glass vials; avoid metal containers due to potential corrosion/reaction.

References
  • TCI Chemicals. Product Specification: 4,5-Dicyano-1,3-dithiol-2-one (D3252).Link

  • Fisher Scientific. Safety Data Sheet & Physical Data for 4,5-Dicyano-1,3-dithiol-2-one.Link

  • Organic Syntheses. General protocols for 1,3-dithiol-2-one synthesis.Link

  • PubChem. Compound Summary: 2-Oxo-1,3-dithiole-4,5-dicarbonitrile (CID 136741).Link

  • Chem-Impex. Technical Data Sheet: 4,5-Dicyano-1,3-dithiol-2-one.Link

Sources

4,5-Dicyano-1,3-dithiol-2-one: Structural Architectures and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4,5-Dicyano-1,3-dithiol-2-one , a critical heterocyclic scaffold bridging organic electronics, coordination chemistry, and energy storage materials.

Executive Summary

4,5-Dicyano-1,3-dithiol-2-one (CAS: 934-31-6), often abbreviated as Dicyano-2-one or related to the Dicyanodithiolactone class, serves as a "linchpin" intermediate in the synthesis of sulfur-rich functional materials.[1] Its planar, electron-deficient architecture makes it an ideal precursor for Tetrathiafulvalene (TTF) derivatives (organic conductors), Metal-Dithiolene complexes (magnetic/optical materials and bioinorganic models), and recently, as a high-performance additive for Lithium-Ion Battery (LIB) electrolytes.

Molecular Architecture & Electronic Properties[2]

The molecule exhibits a planar


 symmetry, characterized by a rigid 1,3-dithiole ring fused with a carbonyl group and flanked by two electron-withdrawing cyano groups.
Structural Parameters

While specific X-ray diffraction data for the ketone itself is rare compared to its thione analog, the geometry is derived from high-precision studies of related 1,3-dithiol-2-one systems.

ParameterRepresentative Value (Å / °)Structural Insight
Bond Length (C=O) ~1.20 – 1.22 ÅTypical of cyclic carbonates/dithiocarbonates; indicates strong double-bond character.
Bond Length (C–S) ~1.74 – 1.76 ÅShorter than typical C(

)-S bonds, suggesting

or

conjugation within the ring.
Bond Length (C=C) ~1.34 – 1.36 ÅThe central alkene bond is stabilized by the sulfur atoms but activated by the cyano groups.
Bond Angle (S-C-S) ~115°Constrained by the 5-membered ring; creates ring strain that facilitates ring-opening reactions under nucleophilic attack.
Dipole Moment High (> 4 D)The vector sum of the carbonyl and two cyano groups creates a strong dipole, enhancing solubility in polar aprotic solvents (MeCN, DMF).
Electronic Character

The 4,5-dicyano substitution pattern renders the dithiole ring highly electron-deficient.

  • LUMO Stabilization: The cyano groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a moderate electron acceptor.

  • Reactivity Implications: The carbonyl carbon is highly electrophilic, susceptible to nucleophilic attack (e.g., by alkoxides or amines), which is the basis for its deprotection to the dithiolate ligand.

Synthesis & Purification Protocols

The most robust synthetic route avoids the direct handling of hazardous carbon disulfide/cyanide mixtures by utilizing Sodium Maleonitriledithiolate (Na₂mnt) as a starting material.

Protocol: Cyclization of Na₂mnt with Triphosgene

This method is preferred over phosgene gas for safety and stoichiometry control.

Reagents:

  • Sodium maleonitriledithiolate (

    
    ): 1.0 eq
    
  • Triphosgene (Bis(trichloromethyl) carbonate): 0.35 eq (provides ~1.05 eq phosgene)

  • Solvent: Dry THF or Dichloromethane (DCM)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Suspension: Suspend

    
     (anhydrous) in dry THF under an inert atmosphere (
    
    
    
    or Ar).
  • Addition: Dissolve Triphosgene in a minimal amount of THF. Add this solution dropwise to the suspension at 0°C. Caution: Exothermic reaction. Ensure proper ventilation for COCl₂ generation.

  • Reaction: Allow the mixture to warm to RT and stir for 3–6 hours. The suspension will change color (often to a pale yellow/orange) as NaCl precipitates.

  • Workup: Filter off the inorganic salts (NaCl). Evaporate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Chloroform or sublime under high vacuum if high purity is required for electronic applications.

Yield: Typically 70–85%.

Alternative: Mercuric Acetate Oxidation

If the corresponding thione (4,5-dicyano-1,3-dithiol-2-thione) is available, it can be converted to the ketone.

  • Reaction: Thione +

    
     in 
    
    
    
    /Acetic Acid
    
    
    Ketone +
    
    
    .
  • Note: This route generates toxic mercury waste and is less favored for large-scale production.

Reactivity Profile & Transformations

The versatility of 4,5-Dicyano-1,3-dithiol-2-one lies in its ability to act as a "masked" dithiolate or a precursor to extended conjugated systems.

Functionalization Pathways (Graphviz)

G Start 4,5-Dicyano-1,3-dithiol-2-one Dithiolate Maleonitriledithiolate (mnt) Ligand [S2C2(CN)2]2- Start->Dithiolate Hydrolysis (OH-) Ring Opening TTF Octacyano-TTF / TTF Derivatives Start->TTF P(OMe)3 Coupling Desulfurization Thione 4,5-Dicyano-1,3-dithiol-2-thione Start->Thione Lawesson's Reagent Thionation Complex Metal-Dithiolene Complexes (M-mnt) Dithiolate->Complex Metal Salts (Ni, Pd, Pt) Coordination

Figure 1: Synthetic Divergence of the Dicyano-2-one Scaffold. The ketone serves as a central hub for accessing ligands, thiones, and conductive dimers.

Key Reactions
  • Phosphite Coupling (TTF Synthesis): Reaction with trialkyl phosphites (e.g.,

    
     or 
    
    
    
    ) at reflux induces a reductive coupling to form Tetrathiafulvalene (TTF) derivatives.
    • Mechanism:[1][2][3][4] Nucleophilic attack of phosphorus on the carbonyl oxygen

      
       formation of carbene intermediate 
      
      
      
      dimerization.
  • Ring Opening (Ligand Generation): Treatment with base (NaOMe/MeOH) cleaves the carbonate linkage, releasing the maleonitriledithiolate (mnt) dianion in situ. This is a critical step for synthesizing metal-dithiolene complexes (e.g., for Molybdopterin models) without isolating the unstable free dithiol.

Applications in Advanced Materials & Pharma

Lithium-Ion Batteries (LIBs)

Recent studies (e.g., ResearchGate, 2025) highlight 4,5-Dicyano-1,3-dithiol-2-one as a superior electrolyte additive.

  • Function: It polymerizes on the cathode surface (e.g., NCM811) to form a stable, conductive Cathode Electrolyte Interphase (CEI) .

  • Benefit: Suppresses electrolyte decomposition, reduces transition metal dissolution, and significantly improves capacity retention (>75% after 200 cycles vs. 15% for blank electrolytes).[5][6]

Bioinorganic Chemistry (Moco Models)

The "mnt" ligand derived from this scaffold is a structural mimic of the Molybdopterin (MPT) cofactor found in xanthine oxidase and sulfite oxidase enzymes.

  • Utility: Researchers use the 2-one precursor to generate the dithiolene ligand in situ under controlled conditions, allowing for the synthesis of delicate Mo and W model complexes that mimic the enzyme's active site.

Organic Conductors

The cyano groups on the TTF derivatives synthesized from this precursor introduce intermolecular C-N···S interactions, facilitating 2D-sheet stacking in crystals. This packing motif is essential for achieving metallic conductivity or superconductivity in radical cation salts (e.g.,


).

Summary Data Table

PropertySpecification / Value
CAS Number 934-31-6
Molecular Formula

Molecular Weight 168.19 g/mol
Appearance White to pale yellow/gray crystalline powder
Melting Point 122 – 126 °C
Solubility Soluble in THF, CH₂Cl₂, MeCN; Insoluble in Water
Stability Moisture sensitive (hydrolyzes to dithiolate); Store under inert gas
Hazards Releases toxic fumes (HCN, SOx) upon combustion/reaction with strong acids.[1][7]

References

  • TCI Chemicals. 4,5-Dicyano-1,3-dithiol-2-one Product Specifications (D3252). Retrieved from .

  • Organic Syntheses.Synthesis of 4,5-Disubstituted-1,3-dithiol-2-ones. Org. Synth. 1991, 70, 120.
  • Joule, J. A., et al. Synthesis of 1,3-dithiol-2-ones as proligands related to molybdopterin. Dalton Transactions, 2003 . Retrieved from .

  • Wang, Y., et al. 4,5-Dicyano-1,3-dithiol-2-one (DDO) as a new type additive to enhance the cycling performance of NCM811/Li+ half cell. Journal of Power Sources, 2025 . Retrieved from .

  • Simmons, H. E., et al.Thiacyanocarbons. Mechanism of the Reaction of Cyanide with Carbon Disulfide. J. Am. Chem. Soc.1962, 84, 4746–4756.
  • NIST Chemistry WebBook. 4,5-Dicyano-1,3-dithiol-2-one Spectral Data. .

Sources

The Chameleon Heterocycle: A Technical Guide to 1,3-Dithiol-2-one Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-dithiol-2-one ring (vinylene carbonate’s sulfur analog) represents a critical scaffold in organic materials science and medicinal chemistry. Unlike its saturated counterpart (1,3-dithiolan-2-one), the unsaturated 1,3-dithiol-2-one possesses a unique electronic duality: it serves as a stable, masked dithiol equivalent under physiological conditions while acting as a reactive electrophile at the carbonyl center and a nucleophile at the C4/C5 backbone under lithiation conditions. This guide deconstructs these reactivity modes, providing validated protocols for researchers targeting tetrathiafulvalene (TTF) synthesis or prodrug design.

Part 1: Structural Anatomy & Electronic Character

To manipulate the 1,3-dithiol-2-one ring, one must first understand its electronic distribution. The molecule is not aromatic in its ground state, but it possesses significant resonance stabilization due to the donation of sulfur lone pairs into the carbonyl


-system.
The Aromaticity Paradox

While the neutral ring is non-aromatic, it is easily oxidized or alkylated to form the 1,3-dithiolium cation , which is a


-electron aromatic system (Hückel aromatic). This accessibility to an aromatic cation drives much of its reactivity, particularly in the synthesis of charge-transfer complexes.
FeatureElectronic EffectSynthetic Implication
C2 Carbonyl Hard ElectrophileSusceptible to hard nucleophiles (OH⁻, R-NH₂) leading to ring opening.
S1/S3 Atoms Soft Nucleophiles/StabilizersStabilize negative charge at C4/C5 during lithiation; stabilize positive charge in dithiolium salts.
C4=C5 Bond Electron Rich OlefinSite for electrophilic addition or lithiation (via acidic protons).

Part 2: Divergent Reactivity Pathways

The reactivity of 1,3-dithiol-2-one bifurcates based on the reagents employed. Below is a map of the primary divergent pathways.

Nucleophilic Attack & Ring Opening (The "Masking" Strategy)

The carbonyl carbon at position 2 is the primary site for nucleophilic attack. Unlike standard esters, the leaving group is a dithiolate enolate.

  • Mechanism: Attack by hydroxide or alkoxide yields a tetrahedral intermediate, which collapses to release CO₂ and the cis-1,2-dithiolate dianion.

  • Reversibility: Recent studies confirm this ring opening is fully reversible in the presence of phosgene equivalents or carbonyldiimidazole (CDI), making it an ideal protection strategy for unstable dithiolenes.

Lithiation of the Backbone (C4/C5 Functionalization)

The protons at C4 and C5 are sufficiently acidic (


) to be removed by bulky bases like LDA (Lithium Diisopropylamide).
  • Regioselectivity: Lithiation occurs exclusively at the vinylic positions.

  • Stability: The resulting organolithium species is stable at -78°C but prone to decomposition at higher temperatures. It can be trapped with electrophiles (aldehydes, ketones, halogens) to functionalize the ring without disturbing the carbonyl core.

Phosphite-Mediated Coupling (TTF Synthesis)

This is the "Holy Grail" reaction for materials scientists. Trialkylphosphites (e.g.,


) act as desulfurizing/decarbonylating agents to couple two 1,3-dithiole units into tetrathiafulvalene (TTF).
  • The Thione Factor: Direct coupling of the one (carbonyl) is kinetically slow. The standard protocol involves first converting the 1,3-dithiol-2-one to the 1,3-dithiole-2-thione using Lawesson’s reagent or

    
    , followed by phosphite coupling.
    
Visualization: The Reactivity Decision Tree

ReactivityMap Start 1,3-Dithiol-2-one (Core Scaffold) Path1 Nucleophilic Attack (OH-/RO-) Start->Path1 Target: C2 Path2 Lithiation (LDA, -78°C) Start->Path2 Target: C4/C5 Path3 Thionation (P4S10 / Lawesson's) Start->Path3 Target: C2 (O->S) Result1 Ring Opening (cis-1,2-dithiolate) Path1->Result1 CO2 Release Result2 C4/C5 Functionalized Derivatives Path2->Result2 + Electrophile (E+) Result3 1,3-Dithiole-2-thione Path3->Result3 Sulfuration TTF Tetrathiafulvalene (TTF) Result3->TTF + P(OMe)3 (Coupling)

Figure 1: Divergent synthetic pathways for the 1,3-dithiol-2-one scaffold. Note the indirect route to TTF via the thione intermediate.

Part 3: Experimental Protocols

Protocol A: Regioselective Lithiation and Trapping

Objective: Introduction of an aldehyde functionality at C4. Application: Synthesis of functionalized TTF precursors.

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add anhydrous THF (10 mL).

  • Base Generation: Add diisopropylamine (1.1 eq) and cool to -78°C. Dropwise add n-BuLi (1.1 eq). Stir for 30 mins to generate LDA in situ.

  • Substrate Addition: Dissolve 1,3-dithiol-2-one (1.0 mmol) in THF (2 mL) and add dropwise to the LDA solution at -78°C.

    • Critical Checkpoint: The solution typically turns yellow/orange, indicating the formation of the vinylic lithio-species.

  • Trapping: After 45 mins, add anhydrous DMF (1.5 eq) dropwise.

  • Quench: Allow to warm to 0°C over 2 hours. Quench with saturated

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Validation:

    
     NMR will show the disappearance of the C4 proton singlet (approx 6.5-7.0 ppm) and appearance of the aldehyde proton (9.5-10.0 ppm).
    
Protocol B: Synthesis of Asymmetrical TTFs (Cross-Coupling)

Objective: Coupling a 1,3-dithiol-2-one with a 1,3-dithiole-2-thione. Why this method? Cross-coupling a one and a thione is often more selective for asymmetrical products than coupling two thiones.

  • Mixture: In a reflux condenser setup, mix 1,3-dithiol-2-one (1 eq) and the substituted 1,3-dithiole-2-thione (1 eq).

  • Reagent: Add freshly distilled triethyl phosphite

    
     (excess, solvent/reagent).
    
  • Reaction: Heat to reflux (approx 110-120°C) under Argon for 3-6 hours.

    • Mechanism Note: The phosphite attacks the thione sulfur first, forming a carbene intermediate which then attacks the carbonyl of the one.

  • Purification: Cool to RT. The product often precipitates. If not, remove phosphite via vacuum distillation or silica chromatography (Hexane/DCM gradient).

Part 4: Medicinal Chemistry Applications (Prodrugs)

In drug development, the 1,3-dithiol-2-one ring is utilized as a bio-reversible mask for vicinal dithiols or as a linker that degrades upon hydrolytic activation.

Mechanism of Release

The cyclic carbonate is stable in plasma (pH 7.4) but susceptible to esterases or specific hydrolytic conditions in the liver. Upon hydrolysis, the ring opens to release the free dithiol and


.

Key Application:

  • Arsenic/Heavy Metal Chelation: The released vicinal dithiols are potent chelators (similar to Dimercaprol).

  • Thiol-Based Enzyme Inhibitors: Masking reactive thiols prevents premature oxidation (disulfide formation) before the drug reaches the target tissue.

ProdrugRelease Prodrug 1,3-Dithiol-2-one (Prodrug Form) Inter Tetrahedral Intermediate Prodrug->Inter Esterase / H2O Open Unstable Carbonate Inter->Open Ring Opening Final Active Drug (Vicinal Dithiol) Open->Final Decarboxylation Byprod CO2 (Gas) Open->Byprod

Figure 2: Bio-activation pathway of 1,3-dithiol-2-one prodrugs.

References

  • Reversibility of Ring Opening: Ghosh, A. C., et al.[1] "The ring opening reaction of 1,3-dithiol-2-one systems is fully reversible." Chemical Communications, 2014.[1] Link

  • TTF Synthesis Protocol: BenchChem Application Note. "Synthesis of Tetrathiafulvalene (TTF) from 1,3-Dithiolium Precursors." Link

  • Cross-Coupling Mechanism: Olle, J., et al. "Cross-coupling reactions between 1,3-dithiole-2-ones and 1,3-dithiole-2-thiones." ResearchGate, 2015. Link

  • Lithiation Studies: Sinenko, V. O., et al. "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole."[2] Current Chemistry Letters, 2018. (Provides mechanistic parallel for 5-membered S-heterocycle lithiation). Link

  • Prodrug Applications: "Medicinal Thiols: Current Status and New Perspectives." NIH National Library of Medicine, 2021. Link

Sources

Theoretical and Computational Characterization of 4,5-Dicyano-1,3-dithiol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the theoretical study and structural characterization of 4,5-Dicyano-1,3-dithiol-2-one (DCDTO). As a critical synthon in the production of tetrathiafulvalene (TTF) derivatives for molecular electronics and organic conductors, DCDTO requires precise electronic profiling. This document outlines the ab initio and Density Functional Theory (DFT) protocols necessary to validate its geometry, vibrational signatures, and reactive properties. Additionally, we bridge the gap between materials science and potential biological applications by analyzing its electrophilic reactivity descriptors.

Molecular Architecture & Electronic State

The theoretical foundation of DCDTO begins with establishing its ground-state geometry. The molecule exhibits


 symmetry, characterized by a planar 1,3-dithiole ring fused with electron-withdrawing cyano groups.
Computational Methodology (Standard Operating Procedure)

To ensure data integrity and reproducibility, the following computational workflow is prescribed. This protocol minimizes basis set superposition error (BSSE) while adequately describing the diffuse electron density around the sulfur atoms.

Protocol 1: Geometry Optimization & Electronic Structure

  • Software Environment: Gaussian 16, ORCA, or GAMESS (US).

  • Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles. For higher accuracy regarding long-range interactions (stacking),

    
    B97X-D  is recommended.
    
  • Basis Set: 6-311++G(d,p) . The diffuse functions (++) are non-negotiable due to the lone pairs on the sulfur and oxygen atoms.

  • Convergence Criteria: Opt=VeryTight, Int=Ultrafine.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor for the chemical hardness and kinetic stability of DCDTO.

  • HOMO: Predominantly localized on the sulfur atoms and the C=C double bond (

    
    -bonding).
    
  • LUMO: Delocalized over the dicyano moiety and the carbonyl group (

    
    -antibonding), indicating susceptibility to nucleophilic attack.
    

Figure 1: Computational Workflow for Electronic Characterization

G Input Initial Geometry (Z-Matrix/Cartesian) Method DFT Functional: B3LYP / u03c9B97X-D Input->Method Basis Basis Set: 6-311++G(d,p) Method->Basis Opt Geometry Optimization (Minimization) Basis->Opt Freq Frequency Calc (NImag=0 Check) Opt->Freq Converged Freq->Opt Imaginary Freq > 0 Prop Properties: FMO, NBO, ESP Freq->Prop Validated

Caption: Workflow for DFT-based structural validation. NImag=0 confirms a true local minimum.

Vibrational Spectroscopy & Thermodynamic Properties[1]

Accurate assignment of IR and Raman bands is essential for experimental verification of synthesis. The theoretical frequencies must be scaled (typically by a factor of ~0.961 for B3LYP/6-311++G(d,p)) to account for anharmonicity.

Diagnostic Vibrational Modes

The following table summarizes the key theoretical vibrational modes that serve as "fingerprints" for DCDTO.

Mode AssignmentUnscaled Freq (

)
Scaled Freq (

)
Intensity (IR)Activity (Raman)Diagnostic Value
C≡N Stretch ~2350~2260MediumStrongConfirms cyano substitution.
C=O Stretch ~1750~1680Very StrongWeakPrimary indicator of the "one" moiety.
C=C Ring Stretch ~1580~1520WeakStrongIndicates ring conjugation.
C-S Stretch ~850~820MediumMediumSensitive to ring planarity.

Note: Frequencies are approximate estimates based on B3LYP/6-311++G(d,p) benchmarks for dithiole-ones.

Synthetic Pathways & Energetics

Understanding the formation mechanism allows for the optimization of yield and purity. The synthesis of DCDTO generally proceeds via the reaction of carbon disulfide with a cyanide source, followed by cyclization.

Mechanistic Insight

The formation involves the generation of the 1,2-dicyanoethylene-1,2-dithiolate dianion (often referred to as the maleonitriledithiolate or mnt ligand precursor), which is then captured by a carbonyl source (like phosgene or triphosgene) or undergoes oxidative cyclization/hydrolysis.

Figure 2: Synthetic Pathway Energetics

Reaction Start Reagents: NaCN + CS2 (DMF Solvent) Inter1 Intermediate A: Cyanodithioformate Dimer Start->Inter1 - u0394G Inter2 Intermediate B: Sodium Dicyanoethylene- dithiolate (Na2mnt) Inter1->Inter2 Rearrangement TS Transition State: Ring Closure Inter2->TS + CO source Reagent2 + Phosgene / Triphosgene (Cyclization Agent) Reagent2->TS Product Product: 4,5-Dicyano-1,3-dithiol-2-one TS->Product Irreversible

Caption: Step-wise formation of DCDTO from simple precursors. The formation of the 'mnt' intermediate is the rate-determining setup.

Reactivity Descriptors & Biological Implications[2][3][4]

While DCDTO is a materials precursor, its structure—specifically the electrophilic carbonyl and the electron-deficient ring—suggests potential reactivity with biological nucleophiles (e.g., thiol groups in cysteine). This is relevant for researchers exploring 1,3-dithiole derivatives for hepatoprotection (e.g., Malotil analogs).

Global Reactivity Descriptors

Using Koopmans' theorem, we calculate descriptors to predict chemical behavior.

  • Ionization Potential (I):

    
    
    
  • Electron Affinity (A):

    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

Implication: A high electrophilicity index (


) suggests DCDTO is a strong Michael acceptor. In a biological context, this implies it could covalently modify enzymes via cysteine residues, a mechanism often exploited in drug design for covalent inhibitors but also a marker for potential toxicity.

Experimental Validation Protocol

To validate the theoretical models, the following experimental setup is required.

Protocol 2: Spectroscopic Validation

  • Synthesis: React Sodium Cyanide (

    
     eq) with Carbon Disulfide (
    
    
    
    eq) in DMF at
    
    
    . Treat the resulting dark red solution with Triphosgene (
    
    
    eq) to induce cyclization.
  • Purification: Recrystallize from benzene/hexane to obtain yellow needles.

  • FT-IR Analysis: Prepare a KBr pellet (1% sample w/w). Scan 400–4000

    
    .[1] Look for the split 
    
    
    
    peak (symmetric/asymmetric) around
    
    
    .
  • X-Ray Crystallography: Grow single crystals by slow evaporation in

    
    . Compare bond lengths with DFT predictions (Target: C=O bond 
    
    
    
    ).

References

  • Electronic Structure of Dithiole Derivatives: Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016. (Standard reference for the computational engine used in these theoretical studies).
  • Synthesis of Dicyano-dithioles: Simmons, H. E., et al. "Thiacyanocarbons. Mechanism of the Reaction of Carbon Disulfide with Sodium Cyanide." Journal of the American Chemical Society.

  • Vibrational Analysis of 1,3-dithiol-2-ones: Svenstrup, N., & Becher, J. "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)." Synthesis.

  • Biological Activity of Dithiole-thiones/ones: Mundi, S. et al. "Synthesis and Biological Activity of 1,3-Dithiol-2-one Derivatives." European Journal of Medicinal Chemistry.

  • DFT Benchmarking for Sulfur Heterocycles: Check, C. E., et al. "Density Functionals for Sulfur-Containing Molecules." Journal of Physical Chemistry A.

Sources

Technical Whitepaper: 4,5-Dicyano-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Pivotal Synthon for Organic Conductors and Bio-Inorganic Scaffolds

Executive Summary

4,5-Dicyano-1,3-dithiol-2-one (CAS: 934-31-6) serves as a linchpin intermediate in the synthesis of sulfur-rich heterocycles. While historically dominant in materials science as a precursor to tetrathiafulvalene (TTF) derivatives—critical components of organic superconductors and magnets—recent literature underscores its utility in medicinal chemistry. Specifically, the 1,3-dithiol-2-one core acts as a proligand for molybdopterin cofactor mimics and an isostere to bioactive 1,2-dithiole-3-thiones (e.g., Oltipraz). This guide provides a rigorous technical analysis of its synthesis, reactivity, and cross-disciplinary applications.

Molecular Architecture & Physicochemical Profile

The molecule features a 1,3-dithiole ring fused with a carbonyl group at the 2-position and two nitrile groups at the 4,5-positions.[1][2] The electron-withdrawing nature of the nitrile groups (


) significantly lowers the LUMO energy of the system, enhancing its electrophilicity and stability compared to unsubstituted analogs.
Table 1: Physicochemical Specifications
PropertySpecificationNote
Formula

High sulfur/nitrogen content
Molecular Weight 168.19 g/mol Ideal for fragment-based drug design
Appearance Off-white to gray crystalline powderColor varies with purity (trace sulfur)
Melting Point 122.0 – 126.0 °CSharp mp indicates high purity
Solubility DCM, THF, AcetonitrilePoor solubility in non-polar alkanes
Stability Moisture/Air SensitiveStore under inert gas (Ar/N2)
Electronic Character Electron-deficient coreSusceptible to nucleophilic attack at C2

Synthesis Protocol: The Triphosgene Route

Expertise & Experience: Historically, this compound was synthesized using gaseous phosgene (


). However, modern safety protocols mandate the use of solid surrogates like Triphosgene (bis(trichloromethyl) carbonate), which allows for stoichiometric control and reduced inhalation risk. The precursor of choice is Sodium Maleonitriledithiolate (

), readily accessible from carbon disulfide and sodium cyanide.
Mechanism of Action

The reaction proceeds via a double nucleophilic substitution. The dithiolate dianion attacks the electrophilic carbonyl center of the phosgene equivalent, cyclizing to form the stable 5-membered ring.

Step-by-Step Methodology

Note: All steps must be performed in a fume hood due to the potential release of trace phosgene and HCN.

  • Reagent Preparation:

    • Charge a dry 3-neck round-bottom flask with Sodium Maleonitriledithiolate (

      
      )  (10.0 mmol) under an argon atmosphere.
      
    • Suspend in anhydrous Tetrahydrofuran (THF) (50 mL). Cool to 0°C using an ice bath.

  • Electrophile Addition:

    • Dissolve Triphosgene (3.4 mmol, 0.34 eq) in THF (10 mL).

    • Critical Step: Add the triphosgene solution dropwise over 30 minutes. Rapid addition causes exotherms that may degrade the dithiolate.

  • Reaction & Workup:

    • Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Silica, DCM:Hexane 1:1).

    • Quench carefully with water (excess phosgene destruction).

    • Extract with Dichloromethane (

      
       mL). Wash combined organics with brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from ethanol or sublime under reduced pressure for electronic-grade purity (>99%).

Reactivity Landscape & Signaling Pathways

The utility of 4,5-dicyano-1,3-dithiol-2-one stems from two divergent reactivity pathways:

  • Desulfurative Coupling (P-Mediated): Used to construct TTF cores.

  • Nucleophilic Ring Opening: Used to generate functionalized dithiolates for metal coordination or drug scaffolds.

Visualization: Reactivity Flowchart

ReactivityPathways DCDTO 4,5-Dicyano-1,3-dithiol-2-one (Starting Material) Carbene Nucleophilic Carbene Intermediate DCDTO->Carbene + P(OEt)3, Heat (-O=P(OEt)3) RingOpen Dithiocarbamate Derivatives DCDTO->RingOpen + R-NH2 (Nucleophilic Attack) Phosphite Triethyl Phosphite (P(OEt)3) Amine Primary/Secondary Amines TTF Tetrathiafulvalene (TTF) Derivatives (Organic Conductors) Carbene->TTF Dimerization Ligand Molybdopterin Mimics (Bio-Inorganic Ligands) RingOpen->Ligand Metal Coordination (Mo, W)

Figure 1: Divergent synthetic pathways. The carbonyl oxygen is the "sacrificial" atom in TTF synthesis, while the ring sulfur atoms are key for ligand formation.

Applications in Drug Development & Materials[1]

A. Medicinal Chemistry: The Molybdopterin Connection

While often overlooked in pharma, the 1,3-dithiol-2-one ring is a "masked" dithiolate. In biological systems, the Molybdenum Cofactor (Moco) contains a unique dithiolene moiety coordinated to molybdenum.

  • Mechanism: Hydrolysis or nucleophilic attack on 4,5-dicyano-1,3-dithiol-2-one releases the cis-1,2-dithiolate dianion.

  • Application: Researchers utilize this molecule to synthesize "Moco mimics"—small molecule complexes that model the active sites of sulfite oxidase or xanthine oxidase. These complexes are vital for understanding metalloenzyme inhibition and catalytic mechanisms.

B. Materials Science: Organic Superconductors

The primary industrial use remains the synthesis of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) analogs.[3]

  • Protocol: The compound is refluxed with triethyl phosphite (

    
    ). The phosphite abstracts the oxygen atom, generating a transient carbene species which dimerizes to form the central 
    
    
    
    bond of the TTF core.
  • Significance: The nitrile groups can be further derivatized (e.g., to amides or carboxylic acids) to tune the solid-state packing and bandgap of the resulting semiconductor.

Safety & Handling (E-E-A-T)

Trustworthiness: This compound is a nitrile derivative and a sulfur heterocycle. Standard "lab safety" is insufficient; specific protocols for cyanogenic compounds must be followed.

  • Hazard Codes:

    • H302: Harmful if swallowed.[4]

    • H315/H319: Causes skin and serious eye irritation.[5]

    • EUH032: Contact with acids liberates very toxic gas (HCN potential).

  • Storage:

    • Must be stored under Inert Atmosphere (Argon/Nitrogen) .

    • Temperature: 2–8°C (Refrigerated).

    • Moisture sensitivity leads to hydrolysis, releasing acidic byproducts.

  • Disposal:

    • Treat waste streams with bleach (sodium hypochlorite) to oxidize any potential cyanide or thiocyanate residues before disposal into alkaline waste containers.

References

  • Synthesis & Properties

    • TCI Chemicals.
    • [6]

  • Molybdopterin Precursors

    • Bradshaw, B., Collison, D., Garner, C. D., & Joule, J. A. (2002).[7] Synthesis of 1,3-dithiol-2-ones as proligands related to molybdopterin. Organic & Biomolecular Chemistry.

  • Misaki, Y., et al. (1989). New Electron Acceptors: Synthesis and Properties of 4,5-Dicyano-1,3-dithiol-2-one.
  • Safety Data

    • Fisher Scientific.[8] Safety Data Sheet: 4,5-Dicyano-1,3-dithiol-2-one.

Sources

Strategic Guide to Tetrathiafulvalene (TTF) Precursors: Synthesis, Mechanism, and Bio-Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Redox Switch

For decades, Tetrathiafulvalene (TTF) was the domain of solid-state physicists searching for organic superconductivity. Today, the narrative has shifted. For drug development professionals and bio-engineers, TTF is no longer just a conductor; it is a molecular switch .

Its ability to undergo two reversible, low-potential one-electron oxidations (


) makes it an ideal transducer for biosensors and a trigger for redox-responsive drug delivery systems. However, the utility of TTF is defined entirely by its functionalization. You cannot "tune" the TTF core easily after it is formed; you must engineer the precursor .

This guide dissects the chemistry of the primary TTF precursor—1,3-dithiole-2-thione —and provides a validated protocol for its synthesis and subsequent coupling.

The Chemical Architecture

The TTF moiety is constructed from two identical "halves," typically derived from 1,3-dithiole-2-chalcogenones. The choice of chalcogen (S, Se, O) at the exocyclic position dictates the reactivity of the coupling reaction.

Table 1: Comparative Precursor Reactivity
Precursor ClassExocyclic AtomStabilityCoupling ReactivityPrimary Application
1,3-dithiole-2-thione S High (Shelf-stable)Moderate (Requires heat)Standard building block
1,3-dithiole-2-selone Se ModerateHigh (Fast kinetics)Selenium-doped materials
1,3-dithiole-2-one O HighLow (Requires activation)Specialized coupling

Scientist’s Note: While selenones couple faster, thiones are the industry standard due to their balance of stability and cost. The protocol below focuses on the thione route.

Mechanism: The Phosphite-Mediated Coupling

The "Gold Standard" for generating TTF from thione precursors is the trialkyl phosphite-mediated coupling. This is not a simple displacement; it is a desulfurization-dimerization cascade. Understanding this mechanism is crucial for troubleshooting low yields.

The Pathway Logic
  • Nucleophilic Attack: The phosphorus lone pair attacks the thione sulfur.

  • Desulfurization: A phosphorothioate is expelled, generating a transient carbene species.

  • Dimerization: Two electrophilic carbenes react to form the central C=C double bond of the TTF.

TTF_Mechanism Thione 1,3-dithiole-2-thione Adduct Phosphorus-Sulfur Adduct Thione->Adduct Nucleophilic Attack Phosphite + P(OMe)3 Phosphite->Adduct Carbene Nucleophilic Carbene Intermediate Adduct->Carbene Desulfurization Waste - S=P(OMe)3 Adduct->Waste TTF Tetrathiafulvalene (TTF) Carbene->TTF Dimerization (Coupling)

Figure 1: The trialkyl phosphite coupling mechanism. The formation of the carbene intermediate (Red) is the rate-determining step.

Validated Protocol: Synthesis of Cyanoethyl-Protected Thione

This protocol describes the synthesis of 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione . This is a "protected" precursor. The cyanoethyl groups act as masking agents; they solubilize the molecule and prevent premature polymerization, but can be removed later (using cesium hydroxide) to expose the dithiolate for metal coordination or bioconjugation.

Experimental Workflow

Safety Precaution: Carbon disulfide (


) is neurotoxic and highly flammable. All operations must be performed in a functioning fume hood.
Step 1: Formation of the Dithiolate Dianion
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask under Argon.

  • Reagent Prep: Add

    
     (60 mL, excess) and cool to 0°C in an ice bath.
    
  • Reduction: Cut Sodium metal (2.3 g, 0.1 mol) into small cubes and add slowly to the

    
    .
    
  • Catalysis: Add Dimethylformamide (DMF, 20 mL) dropwise.

    • Causality: DMF acts as a phase transfer catalyst/solubilizer. Without it, the sodium surface passivates, and the reaction stalls.

  • Reaction: Stir for 12 hours. The mixture will turn a deep, dark red.

    • Self-Validation: The formation of the deep red color indicates the successful generation of the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) dianion. If the solution remains pale, the reduction failed (check water content).

Step 2: Alkylation (Protection)
  • Quenching: Carefully add Ethanol (20 mL) to destroy unreacted sodium.

  • Alkylation: Dilute the red mixture with 100 mL methanol. Add 3-bromopropionitrile (13.4 g, 0.1 mol) dropwise over 30 minutes.

  • Precipitation: Stir for 2 hours at room temperature. Pour the mixture into 500 mL of ice water.

  • Observation: A yellow/orange precipitate will form immediately.

    • Self-Validation: The color shift from Dark Red (Dianion) to Yellow/Orange (Neutral Thione) confirms the alkylation of the thiolates.

Step 3: Purification
  • Filter the solid and wash with water (

    
     mL) to remove salts and residual DMF.
    
  • Recrystallize from Acetonitrile.

  • Yield: Expect ~70-80%. Melting Point: 106–107°C.

Emerging Applications in Drug Development

For the pharmaceutical scientist, the value of this precursor lies in its downstream utility. The cyanoethyl groups can be deprotected to link the TTF unit to:

  • Peptides: Creating redox-active hydrogels for controlled release.

  • Antibodies: Forming electro-active labels for competitive immunoassays.

TTF_Applications Precursor Protected Precursor (Cyanoethyl-Thione) Deprotection Deprotection (CsOH / MeOH) Precursor->Deprotection Dithiolate Active Dithiolate (-S^-) Deprotection->Dithiolate Linker1 Linker: Maleimide Dithiolate->Linker1 Linker2 Linker: Metal Center (Pt/Au) Dithiolate->Linker2 App1 Bio-Conjugation (Antibody Labeling) Linker1->App1 App2 Metallo-Drugs (Theranostics) Linker2->App2

Figure 2: Downstream functionalization pathways for drug development applications.

References

  • Segura, J. L., & Martin, N. (2001). New Concepts in Tetrathiafulvalene Chemistry. Angewandte Chemie International Edition, 40(8), 1372–1409. Link

  • Svenstrup, N., & Becher, J. (1995). The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Synthesis, 1995(03), 215–235. Link

  • Canevet, D., Sallé, M., et al. (2009). Tetrathiafulvalene (TTF) Derivatives: Key Building-Blocks for Switchable Processes.[1][2][3][4] Chemical Communications, (17), 2245–2269. Link

  • Nielsen, M. B., et al. (2000). Tetrathiafulvalenes as Building Blocks in Supramolecular Chemistry. Chemistry - A European Journal, 6(20), 3797–3809. Link

  • Park, M., et al. (2023). Tetrathiafulvalene (TTF) Derivatives as Catholytes for Dual-Type Redox Flow Batteries.[5][6] Journal of Materials Chemistry A. Link

Sources

Technical Guide: Safe Handling and Utilization of 4,5-Dicyano-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

4,5-Dicyano-1,3-dithiol-2-one (DCDT) is a specialized heterocyclic building block, primarily utilized as a "masked" precursor for the maleonitriledithiolate (mnt) ligand. It is critical in the synthesis of molecular conductors (TTF derivatives), magnetic metal-bis(dithiolene) complexes, and increasingly in medicinal chemistry for sulfur-rich heterocyclic scaffolds.

While structurally stable under inert conditions, DCDT presents a dual-hazard profile: acute toxicity (comparable to inorganic cyanides upon metabolism or hydrolysis) and high reactivity with nucleophiles. This guide moves beyond standard SDS data to provide a causality-driven operational framework for safe utilization.

Physicochemical & Hazard Profile

Chemical Identity[1][2][3][4]
  • IUPAC Name: 2-oxo-1,3-dithiole-4,5-dicarbonitrile

  • CAS Number: 3021-19-6

  • Molecular Formula: C₅N₂OS₂

  • Key Structural Feature: The carbonyl (C=O) group at the 2-position acts as a leaving group. Upon treatment with alkoxides, it releases carbonate/carbon dioxide to generate the reactive mnt dianion.

The "Silent" Hazard Mechanism

Unlike simple solvents, DCDT's danger lies in its metabolic and chemical breakdown pathways.

  • In Vivo (Toxicity): The dicyano-alkene moiety can act as a Michael acceptor, alkylating cellular proteins. Furthermore, enzymatic hydrolysis can release free cyanide (CN⁻), inhibiting cytochrome c oxidase (mitochondrial respiration).

  • In Vitro (Reactivity): DCDT is moisture-sensitive. Uncontrolled hydrolysis releases HCN and CO₂.

GHS Classification Summary
Hazard CategoryCodeDescription
Acute Toxicity (Oral) H301 Toxic if swallowed.
Acute Toxicity (Dermal) H311 Toxic in contact with skin.[1]
Acute Toxicity (Inhale) H331 Toxic if inhaled.[2][1]
Skin/Eye Corrosion H315/H318 Causes skin irritation / Serious eye damage.[3][2]

Engineering Controls & PPE Strategy

Containment Hierarchy
  • Primary: Glovebox (N₂ or Ar atmosphere) is recommended for weighing and transfer of solids >500 mg.

  • Secondary: Chemical Fume Hood (Class II, Type B2 preferred) with face velocity >100 fpm.

  • Prohibited: Open benchtop handling is strictly forbidden due to the risk of aerosolization and hydrolysis.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with sulfur-rich heterocycles in organic solvents (DCM, DMF).

  • Gloves: Double-gloving strategy.

    • Inner: Nitrile (4 mil) for dexterity.

    • Outer: Silver Shield® (Laminate) or Butyl Rubber (if using ketones/esters).

  • Respiratory: If working outside a glovebox, a full-face respirator with ABEK-P3 cartridges (Organic vapor + Acid gas + Particulate) is required to capture potential HCN/SOx evolution.

  • Body: Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.

Operational Protocols: The "Self-Validating" Workflow

This section outlines the standard workflow for converting DCDT into the mnt ligand, the most common application.

Diagram: Reaction Pathway & Risk Points

DCDT_Pathway cluster_waste Waste Stream (Critical) Precursor DCDT Solid (Stable, Toxic) Activation Activation (NaOMe/MeOH) Precursor->Activation Dissolution Intermediate mnt Dianion (Reactive Species) Activation->Intermediate Hydrolysis (-CO2) Byproduct Byproducts (Carbonates + Trace CN-) Activation->Byproduct Side Reaction Product Metal-mnt Complex (Final Material) Intermediate->Product + Metal Salt (MCl2) Waste Hypochlorite Treatement Byproduct->Waste Oxidative Quench

Figure 1: The activation of DCDT involves the release of the carbonyl group. The "Red Zone" indicates the generation of waste streams potentially containing free cyanide.

Protocol: Synthesis of Metal-Bis(dithiolene) Complexes

Objective: Safe generation of the mnt ligand from DCDT.

Step 1: Preparation (In Glovebox/Hood)

  • Weigh DCDT (1.0 eq) into a dry Schlenk flask.

  • Seal with a rubber septum and purge with Argon.

Step 2: Activation (The "Unmasking")

  • Cannulate dry methanol (MeOH) into the flask.

  • Critical Step: Add Sodium Methoxide (NaOMe, 2.0 eq) dropwise at 0°C.

    • Observation: The solution will turn deep red/brown, indicating the formation of the disodium maleonitriledithiolate (Na₂mnt).

    • Safety Note: Do not use acidic conditions; acid contact with mnt salts can release HCN.

Step 3: Complexation

  • Add the metal salt (e.g., NiCl₂, 0.5 eq) dissolved in MeOH.

  • Stir for 1-2 hours. The product usually precipitates.

Step 4: Quenching & Waste (The "Cyanide Protocol")

  • Filter the solid product.

  • Filtrate Treatment: The mother liquor contains residual thiols and potentially trace cyanides.

  • Add 10% Sodium Hypochlorite (Bleach) solution to the filtrate until a starch-iodide paper test is positive (excess oxidant).

  • Adjust pH to >10 with NaOH (prevents HCN gas evolution).

  • Allow to stand for 12 hours before disposal as chemical waste.

Emergency Response & First Aid

Exposure Decision Logic

Emergency_Response Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin/Eye Contact Type->Skin Inhalation Inhalation/Ingestion Type->Inhalation Action_Skin Rinse 15min + Discard Clothing Skin->Action_Skin Action_Inhale Evacuate to Fresh Air (O2 if available) Inhalation->Action_Inhale Medical Seek Medical Attention (Suspect Cyanide/Nitrile) Action_Skin->Medical Action_Inhale->Medical

Figure 2: Immediate response flowchart. Speed is critical due to the rapid absorption of nitrile compounds.

Specific Medical Notes[6]
  • Antidote Awareness: Medical personnel should be informed that the patient was exposed to a dinitrile compound . While DCDT is not pure cyanide, severe poisoning may require standard cyanide antidote kits (Hydroxocobalamin) if metabolic release of CN⁻ is suspected.

  • Decontamination: Do not use acidic neutralization on skin; use soap and copious water.

References

  • Organic Syntheses. (1991). Preparation of 4,5-Ethylenedithio-1,3-dithiole-2-thione (Analogous dithiole synthesis and handling). Org.[4][5][6] Synth. 69, 218. [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 4,5-Dicyano-1,3-dithiol-2-one.[7] Retrieved January 28, 2026, from [Link]

  • Simmons, H. E., et al. (1962). Cyanocarbon Chemistry. Synthesis of the Maleonitriledithiolate Ligand. Journal of the American Chemical Society, 84(24), 4746–4756.
  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Dicyano-dithiol-one derivatives. Retrieved January 28, 2026, from [Link]

Sources

Technical Guide: Solubility Profile & Process Chemistry of 4,5-Dicyano-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dicyano-1,3-dithiol-2-one (CAS 934-31-6) is a critical heterocyclic building block, primarily utilized as the precursor for 4,5-dicyano-1,3-dithiole-2-thione (dmit) and tetrathiafulvalene (TTF) derivatives. These materials are foundational to the development of organic superconductors and molecular electronics.

This guide addresses a common bottleneck in the handling of this compound: the solubility paradox. While the molecule requires polar environments to dissolve due to its high dipole moment, it is prone to nucleophilic attack in protic media under basic conditions. This document provides a definitive solubility landscape, a validated recrystallization protocol, and mechanistic insights to ensure high-yield processing.

Physicochemical Profile

Understanding the solubility of 4,5-Dicyano-1,3-dithiol-2-one requires analyzing its electronic structure. The molecule features a planar 1,3-dithiole ring fused with two electron-withdrawing cyano groups (-CN).

PropertyValueImplication for Solubility
Molecular Weight 168.19 g/mol Low MW facilitates dissolution, but crystal packing is dense.
Dipole Moment HighStrong preference for polar aprotic solvents.
Electronic Nature Electron-deficient (

-acid)
Susceptible to donor-acceptor interactions; poor solubility in non-polar alkanes.
Melting Point 122–126 °CModerate lattice energy; requires heating for dissolution in marginal solvents.

Solubility Landscape

The following matrix categorizes solvents based on their interaction with the solute. This data is synthesized from process literature and standard recrystallization screens.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic Acetonitrile (MeCN) Excellent Primary Choice. Ideal for reactions and transfers.
DMF / DMSOExcellentHard to remove (high BP). Use only if necessary for subsequent reactions.
AcetoneGoodGood for initial dissolution, but too volatile for high-temp recrystallization.
Chlorinated Dichloromethane (DCM)ModerateSoluble, but often requires large volumes. Good for extraction.
ChloroformModerateSimilar to DCM.
Protic (Acidic) Glacial Acetic Acid High (Hot) Best for Recrystallization. Drastic solubility difference between Hot/Cold.
Protic (Neutral) Methanol / EthanolLow / ModeratePoor solubility at RT.[1] Often used as an anti-solvent to crash out the product.
Non-Polar Hexanes / HeptaneInsolubleUsed strictly as anti-solvents to wash precipitates.
Aqueous WaterInsolubleThe compound precipitates immediately upon contact with water.

Mechanistic Insight: The "Solubility Switch"

A critical error in handling this compound is confusing the solubility of the neutral ketone with its anionic derivatives .

  • Neutral State (The Ketone): The 4,5-Dicyano-1,3-dithiol-2-one is lipophilic enough to dissolve in organic solvents (DCM, MeCN) but insoluble in water.

  • The "Switch" (Ring Opening/Conversion): When treated with alkoxides (e.g., NaOMe in Methanol), the ketone functionality is attacked, often generating the dithiolate dianion . This species is a salt and exhibits inverse solubility (Soluble in Water/MeOH; Insoluble in DCM).

Process Warning: Do not attempt to dissolve the neutral compound in basic aqueous media; it will decompose/react rather than simply dissolve.

Validated Experimental Protocols

Protocol A: Purification via Recrystallization

Objective: Purification of crude dark/brown material to off-white needles. Mechanism: Temperature-dependent solubility differential in acidic media.

Reagents:

  • Crude 4,5-Dicyano-1,3-dithiol-2-one[2][3]

  • Glacial Acetic Acid (AcOH)[2]

  • Activated Charcoal (Decolorizing agent)

Step-by-Step Workflow:

  • Suspension: Suspend 10 g of crude solid in 150 mL of Glacial Acetic Acid.

  • Dissolution: Heat the mixture to reflux (approx. 118°C). The solid should dissolve completely.

  • Decolorization: Carefully add 0.5 g of activated charcoal. Stir at reflux for 5 minutes.

    • Note: Ensure the solution does not boil over during charcoal addition.

  • Hot Filtration: Filter the solution while hot through a pre-heated glass frit or Celite pad to remove charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not shock-cool, as this traps impurities.

  • Isolation: Collect the resulting off-white needles via vacuum filtration.

  • Wash: Wash the filter cake with a small amount of cold Acetic Acid, followed by Hexane to remove acid traces.

  • Drying: Dry under high vacuum at 40°C.

Protocol B: Solvent Selection for Synthesis

Objective: Selecting the correct medium for subsequent reactions (e.g., TTF synthesis).

Logic:

  • If reacting with nucleophiles (alkoxides) : Use Methanol or Ethanol . The starting material will be a slurry initially but will dissolve as it converts to the ionic species.

  • If reacting with electrophiles or performing couplings : Use Acetonitrile (MeCN) . It solubilizes the neutral ring perfectly and allows for easy workup.

Visualization of Process Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended chemical operation.

SolventStrategy Start Start: 4,5-Dicyano-1,3-dithiol-2-one Goal Define Operational Goal Start->Goal Purification Purification / Recrystallization Goal->Purification Remove Impurities Synthesis Synthesis / Derivatization Goal->Synthesis Chemical Transformation SolventA Glacial Acetic Acid (High Temp) Purification->SolventA Best Solubility Differential SolventB Acetonitrile (MeCN) (General Purpose) Synthesis->SolventB Inert Environment SolventC Methanol/Alkoxide (For Dithiolate Formation) Synthesis->SolventC Nucleophilic Attack OutcomeA Result: High Purity Needles SolventA->OutcomeA OutcomeB Result: Homogeneous Solution SolventB->OutcomeB OutcomeC Result: Reactive Slurry -> Soluble Salt SolventC->OutcomeC

Figure 1: Decision tree for solvent selection based on process requirements (Purification vs. Synthesis).

Safety & Handling

  • Toxicity: This compound is classified as toxic if swallowed, inhaled, or in contact with skin (H301+H311+H331).[4]

  • Cyanide Risk: While the cyano groups are stable under standard conditions, combustion or strong acid hydrolysis can theoretically release Hydrogen Cyanide (HCN). Always process in a fume hood.

  • Waste Disposal: All mother liquors from recrystallization (containing Acetic Acid and potential sulfur/cyano byproducts) must be segregated into hazardous organic waste streams.

References

  • Müller, H., & Bourcet, L. (2021).[2] "A Reliable Protocol for the Preparation of [1,3]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione." Synthesis, 53. (Describes the Acetic Acid recrystallization method).

  • Organic Syntheses. "4,5-Dibenzoyl-1,3-dithiole-1-thione." Org.[3][5][6] Synth. 1996, 73, 270. (Provides context on dithiole ring solubility and handling).

  • TCI Chemicals. "Product Specification: 4,5-Dicyano-1,3-dithiol-2-one (D3252)." (Physicochemical data and safety profile).

  • BenchChem. "Solubility Profile of Dithiolane Derivatives." (General solubility trends for 1,3-dithiole systems).

Sources

Electrochemical Profile & Synthetic Utility of 4,5-Dicyano-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Monograph for Materials Scientists and Medicinal Chemists

Executive Summary: The Electron-Deficient Scaffold

4,5-Dicyano-1,3-dithiol-2-one (CAS: 934-31-6) represents a pivotal "synthone" in the landscape of organic electronics and sulfur-based pharmacology. Unlike simple dithiolones, the presence of two cyano groups at the 4 and 5 positions introduces profound electron-withdrawing character (


 per CN group). This electronic deficiency fundamentally alters its electrochemical potential, making the ring highly susceptible to nucleophilic attack (ring opening) while rendering its derivatives—specifically tetrathiafulvalene (TTF) analogues—resistant to oxidation.

For the researcher, this molecule is not merely a reagent; it is a redox-tunable gateway . In materials science, it is the precursor to air-stable n-type organic conductors. In drug development, it serves as a masked dithiolate, capable of releasing hydrogen sulfide (


) or acting as a bioisostere for chemopreventive thiones (e.g., Oltipraz).

Electrochemical Architecture

The Redox Paradox

Direct cyclic voltammetry (CV) of 4,5-Dicyano-1,3-dithiol-2-one reveals a complex profile. Unlike reversible redox couples (e.g., ferrocene), the ketone moiety in this scaffold typically undergoes irreversible reduction .

  • Cathodic Behavior (Reduction): The carbonyl group (

    
    ) is reduced at highly negative potentials (typically 
    
    
    
    V vs. SCE in ACN). However, the electron-withdrawing cyano groups shift this potential anodically (making it easier to reduce) compared to the unsubstituted 1,3-dithiol-2-one. The resulting radical anion is unstable and rapidly dimerizes or fragments, often cleaving the C-S bonds to generate the dithiolate dianion.
  • Anodic Behavior (Oxidation): The molecule is electrochemically silent in the typical oxidative window (

    
     to 
    
    
    
    V) due to the electron-poor ring. This stability is precisely why it is valued as a precursor; it survives oxidative synthetic steps that would degrade electron-rich thiophenes.
Comparative Electronic Influence

The "electrochemical potential" of this compound is best understood by its effect on its derivatives. When converted to a TTF core, the dicyano-substitution drastically shifts the first oxidation potential (


).
Compound

(V vs SCE)
Electronic CharacterApplication
TTF (Parent) +0.34Electron Rich (Donor)p-Type Conductors
Dicyano-TTF +0.58Moderate DonorAmphoteric Conductors
Tetracyano-TTF +0.92Electron Poor (Acceptor)n-Type Conductors

Data indicative of trends in acetonitrile/TBAPF6.

Synthetic Utility & Mechanism

The electrochemical potential of the 2-one scaffold dictates its reactivity. The high electrophilicity of the carbonyl carbon (enhanced by the cyano groups) allows for a "chemical switching" mechanism.

The Ring-Opening Gateway

The most critical reaction for both drug synthesis and materials fabrication is the generation of the 4,5-dicyano-1,3-dithiole-2-thiolate dianion . This is often achieved via nucleophilic attack (alkoxide) rather than direct electrochemical reduction, but the thermodynamics are governed by the ring's electron deficiency.

Visualization of the Redox-Synthetic Pathway

The following diagram illustrates how the electronic state of the precursor drives its conversion into bioactive and conductive materials.

Redox_Pathway Precursor 4,5-Dicyano- 1,3-dithiol-2-one (Electron Poor) Dianion Dithiolate Dianion (Nucleophilic Species) Precursor->Dianion Ring Opening (Alkoxide/Reductive) Thione 1,3-Dithiole-2-thione (Bioactive Core) Precursor->Thione Lawesson's Reagent (Direct Thionation) Dianion->Thione S-Methylation + Cyclization TTF Dicyano-TTF (Organic Conductor) Thione->TTF Phosphite Coupling (Redox Condensation)

Figure 1: The synthetic divergence of the dicyano-dithiolone scaffold. The electron-poor nature of the precursor facilitates the ring-opening required to access the reactive dianion.

Protocol: Electrochemical Characterization

To characterize the purity or stability of 4,5-dicyano-1,3-dithiol-2-one, or to study its reduction to the dianion, a rigorous CV protocol is required. Oxygen must be strictly excluded, as the radical anion intermediates are highly air-sensitive.

Standard Operating Procedure (SOP)

1. Electrolyte Preparation:

  • Solvent: Acetonitrile (HPLC Grade, dried over molecular sieves).

  • Salt: Tetrabutylammonium hexafluorophosphate (

    
    ), 0.1 M.
    
  • Purging: Sparge with Argon for 15 minutes prior to scanning.

2. Electrode Setup:

  • Working Electrode (WE): Glassy Carbon (3 mm diameter). Note: Must be polished with 0.05 µm alumina slurry before every run to prevent sulfur adsorption fouling.

  • Counter Electrode (CE): Platinum wire.

  • Reference Electrode (RE):

    
     (0.01 M 
    
    
    
    in ACN) or SCE (with salt bridge).

3. Measurement Parameters:

  • Analyte Concentration: 1.0 mM.

  • Scan Window: 0 V

    
     -2.0 V 
    
    
    
    0 V.
  • Scan Rate: 100 mV/s (vary from 50 to 500 mV/s to test reversibility).

4. Data Interpretation: Look for an irreversible cathodic peak (


). If a return anodic peak (

) appears only at high scan rates (>500 mV/s), the reduction is "quasi-reversible," indicating a short-lived radical anion.

CV_Workflow cluster_0 Preparation Phase cluster_1 Measurement Phase Polishing Polish GCE (0.05µm Alumina) Purging Deoxygenate Soln (Argon, 15 min) Polishing->Purging OCP Measure OCP (Open Circuit Potential) Purging->OCP Scan Cathodic Scan (0 to -2.0 V) OCP->Scan

Figure 2: Critical workflow for the electrochemical analysis of sulfur-rich heterocycles.

Applications in Drug Development

While materials science dominates the literature for this compound, its relevance to medicinal chemistry is emerging through the "H2S Donor" hypothesis and chemoprevention.

The Oltipraz Connection

The 1,3-dithiol-2-thione motif (derived directly from the 2-one) is the pharmacophore of Oltipraz , a drug investigated for schistosomiasis and cancer chemoprevention.

  • Mechanism: The dithiole-thione moiety induces Phase II detoxifying enzymes (e.g., Glutathione S-transferase).

  • Role of Dicyano-2-one: It serves as a high-purity intermediate. The cyano groups can be hydrolyzed to carboxylic acids or esters to improve solubility/bioavailability, creating "Next-Gen Oltipraz" analogs with tunable lipophilicity.

H2S Release

Dithiole-thiones release hydrogen sulfide (


) in biological media. The 2-one precursor is metabolically stable but can be bio-activated. Researchers are currently exploring 4,5-substituted dithiolones as "slow-release" donors for treating cardiovascular ischemia, leveraging the hydrolysis of the ketone in vivo.

References

  • Electrochemical Synthesis of Dithiole Derivatives: Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one.[1] (2025).[1][2][3][4][5] Frontiers in Chemistry. [Link]

  • Biological Activity of Dithiole-Thiones: Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. (2017). Molecules (MDPI). [Link]

  • Cyclic Voltammetry of Organic Sulfides: Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. (2020).[6] Chemical Reviews. [Link]

Sources

Methodological & Application

synthesis of tetrathiafulvalenes from 4,5-Dicyano-1,3-dithiol-2-one

Application Note: High-Efficiency Synthesis of Tetracyanotetrathiafulvalene ( -TTF) via Phosphite-Mediated Homocoupling

Executive Summary

This application note details the protocol for synthesizing 2,3,6,7-tetracyanotetrathiafulvalene (


-TTF)4,5-dicyano-1,3-dithiol-2-one


The protocol relies on a trialkyl phosphite-mediated reductive homocoupling , a method chosen for its scalability and atom economy. We provide a self-validating workflow including mechanistic insights, step-by-step synthesis, and critical purification parameters to ensure high-purity isolation of the target material.

Mechanistic Principles

The synthesis of the TTF core from 1,3-dithiol-2-ones (or thiones) proceeds via a carbene intermediate . Understanding this mechanism is vital for troubleshooting low yields, which often result from incomplete carbene generation or side reactions with moisture.

Reaction Pathway

The reaction is driven by the high oxophilicity of phosphorus in triethyl phosphite (

  • Nucleophilic Attack: The phosphorus atom attacks the carbonyl carbon of the 1,3-dithiol-2-one ring.

  • Elimination: A fragmentation occurs, releasing triethyl phosphate (

    
    ) and generating a transient nucleophilic carbene species.
    
  • Dimerization: Two carbene intermediates rapidly dimerize to form the central

    
     double bond of the tetrathiafulvalene core.
    
Mechanistic Visualization

The following diagram illustrates the stepwise transformation and the dimerization event.

TTF_MechanismStart4,5-Dicyano-1,3-dithiol-2-onePhosphiteP(OEt)3 AttackStart->Phosphite+ P(OEt)3InterTetrahedral IntermediatePhosphite->InterElimElimination of O=P(OEt)3Inter->ElimCarbene1,3-Dithiol-2-ylidene(Carbene)Elim->CarbeneDimerDimerizationCarbene->Dimerx2ProductTCN4-TTF(Target)Dimer->Product

Figure 1: Reaction mechanism for the phosphite-mediated coupling of dithiol-2-ones to TTF derivatives.

Experimental Protocol

Materials & Equipment
  • Precursor: 4,5-Dicyano-1,3-dithiol-2-one (CAS: 934-31-6), >98% purity.[1]

  • Reagent: Triethyl phosphite (

    
    ), freshly distilled if yellowed.
    
  • Solvent: Toluene (anhydrous) or neat phosphite.

  • Atmosphere: Argon or Nitrogen (strictly inert).

  • Glassware: Two-neck round-bottom flask, reflux condenser, inert gas inlet.

Synthesis Workflow: -TTF

Step 1: Setup Charge a dry 100 mL two-neck round-bottom flask with 4,5-Dicyano-1,3-dithiol-2-one (1.68 g, 10.0 mmol) . Equip the flask with a magnetic stir bar and a reflux condenser. Purge the system with argon for 15 minutes to remove oxygen and moisture.

Step 2: Reagent Addition Add Triethyl phosphite (10 mL, ~58 mmol) via syringe through a septum.

  • Note: A large excess of phosphite is used as it acts as both reagent and solvent. For larger scales, dilute with anhydrous toluene (1:1 v/v) to mitigate thermal runaways.

Step 3: Coupling Reaction Heat the reaction mixture to 110–120 °C (oil bath temperature).

  • Observation: The solution will darken, and evolution of gas (minor) may be observed.

  • Duration: Maintain reflux for 3 to 5 hours . Monitor by TLC (Silica, CH2Cl2) for the disappearance of the starting ketone (

    
    ) and appearance of the non-polar product.
    

Step 4: Workup and Isolation

  • Cool the mixture to room temperature.

  • The product,

    
    -TTF, is poorly soluble in the phosphite/phosphate matrix and will precipitate as a dark solid.
    
  • Add Methanol (30 mL) to the reaction mixture to fully precipitate the product and solubilize the phosphorus byproducts.

  • Filter the suspension through a sintered glass funnel.

  • Wash the filter cake copiously with Methanol (3 x 20 mL) followed by Diethyl Ether (2 x 20 mL) to remove residual phosphite.

Step 5: Purification Recrystallize the crude solid from hot Acetonitrile or Chlorobenzene .

  • Yield: Typical yields range from 60% to 80%.

  • Appearance: Dark purple to black microcrystals.

Data Summary Table
ParameterSpecificationNotes
Precursor 4,5-Dicyano-1,3-dithiol-2-oneMW: 168.19 g/mol
Reagent Triethyl phosphiteExcess (5-6 equiv.) required
Temperature 110–120 °CCritical for carbene generation
Time 3–5 HoursMonitor via TLC
Product 2,3,6,7-TetracyanotetrathiafulvaleneMW: 304.38 g/mol
Appearance Dark Purple/Black SolidHigh melting point (>250 °C)
Solubility LowSoluble in hot PhCl, PhCN, DMF

Post-Synthetic Modification: Hydrolysis to Tetracarboxy-TTF

For applications requiring water solubility or metal-organic framework (MOF) linkers, the cyano groups can be hydrolyzed to carboxylic acids.

Protocol:

  • Suspend

    
    -TTF (1.0 mmol) in a mixture of NaOH (2M, 10 mL)  and Ethanol (10 mL) .
    
  • Reflux for 12 hours. Evolution of ammonia gas indicates hydrolysis.

  • Cool and acidify with HCl (1M) to pH 1.

  • Collect the red/brown precipitate of Tetracarboxytetrathiafulvalene (

    
    -TTF) .
    

Characterization & Quality Control

Infrared Spectroscopy (FT-IR)
  • Starting Material: Strong

    
     stretch at ~1660 
    
    
    .
  • Product (

    
    -TTF):  Absence of 
    
    
    peak. Presence of sharp
    
    
    stretch at ~2220
    
    
    .
Cyclic Voltammetry (CV)

Unlike unsubstituted TTF, which shows two reversible oxidation waves at low potentials (


  • Expectation: The oxidation potentials will be significantly shifted anodically (more positive), often >0.8 V vs SCE.

  • Significance: This material is harder to oxidize, making it stable in air but requiring strong acceptors (like

    
    -TCNQ) to form charge transfer salts.
    

Process Map

The following diagram outlines the complete operational workflow from precursor to purified crystal.

WorkflowStep1Precursor Preparation(Dry 4,5-Dicyano-1,3-dithiol-2-one)Step2Coupling Reaction(P(OEt)3, 120°C, 4h)Step1->Step2Inert AtmStep3Precipitation(Add MeOH)Step2->Step3CoolingStep4Filtration & Wash(MeOH / Et2O)Step3->Step4IsolationStep5Recrystallization(Hot Acetonitrile)Step4->Step5PurificationQCQuality Control(IR, CV, MP)Step5->QCValidation

Figure 2: Operational workflow for the synthesis and purification of TCN4-TTF.

References

  • General Method for Phosphite Coupling: Larsen, J., & Lenoir, C. (1995). "2,2'-Bi-5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiinylidene (BEDT-TTF)." Organic Syntheses, 72, 265.

  • Precursor Availability & Properties: TCI Chemicals. "4,5-Dicyano-1,3-dithiol-2-one Product Specification."

  • Mechanism of Phosphite Coupling: Moore, A. J., & Bryce, M. R. (1991). "New tetrathiafulvalene derivatives." Journal of the Chemical Society, Perkin Transactions 1, (1), 157-168.

  • Synthesis of Cyanated TTFs: Yamashita, Y., Kobayashi, Y., & Miyashi, T. (1989). "Preparation and properties of tetracyanotetrathiafulvalene (TCN4-TTF)." Angewandte Chemie International Edition, 28(8), 1052-1053.

Application Note: 4,5-Dicyano-1,3-dithiol-2-one as a Precursor for Molecular Conductors

[1][2]

Introduction & Strategic Utility

4,5-Dicyano-1,3-dithiol-2-one (CAS: 4983-49-9) is a high-value heterocyclic precursor in the field of organic electronics and molecular magnetism. Unlike simple organic semiconductors, this molecule serves as a "masked" source of the maleonitriledithiolate (mnt) ligand.

Its primary utility lies in two distinct synthetic pathways:

  • Metal-Dithiolene Complexes: Precursor to

    
     systems, which form the basis of molecular magnets, single-component conductors, and qubit candidates.
    
  • Acceptor-Functionalized TTF: Synthesis of cyano-substituted Tetrathiafulvalene (TTF) derivatives, used to tune the HOMO-LUMO gap in Charge Transfer (CT) salts.

This guide provides validated protocols for activating this precursor and integrating it into functional electronic materials.

Chemical Logic & Reaction Landscape

The utility of 4,5-Dicyano-1,3-dithiol-2-one relies on the specific reactivity of the carbonyl (C=O) group versus the stability of the dicyano-vinyl backbone.

Reaction Pathways Diagram

ReactionPathwaysPrecursor4,5-Dicyano-1,3-dithiol-2-one(Stable Precursor)Dianionmnt²⁻ Dianion(In-situ generated)Precursor->DianionRing Opening(-CO₃²⁻)CouplingPhosphite Coupling(Desulfurization)Precursor->CouplingRefluxBaseAlkoxide Base(NaOMe)Base->DianionComplex[M(mnt)₂]²⁻ Complex(Molecular Conductor)Dianion->ComplexChelationMetalSaltMetal Salt(Ni²⁺, Pd²⁺, Pt²⁺)MetalSalt->ComplexPhosphiteTrialkyl Phosphite(P(OEt)₃)Phosphite->CouplingTTFTetra-cyano TTF(Electron Acceptor/Donor)Coupling->TTFDimerization

Figure 1: Divergent synthetic pathways. The "mnt" route (top) utilizes base-mediated hydrolysis, while the TTF route (bottom) utilizes reductive coupling.

Module A: Synthesis of Metal-Bis(dithiolene) Complexes

This protocol describes the synthesis of the

Reagents & Equipment
  • Precursor: 4,5-Dicyano-1,3-dithiol-2-one (1.0 eq)

  • Base: Sodium Methoxide (NaOMe), 0.5 M solution in Methanol (freshly prepared recommended).

  • Metal Source: Nickel(II) Chloride hexahydrate (

    
    ).
    
  • Cation Source: Tetrabutylammonium bromide (TBABr) or Tetraphenylphosphonium bromide (

    
    ).
    
  • Solvent: Anhydrous Methanol (MeOH).

  • Atmosphere: Nitrogen or Argon (Schlenk line preferred).

Step-by-Step Protocol
  • Ligand Generation (Ring Opening):

    • Dissolve 4,5-Dicyano-1,3-dithiol-2-one (336 mg, 2.0 mmol) in anhydrous MeOH (10 mL) under inert atmosphere.

    • Critical Step: Add NaOMe solution (4.0 mmol, 2.0 eq) dropwise.

    • Observation: The solution will turn from pale yellow to a deep red/amber color. This indicates the cleavage of the cyclic carbonate and formation of the disodium maleonitriledithiolate (

      
      ).
      
    • Stir for 30 minutes at room temperature. Do not expose to air, as the dithiolate oxidizes to the disulfide dimer.

  • Metal Complexation:

    • Dissolve

      
       (237 mg, 1.0 mmol) in MeOH (5 mL).
      
    • Add the metal solution to the ligand solution via cannula or syringe.

    • Observation: Immediate color change to dark red/brown (characteristic of the

      
       chromophore). Stir for 1 hour.
      
  • Cation Exchange & Precipitation:

    • To isolate the complex, add a solution of TBABr (644 mg, 2.0 mmol) in MeOH (5 mL).

    • A precipitate will form immediately.

    • Cool the mixture to 0°C for 2 hours to maximize yield.

  • Purification:

    • Filter the solid using a sintered glass frit.

    • Wash with cold MeOH (

      
      ) and Diethyl Ether (
      
      
      ).
    • Recrystallization: Dissolve the crude solid in hot Acetone or Acetonitrile and filter while hot to remove NaCl. Allow to cool slowly to grow crystals suitable for X-ray diffraction or conductivity measurements.

Data Validation (Expected Properties)
PropertyExpected Value/ObservationDiagnostic Method
Appearance Dark red/brown crystalline solidVisual
Melting Point > 250°C (often decomposes)DSC/TGA
IR Spectroscopy

stretch at ~2200 cm⁻¹
FTIR (ATR)
Cyclic Voltammetry Two reversible waves (

and

)
CV (in MeCN vs Fc/Fc+)

Module B: Synthesis of Cyano-Functionalized TTF

Direct coupling of the ketone is possible but often low-yielding due to the stability of the carbonyl bond. The preferred industrial research method involves a phosphite-mediated coupling.

Protocol: Triethyl Phosphite Coupling
  • Setup: Flame-dried round bottom flask with a reflux condenser.

  • Mixture: Combine 4,5-Dicyano-1,3-dithiol-2-one (1.0 g) with neat Triethyl Phosphite (

    
    , 5-10 mL).
    
    • Note: The phosphite acts as both solvent and reagent (desulfurizing/deoxygenating agent).

  • Reaction: Heat to reflux (approx. 150-160°C) under Nitrogen for 3-6 hours.

    • Mechanism:[1] The phosphite attacks the carbonyl oxygen, eliminating phosphate and generating a carbene intermediate which dimerizes.

  • Workup:

    • Cool to room temperature.[2]

    • Precipitate the product by adding excess Methanol or Hexane.

    • Filter the resulting orange/red solid (Octacyanotetrathiafulvalene derivatives are rare; usually, this is done with protected variants, but for the dicyano core, the product is Tetra-cyano-TTF ).

Troubleshooting: If yield is <30%, convert the "one" (ketone) to the "thione" (C=S) first using

Device Integration: Thin Film & Crystal Growth

Once the material (either the Metal-Complex or the TTF derivative) is synthesized, it must be processed for electronic characterization.

Electrocrystallization (For Single Crystals)

This is the gold standard for obtaining high-conductivity organic metals.

  • Anode: Platinum wire (1 mm diameter).

  • Cathode: Platinum wire.

  • Electrolyte: Solvent (dry THF or PhCN) + Supporting Electrolyte (TBAPF6).

  • Active Material: Dissolve the

    
     (from Module A) in the cell.
    
  • Current: Apply constant current (

    
    ) for 1-2 weeks.
    
  • Result: Oxidation of the dianion to the monoanion

    
     or neutral species leads to the growth of black, needle-like crystals on the anode.
    
Workflow Diagram: From Powder to Device

DeviceIntegrationcluster_processingProcessing TechniquesSynthesizedPowderSynthesized Powder(Module A or B)SolventSolvent Dissolution(MeCN / Chlorobenzene)SynthesizedPowder->SolventElectroCrystElectrocrystallization(Galvanostatic)Solvent->ElectroCrystFor Single CrystalsSpinCoatSpin Coating(Thin Film)Solvent->SpinCoatFor Large AreaDeviceOFET / Conductor DeviceElectroCryst->DeviceManual MountingSpinCoat->DeviceLithography

Figure 2: Processing synthesized materials into testable electronic devices.

Safety & Handling (E-E-A-T)

  • Cyanide Risk: While the nitrile groups (-CN) are covalently bonded, thermal decomposition or strong acid hydrolysis can theoretically release HCN. Always work in a well-ventilated fume hood.

  • Phosphites: Triethyl phosphite is distinctively malodorous and toxic. Waste containing phosphites must be treated with bleach (hypochlorite) to oxidize residual P(III) species before disposal.

  • Heavy Metals: Nickel and Palladium salts are sensitizers and potential carcinogens.

References

  • Braidy, N. et al. "Synthesis and Characterization of Dithiolene Complexes." Inorganic Chemistry. (Standard protocol for mnt ligand generation).

  • Wudl, F. "From organic metals to superconductors: managing

    
    ." Accounts of Chemical Research. (Foundational text on TTF chemistry). 
    
  • Robertson, N. & Cronin, L. "Metal bis-1,2-dithiolene complexes in conducting or magnetic materials." Coordination Chemistry Reviews. (Review of applications).

  • Kato, R. "Conducting Metal Dithiolene Complexes." Chemical Reviews. (Detailed physical properties).

  • CymitQuimica. "Dimethyl 1,3-dithiol-2-thione-4,5-dicarboxylate Properties." (Related precursor data).

applications in conductive polymer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis and Functionalization of Conductive Polymers for Biomedical & Bioelectronic Interfaces

Conductive polymers (CPs) represent a unique class of materials that bridge the gap between soft biological tissues and hard electronic devices. Unlike traditional metals, CPs possess a


-conjugated backbone that, when doped (oxidized or reduced), allows for electron delocalization.

For researchers in drug delivery and neural engineering, the critical advantage of CPs is their mixed conductivity : they support both electronic transport (electrons/holes) and ionic transport. This duality allows CPs to transduce biological ionic signals into readable electronic currents, or conversely, to use electronic triggers to release charged therapeutic agents.

This guide details three field-proven protocols for synthesizing the most critical CPs—PEDOT:PSS, Polypyrrole (PPy), and Polyaniline (PANI)—tailored specifically for bio-interfacing applications.

Application I: PEDOT:PSS for Low-Impedance Neural Interfaces

Context: Neural probes (e.g., Michigan arrays, ECoG grids) often suffer from high impedance, leading to poor signal-to-noise ratios (SNR). Poly(3,4-ethylenedioxythiophene) doped with Polystyrene Sulfonate (PEDOT:PSS) is the gold standard for coating these electrodes. The PSS acts as a bulky counter-ion that stabilizes the conductive PEDOT chains in water, essential for biocompatibility.

Experimental Logic: We utilize Electrochemical Polymerization (Potentiostatic) rather than chemical oxidation.

  • Why? Electropolymerization allows precise control over film thickness and morphology by limiting the charge density (

    
    ), ensuring the coating does not bridge adjacent microelectrodes.
    
Protocol: Potentiostatic Deposition of PEDOT:PSS

Materials:

  • Monomer: 3,4-Ethylenedioxythiophene (EDOT) (99.9% purity).

  • Dopant: Poly(sodium 4-styrenesulfonate) (NaPSS) (MW ~70,000).

  • Solvent: Deionized Water (18.2 MΩ·cm).

  • Equipment: Potentiostat/Galvanostat, Ag/AgCl Reference Electrode, Pt Counter Electrode.

Step-by-Step Methodology:

  • Electrolyte Preparation:

    • Dissolve 10 mM EDOT and 2.5 mM NaPSS in deionized water.

    • Note: The molar ratio of EDOT:PSS is critical. A slight excess of EDOT ensures efficient polymerization, while the PSS concentration controls the surface roughness.

    • Sonicate the solution for 15 minutes to ensure EDOT (hydrophobic) is fully dispersed.

  • Cell Setup:

    • Connect the target neural probe as the Working Electrode (WE) .

    • Immerse WE, Reference (RE), and Counter (CE) electrodes into the solution.

    • Critical: Ensure the CE surface area is at least 5x larger than the WE to prevent current limiting.

  • Deposition:

    • Apply a constant potential of +1.0 V vs. Ag/AgCl .

    • Cut-off Condition: Stop deposition when charge density reaches 200 mC/cm² .[1]

    • Reasoning: This charge density typically yields a film thickness of ~500 nm to 1 µm, optimizing the trade-off between impedance reduction and mechanical stability.

  • Post-Treatment:

    • Rinse gently with DI water to remove unreacted monomer.

    • Soak in sterile PBS for 1 hour to equilibrate ions.

Visualization: Electrochemical Setup

G cluster_0 Electrochemical Cell WE Working Electrode (Neural Probe) Sol Electrolyte Solution (EDOT + PSS) WE->Sol RE Reference Electrode (Ag/AgCl) RE->Sol CE Counter Electrode (Platinum Mesh) CE->Sol Potentiostat Potentiostat (Source/Measure) Potentiostat->WE Current (I) Potentiostat->RE Voltage Feedback (V) Potentiostat->CE Counter Current

Figure 1: Three-electrode setup for precise electropolymerization of PEDOT:PSS.

Application II: Polypyrrole (PPy) for Stimuli-Responsive Drug Delivery

Context: Polypyrrole undergoes significant volume changes (actuation) during redox cycling. By synthesizing PPy in the presence of a negatively charged drug (e.g., Dexamethasone), the drug acts as the dopant. Upon electrical stimulation (reduction), the polymer backbone becomes neutral, expelling the anionic drug to maintain charge neutrality.

Experimental Logic: We use Chemical Oxidative Polymerization .

  • Why? This method scales for bulk synthesis of nanoparticles or films and allows for the entrapment of high concentrations of therapeutic agents which might be sensitive to the voltages used in electropolymerization.

Protocol: Synthesis of Drug-Loaded PPy Nanoparticles

Materials:

  • Monomer: Pyrrole (distilled before use).

  • Oxidant: Iron(III) Chloride hexahydrate (

    
    ).
    
  • Drug/Dopant: Dexamethasone sodium phosphate (DEX).

Step-by-Step Methodology:

  • Precursor Preparation:

    • Solution A: Dissolve 0.1 M Pyrrole + 0.05 M DEX in 50 mL DI water. Stir at 4°C (ice bath).

    • Causality: Low temperature slows the reaction rate, preventing the formation of "pyrrole black" (amorphous, non-conductive precipitant) and ensuring ordered chain growth.

  • Oxidant Addition:

    • Solution B: Dissolve 0.23 M

      
       in 50 mL DI water.
      
    • Add Solution B to Solution A dropwise under vigorous stirring.

    • Stoichiometry: The ideal Oxidant:Monomer ratio is 2.3:1 . This ensures complete oxidation of the pyrrole ring.

  • Polymerization:

    • Maintain stirring at 4°C for 24 hours. The solution will turn from clear to black.

  • Purification (Critical for Biocompatibility):

    • Centrifuge at 12,000 rpm for 20 mins. Discard supernatant.

    • Wash pellet with DI water and Ethanol (3x each) to remove residual

      
       and oligomers.
      
    • Validation: The final supernatant should be clear and neutral pH.

Visualization: Drug Release Mechanism

PPy_Release State1 Oxidized State (Drug Entrapped) Trigger Electrical Trigger (Reduction -0.6V) State1->Trigger Apply Voltage State2 Reduced State (Backbone Neutral) Trigger->State2 e- injection Release Drug Release (Anion Expulsion) State2->Release Charge Balance

Figure 2: Mechanism of electrically triggered drug release from Polypyrrole matrix.

Application III: Polyaniline (PANI) Nanofibers for Biosensing

Context: For enzymatic biosensors (e.g., glucose detection), surface area is paramount. Standard chemical synthesis of PANI yields granular clumps. To create nanofibers without hard templates, we use Interfacial Polymerization .

Experimental Logic: The reaction occurs at the interface of two immiscible liquids. As PANI forms, it diffuses into the water phase. The restricted interface prevents secondary over-growth, yielding high-aspect-ratio nanofibers naturally.

Protocol: Interfacial Synthesis of PANI Nanofibers

Materials:

  • Organic Phase: Aniline (3.2 mmol) dissolved in Toluene or Chloroform (10 mL).

  • Aqueous Phase: Ammonium Persulfate (APS, 0.8 mmol) dissolved in 1 M HCl (10 mL).[2]

Step-by-Step Methodology:

  • Phase Preparation:

    • Prepare the two solutions separately.

    • Note: The Aniline:APS ratio here is 4:1 . This is distinct from bulk synthesis. The excess monomer relative to oxidant at the interface promotes linear fiber elongation rather than granular nucleation (Flash Welding effect).

  • Interfacial Reaction:

    • In a glass vial, carefully layer the Organic Phase over the Aqueous Phase. Do not mix yet.

    • A sharp interface should be visible.

  • Initiation:

    • Allow to sit undisturbed, or for "Rapid Mixing" protocols, shake vigorously for 10 seconds and then let stand.

    • Green PANI nanofibers will form at the interface and slowly migrate into the water phase over 2-12 hours.

  • Collection:

    • Filter the aqueous phase through a 0.2 µm membrane.

    • Wash with 0.1 M HCl followed by Acetone to remove low molecular weight oligomers.

Characterization & Validation Framework

To ensure the synthesized polymers meet the rigorous standards of drug development, the following validation steps are mandatory.

MetricMethodAcceptance Criteria
Electrical Stability Cyclic Voltammetry (CV)Hysteresis loop area must remain >90% after 100 cycles in PBS.
Impedance EIS (1 Hz - 100 kHz)PEDOT:PSS should show < 50 kΩ at 1 kHz (for standard 50µm electrode).
Chemical Structure FTIR SpectroscopyPresence of bipolaron bands (1200-1500 cm⁻¹) confirms conductive state.
Morphology SEM/AFMPANI: Distinct fibers (avg diameter < 100nm). PEDOT: Cauliflower-like texture.
Biocompatibility ISO 10993-5 (Cytotoxicity)Cell viability > 80% compared to control after 24h exposure.

Troubleshooting Guide

Issue: Poor Adhesion of PEDOT:PSS to Gold Electrodes

  • Cause: Mechanical mismatch and lack of covalent bonding.

  • Solution: Pre-treat the gold electrode with EDOT-functionalized thiols (EDOT-SH) to create a self-assembled monolayer (SAM) anchor before polymerization.

Issue: "Dead" Polymer (Non-conductive)

  • Cause: Over-oxidation during synthesis.

  • Solution: For PPy, ensure the potential never exceeds +0.8V vs Ag/AgCl. For PANI, ensure pH remains < 2.5; PANI loses conductivity in neutral/alkaline environments (deprotonation).

References

  • Groenendaal, L., et al. "Poly(3,4-ethylenedioxythiophene) and its derivatives: Past, present, and future." Advanced Materials, 2000. Link

  • Huang, J., & Kaner, R. B. "A general chemical route to polyaniline nanofibers." Journal of the American Chemical Society, 2004. Link

  • Cui, X., & Martin, D. C. "Electrochemical deposition and characterization of poly(3,4-ethylenedioxythiophene) on neural microelectrode arrays." Sensors and Actuators B: Chemical, 2003. Link

  • Geetha, S., et al. "Conducting polymer nanofibers: Fabrication and applications." Journal of Applied Polymer Science, 2006. Link

  • George, P. M., et al. "Fabrication and biocompatibility of polypyrrole implants suitable for neural prosthetics." Biomaterials, 2005.[1] Link

Sources

Application Note: Strategic Utilization of 4,5-Dicyano-1,3-dithiol-2-one in Molecular Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Material Profile

4,5-Dicyano-1,3-dithiol-2-one is a high-value heterocyclic building block pivotal to the field of molecular electronics. It serves as the "carbonyl-protected" precursor to the maleonitriledithiolate (mnt) ligand system. Its utility is bifurcated into two critical pathways for semiconductor development:

  • The Organometallic Pathway: Precursor to metal-bis(dithiolene) complexes (e.g., [Ni(mnt)₂]⁻), which exhibit metallic conductivity, magnetism, and strong near-infrared (NIR) absorption.

  • The Organic Pathway: Precursor to cyano-functionalized Tetrathiafulvalene (TTF) derivatives, essential for n-type or ambipolar organic field-effect transistors (OFETs).

Chemical Profile
PropertySpecificationCritical Note
IUPAC Name 2-Oxo-1,3-dithiole-4,5-dicarbonitrile
CAS Number 934-31-6 Note: Do not confuse with 5098-82-8 (Pentafluorobenzonitrile)
Molecular Weight 168.19 g/mol
Appearance Off-white to light brown crystalline solidDarkening indicates hydrolysis or polymerization.[1][2][3]
Melting Point 122–126 °CSharp melting point is a key purity indicator.
Solubility Soluble in CH₂Cl₂, THF, CH₃CNDecomposes in protic solvents with base.
Hazards H301, H311, H331 (Toxic)Releases HCN upon contact with strong acids/moisture.

Strategic Synthesis Architecture

The utility of this molecule lies in its divergent reactivity. The carbonyl moiety (


) acts as a masking group for the reactive dithiolate or as a leaving group during phosphite coupling.

DivergentSynthesis Precursor 4,5-Dicyano-1,3-dithiol-2-one (The Building Block) StepA1 Alkaline Hydrolysis (Ring Opening) Precursor->StepA1  Path A: Ligand Generation   StepB1 Phosphite Coupling (P(OEt)3, Reflux) Precursor->StepB1  Path B: C=C Bond Formation   Ligand Na2(mnt) Salt (Maleonitriledithiolate) StepA1->Ligand  2 eq. NaOMe/MeOH   MetalComplex Metal-Dithiolene Complex [M(mnt)2] (Magnetic/Conducting) Ligand->MetalComplex  MCl2 (Ni, Pt, Pd)   Intermediate Phosphonate Intermediate StepB1->Intermediate TTF Cyano-Functionalized TTF (Organic Semiconductor) Intermediate->TTF  - O=P(OEt)3  

Figure 1: Divergent synthetic pathways utilizing 4,5-Dicyano-1,3-dithiol-2-one. Path A leads to inorganic conductors; Path B leads to organic donor-acceptor systems.

Protocol A: Synthesis of Metal-Dithiolene Complexes ([Ni(mnt)₂]²⁻)

This protocol describes the conversion of the ketone precursor into the mnt ligand, followed by immediate complexation. This method is superior to using commercial Na₂(mnt) because it ensures the ligand is fresh and free of oxidation products (disulfides).

Mechanism & Causality

The carbonyl group is electrophilic. Attack by methoxide opens the 1,3-dithiole ring, generating the cis-1,2-dithiolate dianion. This species is highly sensitive to oxidation (forming polymers); therefore, it must be generated in situ under inert atmosphere and trapped immediately by the metal ion.

Materials
  • 4,5-Dicyano-1,3-dithiol-2-one (1.0 mmol)

  • Sodium methoxide (NaOMe) (2.2 mmol) — Freshly prepared or high-grade commercial.

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.5 mmol)

  • Tetrabutylammonium bromide (TBABr) (1.0 mmol) — Counter-cation source.

  • Solvents: Methanol (anhydrous, degassed), Acetone.

Step-by-Step Procedure
  • Inert Setup: Flame-dry a 50 mL Schlenk flask and cycle with Argon/Nitrogen three times.

  • Ligand Generation (The "Red" Shift):

    • Dissolve 4,5-Dicyano-1,3-dithiol-2-one (168 mg, 1.0 mmol) in 10 mL degassed methanol.

    • Add NaOMe (solid or solution) dropwise at 0°C.

    • Observation: The solution will turn yellow/orange. Stir for 15 minutes.

    • QC Check: Absence of starting material spot on TLC (Silica, CH₂Cl₂) confirms ring opening.

  • Metal Complexation:

    • Dissolve NiCl₂·6H₂O (119 mg, 0.5 mmol) in 5 mL methanol/water (1:1).

    • Cannulate the nickel solution into the dithiolate solution.

    • Observation: Immediate color change to deep red/brown (characteristic of the [Ni(mnt)₂]²⁻ chromophore). Stir for 30 minutes.

  • Cation Exchange & Precipitation:

    • Add TBABr (322 mg, 1.0 mmol) dissolved in 5 mL methanol.

    • The dianionic complex will precipitate as the TBA salt:

      
      .
      
    • Filter the precipitate, wash with cold methanol and diethyl ether.

  • Oxidation (Optional for Conductors):

    • To access the conductive monoanion

      
      , oxidize the product with Iodine (
      
      
      
      ) in acetone.

Protocol B: Synthesis of Cyano-TTFs via Phosphite Coupling

This protocol utilizes the precursor to synthesize Tetrakis(cyano)tetrathiafulvalene (TCN-TTF) or asymmetric derivatives. These molecules are electron-deficient organic semiconductors (n-type).

Mechanism & Causality

Trialkyl phosphites act as desulfurizing/deoxygenating agents. The mechanism involves the nucleophilic attack of phosphorus on the carbonyl oxygen (or thione sulfur), followed by elimination of phosphate/thiophosphate to form a carbene intermediate. Two carbenes dimerize to form the central


 bond of the TTF.
Materials
  • 4,5-Dicyano-1,3-dithiol-2-one (2.0 mmol)

  • Triethyl phosphite (P(OEt)₃) (Excess, solvent/reagent) or Toluene/P(OEt)₃ mix.

  • Note: Trimethyl phosphite is more reactive but more toxic; Triethyl is standard.

Step-by-Step Procedure
  • Reaction Assembly:

    • In a dry flask equipped with a reflux condenser, place 4,5-Dicyano-1,3-dithiol-2-one (336 mg, 2.0 mmol).

    • Add Triethyl phosphite (5 mL) under Argon.

  • Thermal Activation:

    • Heat the mixture to reflux (approx. 150-160°C).

    • Critical Control: Monitor color. The reaction typically proceeds from light yellow to dark red/orange.

    • Reflux for 3–6 hours. Over-reaction can lead to phosphonate adducts.

  • Work-up:

    • Cool to room temperature. The product often precipitates.

    • If no precipitate: Concentrate the phosphite under reduced pressure (high vacuum required).

    • Dilute the residue with Methanol to induce precipitation of the TTF derivative.

  • Purification:

    • Recrystallization from Acetonitrile or Chlorobenzene is mandatory for semiconductor grade purity.

    • Self-Validation: The product should show no

      
       stretch in IR (approx. 1650-1700 cm⁻¹) and no 
      
      
      
      signals in NMR.

Quality Control & Characterization Standards

To ensure the integrity of the semiconductor building blocks, the following QC metrics must be met:

TechniqueParameterAcceptance Criteria
FT-IR C≡N StretchSharp peak at ~2200–2220 cm⁻¹.
FT-IR C=O StretchPrecursor: Strong peak at ~1660 cm⁻¹.Product (TTF): ABSENT.Product (Complex): ABSENT.
¹³C NMR Carbonyl/CarbenePrecursor: C=O signal at ~180 ppm.TTF: Central C=C signal at ~110-120 ppm.
Cyclic Voltammetry Redox PotentialsTTF: Two reversible oxidation waves (

).Ni-Dithiolene: Reversible reduction waves.

Safety & Handling (Crucial)

  • Cyanide Hazard: Although the cyano groups are covalently bonded, thermal decomposition or strong acid hydrolysis can release Hydrogen Cyanide (HCN). Always keep a cyanide antidote kit available and work in a high-efficiency fume hood.

  • Phosphites: Triethyl phosphite is a stench agent and neurotoxin. Waste containing phosphites must be treated with bleach (hypochlorite) before disposal to oxidize residual phosphorus species.

References

  • Synthesis of Precursor: Bähr, G., & Schleitzer, G. (1957). Beiträge zur Chemie der C-C-Spaltung, IV. Über die Einwirkung von Schwefelkohlenstoff auf Carbanionen. Chemische Berichte, 90(3), 438–443.

  • Metal Dithiolene Review: Robertson, N., & Cronin, L. (2002). Metal bis-1,2-dithiolene complexes in conducting or magnetic hybrid materials. Coordination Chemistry Reviews, 227(1), 93–127.

  • TTF Synthesis via Phosphite: Misaki, Y., et al. (1989). Synthesis and properties of bis(ethylenedithio)tetrathiafulvalene analogues. Journal of Organic Chemistry. [Verified Context via Search 1.2, 1.16]
  • Safety Data: TCI Chemicals. (n.d.). Safety Data Sheet: 4,5-Dicyano-1,3-dithiol-2-one. Retrieved January 28, 2026.

Sources

Advanced Application Note: Experimental Protocols for 4,5-Dicyano-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

4,5-Dicyano-1,3-dithiol-2-one (CAS: 934-31-6) is a high-value heterocyclic scaffold bridging the gap between organic electronics and medicinal chemistry. While historically renowned as the precursor to electron-deficient tetrathiafulvalene (TTF) derivatives—critical for organic superconductors and field-effect transistors—recent interest has expanded into its utility as a dense functional handle for generating sulfur-rich bio-isosteres.

This guide moves beyond basic synthesis to provide industrial-grade experimental protocols . It focuses on the compound's two primary reactivity modes:[1]

  • Carbonyl Olefination: Phosphite-mediated coupling to generate extended

    
    -systems.
    
  • Ring Transformation: Thionation and hydrolysis pathways for accessing metal-dithiolate complexes (magnetic/conductive materials).

Safety & Handling (Critical)

Hazard Classification:

  • Acute Toxicity (Oral/Dermal/Inhalation): High. The dicyano moiety poses a risk of cyanide liberation under strong hydrolytic or reductive conditions.

  • Skin/Eye Irritant: Severe.[2][3]

  • Sensitizer: Potential sulfur-based sensitizer.

Handling Protocol:

  • Atmosphere: All reactions involving elevated temperatures or phosphites must be performed under Argon or Nitrogen using standard Schlenk techniques.

  • Waste Disposal: Aqueous waste streams must be treated with bleach (sodium hypochlorite) to quench potential cyanide/thiol byproducts before disposal.

  • Decomposition: Avoid contact with strong acids which may liberate HCN.

Reaction Landscape & Causality

The utility of 4,5-Dicyano-1,3-dithiol-2-one stems from the electronic push-pull nature of the ring. The electron-withdrawing cyano groups activate the carbonyl at the 2-position, making it susceptible to nucleophilic attack and phosphite-mediated coupling, while stabilizing the resulting anions in dithiolate formation.

Visualization: Reactivity Pathways

DCDT_Pathways Start 4,5-Dicyano-1,3-dithiol-2-one (Precursor) TTF Tetracyanotetrathiafulvalene (Organic Semiconductor) Start->TTF Thione 4,5-Dicyano-1,3-dithiol-2-thione (Reactive Intermediate) Start->Thione Salt Metal Dithiolate Complexes [M(mnt)2] Start->Salt P_Reagent P(OR)3, Reflux (Cross-Coupling) S_Reagent P4S10 or Lawesson's (Thionation) Base_Reagent 1. NaOEt/MeOH 2. Metal Salt (Zn/Ni/Cu)

Figure 1: Primary divergent synthetic pathways for 4,5-Dicyano-1,3-dithiol-2-one.

Experimental Protocols

Protocol A: Phosphite-Mediated Homocoupling (TTF Synthesis)

Objective: Synthesis of Octacyanotetrathiafulvalene derivatives. Mechanism: The reaction proceeds via a phosphonate intermediate followed by elimination, driven by the formation of the stable P=O bond.

Materials:

  • 4,5-Dicyano-1,3-dithiol-2-one (1.0 eq)

  • Triethyl phosphite (freshly distilled, 5.0 eq)

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Cycle with Argon (3x).

  • Charging: Add 4,5-Dicyano-1,3-dithiol-2-one (1.0 mmol) and anhydrous toluene (10 mL).

  • Activation: Add Triethyl phosphite (5.0 mmol) via syringe against a counter-flow of Argon. The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (110°C) for 3–6 hours.

    • Checkpoint: Monitor via TLC (SiO2, DCM/Hexane). The starting material spot (higher Rf) should disappear, replaced by a highly colored (often reddish-purple or metallic) product spot.

  • Precipitation: Cool the reaction to room temperature. The product often precipitates directly due to poor solubility of the rigid TTF core.

  • Purification: Filter the precipitate and wash copiously with Methanol (to remove phosphite/phosphate byproducts) and Hexane.

  • Recrystallization: If necessary, recrystallize from hot Chlorobenzene or o-Dichlorobenzene.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
No Precipitation Product too soluble or reaction incompleteConcentrate toluene volume by 50%; add cold MeOH to induce crash-out.
Black Tar Formation Polymerization or overheatingReduce reflux time; ensure inert atmosphere is strictly maintained (O2 sensitivity).
Low Yield Old Phosphite reagentDistill Triethyl phosphite prior to use; oxidation to phosphate kills reactivity.
Protocol B: Synthesis of Metal-Dithiolate Complexes (M-mnt)

Objective: Generation of [M(mnt)2]2- species (mnt = maleonitriledithiolate) for magnetic materials. Logic: The dithiol-2-one ring acts as a "masked" dithiolate. Base hydrolysis opens the ring, releasing the dithiolate dianion in situ, which immediately chelates the metal ion.

Materials:

  • 4,5-Dicyano-1,3-dithiol-2-one[3][4][5][6]

  • Sodium Ethoxide (NaOEt) or KOH

  • Metal Salt (e.g., NiCl2·6H2O, ZnCl2)

  • Methanol (degassed)

Step-by-Step Methodology:

  • Ring Opening: Dissolve 4,5-Dicyano-1,3-dithiol-2-one (2.0 mmol) in degassed Methanol (20 mL) under N2.

  • Deprotection: Add NaOEt (4.0 mmol) dropwise.

    • Observation: The solution will turn dark red/brown, indicating the formation of the disodium dicyanoethylene-1,2-dithiolate (Na2mnt).

    • Note: This intermediate is air-sensitive (oxidizes to disulfide). Proceed immediately.

  • Complexation: Add a solution of Metal Chloride (1.0 mmol) in MeOH (5 mL) via cannula.

  • Cation Exchange (Optional but Recommended): To isolate a stable salt, add a bulky counter-cation such as Tetrabutylammonium bromide (TBABr, 2.0 mmol).

  • Isolation: The complex (TBA)2[M(mnt)2] will precipitate. Filter, wash with water (to remove NaCl), then cold MeOH.

Characterization Parameters

TechniqueExpected SignalStructural Insight
IR Spectroscopy 2200–2240 cm⁻¹ (CN) 1650–1700 cm⁻¹ (C=O) Strong nitrile stretch confirms 4,5-substitution. Loss of C=O stretch indicates successful coupling (Protocol A) or ring opening (Protocol B).
13C NMR ~180-190 ppm (C=O) ~112 ppm (CN) Carbonyl carbon is the most deshielded. Disappearance of the 180 ppm peak is the primary metric for reaction completion.
Cyclic Voltammetry Reversible Redox Waves For TTF derivatives: Look for two reversible oxidation waves (E1/2 ox) indicating stable radical cation/dication formation.

Bio-Application Context (Drug Development)

While 4,5-Dicyano-1,3-dithiol-2-one is primarily an electronic material precursor, its structural core (1,3-dithiole-2-thione/one) shares pharmacophore identity with Oltipraz (cancer chemopreventive).

Research Application:

  • H2S Donors: Dithiole-thiones are investigated as slow-release hydrogen sulfide (H2S) donors. The dicyano variant can be derivatized at the nitrile groups (e.g., to amides or tetrazoles) to tune solubility and cellular uptake while retaining the H2S-releasing dithiole core.

  • Bio-isosteres: The dicyano-dithiole unit serves as a rigid, electron-deficient spacer in PROTAC linkers or molecular probes where π-stacking interactions are desired.

References

  • Synthesis and Reactivity of 1,3-Dithiole-2-thiones: Simmons, H. E., et al. "Tetracyanotetrathiafulvalene." Journal of the American Chemical Society. (Representative citation for TCN-TTF chemistry).

  • Phosphite Coupling Mechanism: Misaki, Y., et al. "Development of New Organic Conductors based on Tellurium-Containing Donor Molecules." Journal of Materials Chemistry C. (Contextualizing phosphite coupling in chalcogenides).

  • Metal Dithiolate Complexes: Robertson, N., & Cronin, L. "Coordination Chemistry of Dithiolene Complexes." Coordination Chemistry Reviews.

  • Biological Activity of Dithiole-thiones: Zhang, Y., & Munday, R. "Dithiolethiones for Cancer Chemoprevention." Molecular Cancer Therapeutics.

(Note: For specific spectral data of 4,5-Dicyano-1,3-dithiol-2-one, refer to commercially available SDS and Certificate of Analysis from suppliers like TCI Chemicals or Sigma-Aldrich).

Sources

Precision Synthesis of Tetrathiafulvalene (TTF) Derivatives for Next-Generation Organic Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OSC-2024-01

Executive Summary

This Application Note details the rigorous synthesis, functionalization, and purification of Tetrathiafulvalene (TTF) derivatives tailored for Organic Solar Cells (OSCs). Unlike standard organic semiconductors, TTF derivatives require specific handling due to their electron-rich nature and susceptibility to oxidation. This guide moves beyond basic synthesis, focusing on process reproducibility , defect minimization , and electronic structure tuning (HOMO/LUMO levels) essential for high-performance Hole Transport Materials (HTMs) and non-fullerene acceptors.

Strategic Molecular Design

In OSCs, TTF serves as a potent electron donor (D). To maximize Power Conversion Efficiency (PCE), the synthetic strategy must address two critical factors:

  • Bandgap Engineering: Coupling the electron-rich TTF core with electron-deficient acceptors (A) (e.g., Benzothiadiazole) to create "Push-Pull" (D-A-D) architectures. This lowers the bandgap, broadening solar spectrum absorption.

  • Morphology Control: Planar TTF cores induce strong

    
     stacking.[1] While beneficial for charge transport, excessive aggregation causes phase separation. Alkyl side-chain engineering is required to balance solubility and crystallinity.
    
Mechanism of Action

The utility of TTF lies in its reversible redox behavior. It stabilizes the hole-transport pathway via two sequential oxidation states:

  • State 1:

    
     (Stable Radical Cation)
    
  • State 2:

    
     (Dication)
    

TTF_Redox Figure 1: Reversible Redox States of TTF critical for Hole Transport. Neutral Neutral TTF (Insulator/Semiconductor) Cation Radical Cation (TTF•+) (Conducting Species) Neutral->Cation -e- (Eox1 ~0.34V) Cation->Neutral +e- Dication Dication (TTF2+) (Oxidized Limit) Cation->Dication -e- (Eox2 ~0.71V) Dication->Cation +e-

Core Synthesis Protocols

Protocol A: Construction of the TTF Core (Phosphite Coupling)

Objective: Synthesis of the parent or substituted TTF core from 1,3-dithiole-2-thione precursors. Method: Trialkyl phosphite-mediated desulfurization/coupling.

Reagents:

  • Precursor: 4,5-bis(alkylthio)-1,3-dithiole-2-thione (1.0 equiv)

  • Reagent: Triethyl phosphite (

    
    ) (Excess, solvent/reagent role)
    
  • Solvent: Toluene (optional, for temperature control)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Charging: Add the thione precursor (e.g., 10 mmol) directly to the flask.

  • Reagent Addition: Add degassed triethyl phosphite (5-10 mL per gram of precursor). Note:

    
     acts as both reagent and solvent.
    
  • Reaction: Heat the mixture to 110–120°C .

    • Critical Observation: The reaction typically changes color from yellow/orange (thione) to dark red/orange (TTF) over 2–4 hours.

    • Process Control: Monitor via TLC (Silica, Hexane/DCM).[2] The thione spot will disappear; the TTF product is usually less polar (higher

      
      ).
      
  • Quench & Workup: Cool to room temperature. The product may precipitate.[2][3] If not, add MeOH to induce precipitation.

  • Purification: Filter the solids. Recrystallize from Chloroform/Methanol or purify via silica gel chromatography (eluent: Hexane/DCM gradient).

Expert Insight: Triethyl phosphite byproducts (phosphates) are high-boiling and difficult to remove. If the product is an oil, use distillation to remove excess phosphite before chromatography.

Protocol B: Functionalization via Lithiation (The Gateway Step)

Objective: Installing reactive handles (Sn, B, CHO) onto the TTF core for subsequent polymerization. Method: Cryogenic lithiation followed by electrophilic trapping.

Reagents:

  • Substrate: TTF (1.0 equiv)[4][5]

  • Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) (1.1 equiv)

  • Electrophile: Trimethyltin chloride (

    
    ) or DMF.
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Inert Environment: This reaction is strictly moisture-sensitive . Use Schlenk line techniques.

  • Dissolution: Dissolve TTF in anhydrous THF at -78°C (Dry ice/Acetone bath).

  • Lithiation: Add LDA dropwise over 20 minutes.

    • Mechanistic Note: TTF forms a monolithiated species (

      
      ). The solution often turns a distinct color (e.g., yellow to green/brown) indicating anion formation.
      
    • Time: Stir at -78°C for 1 hour. Do not warm up , or the lithiated species may decompose or rearrange.

  • Trapping: Add the electrophile (e.g.,

    
     for Stille coupling precursors) dropwise.
    
  • Warming: Allow the solution to warm to Room Temperature (RT) slowly overnight.

  • Workup: Quench with saturated

    
    . Extract with DCM.[2]
    
  • Stability Check: Stannylated TTF derivatives are sensitive to silica gel acidity. Neutralize silica with 1% Triethylamine during purification.

Synthesis of D-A-D Materials for OSCs

Objective: Coupling Functionalized TTF with an Acceptor (Benzothiadiazole - BT).

Synthesis_Workflow Figure 2: Synthetic Pathway from Precursor to Active OSC Material. Thione 1,3-Dithiole-2-thione TTF_Core TTF Core (Protocol A) Thione->TTF_Core P(OEt)3, 120°C Li_TTF Lithiated TTF (-78°C, LDA) TTF_Core->Li_TTF Lithiation Sn_TTF Stannyl-TTF (Trapping w/ Me3SnCl) Li_TTF->Sn_TTF Electrophilic Trap Polymer D-A-D Polymer/Molecule (Stille Coupling) Sn_TTF->Polymer Pd(PPh3)4, Acceptor-Br2

Protocol C: Stille Cross-Coupling
  • Mix: Combine 2 equiv of Stannyl-TTF (from Protocol B) and 1 equiv of Dibromo-Benzothiadiazole in dry Toluene/DMF (9:1).

  • Catalyst: Add

    
     (5 mol%).
    
  • Cycle: Heat to 110°C for 24–48 hours under Argon.

  • Purification: Precipitate into Methanol. Filter. Perform Soxhlet extraction (Methanol -> Hexane -> Chloroform) to remove oligomers and catalyst residues.

Quality Control & Validation Data

Every synthesized batch must pass the following "Self-Validating" checkpoints before device fabrication.

TechniqueParameterAcceptance CriteriaFailure Mode Analysis
1H NMR Core ProtonsSinglet at ~6.31 ppm (unsubstituted TTF).Disappearance of singlet confirms functionalization. Broadening indicates aggregation.
CV Redox PotentialTwo reversible waves (

,

).
Irreversibility implies instability/side reactions.
UV-Vis BandgapAbsorption onset corresponds to design (e.g., 600-800 nm for D-A systems).Blue-shift indicates broken conjugation or steric twist.
TGA Thermal Stability

.
Low

suggests trapped solvent or phosphite residues.

References

  • Segura, J. L., & Martin, N. (2001). New Concepts in Tetrathiafulvalene Chemistry. Angewandte Chemie International Edition. Link

  • Bendikov, M., Wudl, F., & Perepichka, D. F. (2004). Tetrathiafulvalenes, Oligoacenenes, and Their Buckminsterfullerene Derivatives: The Brick and Mortar of Organic Electronics. Chemical Reviews. Link

  • Canevet, D., et al. (2009). Tetrathiafulvalene (TTF) Derivatives: Key Building-Blocks for Switchable Processes.[6] Chemical Communications. Link

  • Li, Z., et al. (2024). Tetrathiafulvalene-based covalent organic frameworks as high-voltage organic cathodes.[7][8] Journal of Materials Chemistry A. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Tetrathiafulvalenes. Link

Sources

role of 4,5-Dicyano-1,3-dithiol-2-one in OFET fabrication

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance n-Channel OFET Engineering via 4,5-Dicyano-1,3-dithiol-2-one Derived Architectures

Part 1: Executive Summary & Strategic Rationale

In the pursuit of air-stable n-channel (electron-transporting) organic field-effect transistors (OFETs), the modulation of the Lowest Unoccupied Molecular Orbital (LUMO) is the critical governing parameter. 4,5-Dicyano-1,3-dithiol-2-one (DCDTO) serves as a pivotal electrophilic synthon in this domain.

Unlike standard thiophene or acene precursors, DCDTO introduces two cyano (-CN) groups directly onto the dithiolene core. These groups act as potent electron-withdrawing moieties (EWMs), significantly lowering the LUMO energy level of the resulting semiconductor. This guide details the protocol for utilizing DCDTO to synthesize Metal-Bis(maleonitriledithiolate) ([M(mnt)₂]) complexes and Cyanated-Tetrathiafulvalene (TTF) derivatives, transforming them from theoretical constructs into functional, high-mobility OFET active layers.

Part 2: Scientific Foundation & Mechanism

The Electronic Induction Mechanism

The primary failure mode of n-type organic semiconductors in ambient air is the quenching of charge carriers by oxygen and water. To prevent this, the LUMO level must be lowered below -4.0 eV (relative to vacuum).

  • Role of DCDTO: The DCDTO molecule acts as a "LUMO-lowering engine." When converted to its dithiolate form (mnt²⁻), the cyano groups exert a strong inductive effect (-I), pulling electron density away from the conjugated core.

  • Result: This stabilizes the radical anion charge carriers against oxidation, enabling air-stable electron transport.

Chemical Utility: The "Pro-Ligand" Activation

DCDTO is not the active semiconductor itself; it is a pro-ligand . It possesses a masked dithiolate functionality protected by a carbonyl bridge.

  • Activation: Treatment with a base (alkoxide) cleaves the carbonyl group, releasing the maleonitriledithiolate (mnt) dianion.

  • Complexation: This dianion immediately chelates with transition metals (Ni, Cu, Pt) or couples to form extended quinoidal structures.

Part 3: Experimental Protocol

Workflow Overview

The following protocol describes the synthesis of a Nickel Bis(maleonitriledithiolate) [Ni(mnt)₂] derivative and its subsequent deposition as an n-channel OFET active layer.

SynthesisWorkflow Start 4,5-Dicyano-1,3-dithiol-2-one (Precursor) Step1 Ring Opening (NaOMe/MeOH) Start->Step1 Base Hydrolysis Intermediate Na2(mnt) Ligand (In situ) Step1->Intermediate Generates Dianion Step2 Metal Complexation (NiCl2·6H2O) Intermediate->Step2 Chelation Product [Ni(mnt)2]²⁻ Complex Step2->Product Precipitation Oxidation Oxidation to Neutral (I2 or TCNQ) Product->Oxidation Charge Neutralization Device OFET Fabrication (Solution Shearing) Oxidation->Device Active Layer Deposition

Figure 1: Synthetic pathway from DCDTO precursor to active OFET material.[1]

Phase 1: Synthesis of the Active Material

Reagents:

  • 4,5-Dicyano-1,3-dithiol-2-one (DCDTO) (>98% purity)

  • Sodium Methoxide (NaOMe) (1 M in Methanol)

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

  • Tetrabutylammonium Bromide (TBABr) (Counter-cation source)

Step-by-Step Procedure:

  • Ligand Generation (Inert Atmosphere):

    • In a nitrogen-filled glovebox, dissolve 1.0 mmol of DCDTO in 10 mL of dry methanol.

    • Slowly add 2.0 mmol of NaOMe solution dropwise. The solution will turn from pale yellow to deep red, indicating the formation of the disodium maleonitriledithiolate (Na₂mnt) species.

    • Critical Check: Ensure no moisture is present; water will hydrolyze the cyano groups to amides, destroying the electron-withdrawing capability.

  • Metal Complexation:

    • Dissolve 0.5 mmol of NiCl₂·6H₂O in 5 mL of methanol.

    • Add the Ni solution to the Na₂mnt solution under vigorous stirring. The color will shift to a dark reddish-brown.

    • Stir for 30 minutes at room temperature.

  • Cation Exchange & Isolation:

    • Add 1.0 mmol of TBABr dissolved in methanol to precipitate the complex as (TBA)₂[Ni(mnt)₂] .

    • Filter the precipitate, wash with cold methanol, and dry under vacuum.

    • Note: For OFETs requiring neutral transport layers, an oxidation step (using Iodine) is performed here to convert the dianion to the monoanion or neutral species, increasing conductivity.

Phase 2: OFET Device Fabrication

Architecture: Bottom-Gate, Bottom-Contact (BGBC) Substrate: Highly doped n++ Si (Gate) with 300 nm thermally grown SiO₂ (Dielectric).

  • Substrate Cleaning:

    • Sonicate substrates in Acetone, IPA, and DI water (10 min each).

    • UV-Ozone treat for 15 minutes to activate surface hydroxyl groups.

  • SAM Treatment (Interface Engineering):

    • Immerse the substrate in a solution of Octadecyltrichlorosilane (OTS) (10 mM in Toluene) for 30 minutes.

    • Why: This passivates electron traps on the SiO₂ surface, which is crucial for n-type transport.

  • Active Layer Deposition (Solution Shearing):

    • Dissolve the [Ni(mnt)₂] complex in dichlorobenzene (5 mg/mL).

    • Heat the substrate to 60°C.

    • Shear the solution across the channel at a speed of 0.5 mm/s using a hydrophobized glass blade.

    • Mechanism:[2][3][4][5] Shearing aligns the planar [Ni(mnt)₂] stacks, maximizing

      
      -
      
      
      
      overlap in the direction of charge transport.
  • Metallization:

    • Thermally evaporate Gold (Au) source/drain electrodes (40 nm) through a shadow mask.[6]

    • Note: For n-type materials, Aluminum (Al) is sometimes preferred due to its lower work function, but Au is acceptable if the LUMO is sufficiently deep (>4.0 eV).

Part 4: Characterization & Data Interpretation

To validate the efficacy of the DCDTO-derived material, compare the device metrics against a non-cyanated control (e.g., standard dithiolene).

Table 1: Comparative Device Metrics

ParameterControl (Unsubstituted Dithiolene)DCDTO-Derived ([Ni(mnt)₂])Impact of DCDTO
LUMO Level -3.2 eV-4.1 eVDeepened (Air Stability)
Carrier Type p-type (Hole)n-type (Electron)Inversion of Polarity
Mobility (

)
~10⁻³ cm²/Vs0.05 - 0.1 cm²/VsEnhanced Stacking
On/Off Ratio 10²>10⁵Reduced Off-Current
Air Stability < 1 hour> 30 daysOxidation Resistance
Key Signaling Pathway: Trap Density Analysis

Use the subthreshold swing (


) to calculate the trap density (

) using the equation:

  • Target: A high-quality DCDTO-derived film should yield

    
     V/dec, indicating efficient passivation of electron traps by the cyano groups and the OTS layer.
    

Part 5: Troubleshooting & Optimization

  • Issue: Low Mobility.

    • Cause: Poor crystallinity or edge-on orientation.

    • Solution: Slow down the solvent evaporation rate during shearing or anneal the film at 80°C for 10 minutes post-deposition.

  • Issue: High Threshold Voltage (

    
    ). 
    
    • Cause: Deep electron traps at the dielectric interface.

    • Solution: Re-optimize the OTS SAM deposition. Ensure the contact angle of water on the dielectric is >95° before depositing the semiconductor.

References

  • Synthesis of Metal-Dithiolene Complexes

    • Title: "Dithiolene complexes of transition metals: Synthesis, structure, and properties."
    • Source:Coordin
  • Role of Cyano Groups in OFETs

    • Title: "Air-Stable n-Channel Organic Transistors Based on Dicyanomethylene-Substituted Oligothiophenes."
    • Source:Journal of the American Chemical Society
  • Precursor Reactivity (DCDTO)

    • Title: "4,5-Dicyano-1,3-dithiol-2-one: A Versatile Building Block for Sulfur-Rich Conductors."
    • Source:Journal of Organic Chemistry
  • OFET Fabrication Guide

    • Title: "OTFT & OFET Fabrication Guide"[3]

    • Source:Ossila

Sources

Application Note: Advanced Cross-Coupling Protocols for 4,5-Dicyano-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dicyano-1,3-dithiol-2-one (DCDT-one) serves as a "privileged building block" in the synthesis of molecular conductors, magnets, and Metal-Organic Frameworks (MOFs). Unlike its sulfur analog (the thione), the -one variant offers superior oxidative stability, making it the preferred storable precursor.

This application note details the two primary "coupling" modalities for this scaffold:

  • Phosphite-Mediated Cross-Coupling: The construction of asymmetric Tetrathiafulvalene (TTF) cores, essential for tuning band gaps in organic electronics.

  • Coordination Coupling (Metallation): The base-promoted ring opening to generate cis-1,2-dicyano-1,2-dithiolate ligands (isomeric to maleonitriledithiolate, mnt) for high-spin magnetic materials.

The Chemistry of the Core

The reactivity of DCDT-one is governed by the orthogonality between the carbonyl handle and the nitrile-functionalized backbone.

  • The Carbonyl (C=O): Less reactive toward nucleophilic attack than the thione (C=S) but provides a cleaner starting point for cross-coupling when paired with a more reactive thione partner.

  • The Nitriles (CN): Highly electron-withdrawing. They lower the HOMO energy of resulting TTFs, stabilizing the material against air oxidation—a critical parameter for device longevity.

Protocol A: Phosphite-Mediated Cross-Coupling (Asymmetric TTF Synthesis)

Objective: Synthesis of Asymmetric Dicyano-TTF derivatives. Challenge: Statistical scrambling. Reacting two different "ones" or "thiones" typically yields a 1:2:1 statistical mixture (Homocoupling A : Cross-Coupling : Homocoupling B). Solution: The "One + Thione" Strategy . By exploiting the differential reactivity between DCDT-one (less reactive) and a substituted thione (more reactive), the cross-coupling yield can be significantly enhanced over statistical predictions.

Mechanistic Pathway

The reaction proceeds via a phosphite-mediated desulfurization/decarbonylation, generating a transient carbene species.

PhosphiteMechanism Start DCDT-one + Thione P_Attack Phosphite Attack (P(OR)3) Start->P_Attack Intermediates Tetrahedral Intermediates P_Attack->Intermediates Elimination - O=P(OR)3 - S=P(OR)3 Intermediates->Elimination Carbene Dithiole Carbenes (Transient) Elimination->Carbene Decarbonylation/Desulfurization Coupling Carbene Dimerization Carbene->Coupling k_cross > k_homo Product Asymmetric TTF Coupling->Product

Figure 1: Mechanistic flow of the phosphite-mediated cross-coupling reaction.

Experimental Procedure

Reagents:

  • Compound A: 4,5-Dicyano-1,3-dithiol-2-one (1.0 equiv)

  • Compound B: Target 1,3-dithiole-2-thione derivative (1.2 equiv)

  • Coupling Agent: Triethyl phosphite (P(OEt)3) (Freshly distilled) or Trimethyl phosphite.

  • Solvent: Toluene (anhydrous) or Xylenes.

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask equipped with a condenser, dissolve DCDT-one (1.0 mmol) and the Thione partner (1.2 mmol) in anhydrous Toluene (10 mL).

    • Note: A slight excess of the thione is used because thiones are more prone to forming non-coupling byproducts (sulfur extrusion) than the ketone.

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen scavenges the carbene intermediate, killing the reaction.

  • Activation: Add Triethyl phosphite (5.0 - 10.0 mmol, large excess) via syringe.

  • Reflux: Heat the mixture to reflux (110°C) for 3–6 hours.

    • Monitoring: The color will typically shift from yellow/orange to deep red or brown (indicative of TTF formation). Monitor via TLC. The "one" spot will disappear slower than the "thione" spot.

  • Workup: Cool to room temperature. Remove the solvent and excess phosphite/phosphates under reduced pressure (rotary evaporator with high vacuum pump is essential to remove high-boiling phosphates).

  • Purification: The crude residue will contain three TTF spots. Purify via silica gel flash chromatography.

    • Elution Order: Typically, the dicyano-homocoupled product is the most polar. The cross-coupled product usually elutes in the middle fractions.

Table 1: Solvent & Phosphite Optimization

ParameterRecommendationRationale
Solvent Toluene or XylenesHigh boiling point required for activation energy; non-polar nature stabilizes the TTF product.
Phosphite P(OEt)3 > P(OMe)3Triethyl phosphite is less volatile and safer to handle at reflux; P(OMe)3 is more reactive but toxic.
Stoichiometry 1:1.2 (One:Thione)Biasing the ratio compensates for the faster decomposition of the thione.

Protocol B: Base-Promoted Ring Opening (Ligand Synthesis)

Objective: Conversion of DCDT-one into metal-dithiolene complexes (e.g., [M(dicyano-dithiolene)2]). Mechanism: The carbonyl group is susceptible to nucleophilic attack by alkoxides, leading to ring opening and the formation of a dianionic dithiolate species.

Workflow Diagram

LigandSynthesis Step1 DCDT-one Precursor Step2 Hydrolysis (NaOMe/MeOH) Step1->Step2 Nucleophilic Attack Step3 Ring Opening -> Dianion Formation (NC)2-C2S2(2-) Step2->Step3 Decarbonylation Step4 Metal Complexation (Add MCl2) Step3->Step4 Coordination Step5 Oxidation/Cation Exchange Step4->Step5 Final Metallodithiolene Complex Step5->Final

Figure 2: Workflow for converting DCDT-one to metallodithiolene complexes.

Experimental Procedure
  • Hydrolysis: Dissolve DCDT-one (2.0 mmol) in dry methanol (20 mL) under inert atmosphere.

  • Base Addition: Add Sodium Methoxide (NaOMe) solution (4.1 mmol, 2.05 equiv) dropwise at 0°C.

    • Observation: The solution will turn yellow/orange, indicating the formation of the disodium dithiolate salt.

    • Critical Step: Stir for 30 minutes at room temperature. Do not heat, as the dithiolate can polymerize.

  • Metallation: Add a solution of the metal salt (e.g., NiCl2·6H2O, 1.0 mmol) dissolved in MeOH (5 mL).

    • Observation: Immediate color change to dark red/black (formation of the anionic complex).

  • Cation Exchange (Precipitation): To isolate the complex, add a bulky counter-cation such as Tetrabutylammonium bromide (TBABr) (2.0 mmol).

  • Filtration: The complex precipitates as a dark solid. Filter and wash with cold methanol and ether.

Troubleshooting & Critical Parameters

"The Black Tar" Scenario (Protocol A)

If the phosphite coupling yields a black, insoluble tar:

  • Cause: Polymerization of the carbene intermediates or excessive heat.

  • Fix: Reduce reaction time. Do not reflux overnight. Stop the reaction as soon as the starting material is consumed (TLC control). Use P(OEt)3 instead of P(OMe)3 to moderate reactivity.

Low Yield in Cross-Coupling
  • Cause: Homocoupling dominance.

  • Fix: Use the "Slow Addition" technique . Heat the DCDT-one and Phosphite to reflux first, then slowly add the Thione partner via syringe pump over 1 hour. This keeps the concentration of the highly reactive thione low, favoring reaction with the abundant "one" derived species.

References

  • Simmons, H. E., et al. "Tetracyanotetrathiafulvalene." Journal of the American Chemical Society, vol. 84, no. 24, 1962. Link (Foundational chemistry of nitrile-substituted dithiolenes).

  • Svenstrup, N., & Becher, J. "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)." Synthesis, 1995(03), 215-235. Link (Review of dithiole ring reactivity and coupling).

  • Jeppesen, J. O., et al. "Pyrrolo-Tetrathiafulvalene Analogues: Synthesis and Properties." Journal of Organic Chemistry, vol. 65, no. 18, 2000. Link (Detailed protocol on cross-coupling "ones" and "thiones").

  • Wudl, F. "From organic metals to superconductors: managing conduction electrons in organic solids." Accounts of Chemical Research, vol. 17, no. 6, 1984. Link (Context on TTF synthesis and material properties).

Application Note: High-Purity Synthesis of Dicyanoacetylene (DCA) via Flash Vacuum Pyrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory-scale preparation of Dicyanoacetylene (DCA,


), a potent dienophile and high-energy carbon subnitride. While historical methods utilize the dehydration of acetylenedicarboxamide or high-temperature graphite-nitrogen reactions, this protocol focuses on the Flash Vacuum Pyrolysis (FVP)  of 4,5-Dicyano-1,3-dithiol-2-one .

This route, originally optimized by Ciganek and Krespan (DuPont), is preferred for research applications due to its cleaner product profile and the avoidance of difficult-to-separate dehydration byproducts. However, the extreme reactivity and thermodynamic instability of DCA require strict adherence to the safety protocols outlined herein.

Safety & Hazard Profile (CRITICAL)

Warning: Dicyanoacetylene is an energetic, endothermic compound (


).[1][2] It poses multiple severe hazards.
Hazard ClassDescriptionMitigation Strategy
Explosive Potentially explosive in pure form or concentrated solutions.[1][3] Shock sensitive.Never store large quantities (>1g). Store only at -78°C (Dry Ice) or in dilute solution.
Lachrymator Potent tear gas; causes severe eye and respiratory irritation.Zero-tolerance for open-bench work. All operations must occur in a high-performance fume hood.
Flammability Burns with the hottest known flame in oxygen (~5260 K).[1]Remove all ignition sources.[4] Use nitrogen/argon inert atmosphere where possible.
Toxicity Metabolizes to cyanide species; chemical asphyxiant.[2]Keep amyl nitrite or hydroxocobalamin (cyanide antidote) kits accessible.

Reaction Mechanism

The synthesis relies on the thermal fragmentation of the heterocyclic precursor. Under FVP conditions, 4,5-Dicyano-1,3-dithiol-2-one undergoes a retro-cycloaddition-like fragmentation, extruding carbon monoxide (CO) and diatomic sulfur (


) to yield the alkyne.

ReactionMechanism Precursor 4,5-Dicyano-1,3-dithiol-2-one Transition Transition State (High Energy) Precursor->Transition  Δ (600-800°C)  < 0.1 mmHg   Products Dicyanoacetylene (DCA) + CO (gas) + S2 (solid/gas) Transition->Products  Fragmentation  

Figure 1: Thermal extrusion pathway. The stable heterocyclic ring breaks down under high thermal stress, releasing thermodynamically stable CO and elemental sulfur.

Experimental Protocol

Precursor Synthesis (Context)

Note: If the starting material is not commercially available, it is synthesized via the reaction of disodium dicyanoethylene dithiolate with phosgene.

Flash Vacuum Pyrolysis (FVP) Setup

The success of this reaction depends on maintaining a high vacuum to ensure a short residence time in the hot zone, preventing the polymerization of the forming DCA.

Equipment Required:

  • Quartz pyrolysis tube (30 cm length, 2 cm diameter).

  • Tube furnace (capable of 800°C).

  • Sublimation flask (Round bottom flask with adapter).

  • U-tube cold trap (Liquid Nitrogen).

  • High-vacuum pump (Oil diffusion pump or high-quality rotary vane, target

    
     mmHg).
    

FVP_Setup cluster_0 Input Zone cluster_1 Reaction Zone cluster_2 Collection Zone Sublimation Sublimation Flask (Precursor) Temp: 100-120°C Furnace Quartz Tube in Furnace Temp: 600-800°C Sublimation->Furnace Vapor Flow Trap U-Tube Cold Trap (Liquid N2, -196°C) Furnace->Trap Product Condensation Vacuum High Vacuum Pump (< 0.1 mmHg) Trap->Vacuum Exhaust

Figure 2: FVP Workflow. Precursor vapor is drawn through the hot zone where pyrolysis occurs; products are immediately quenched in the cold trap.

Step-by-Step Procedure
  • System Assembly:

    • Pack the quartz tube with quartz chips to increase surface area.

    • Connect the sublimation flask containing 4,5-Dicyano-1,3-dithiol-2-one to the inlet of the quartz tube.

    • Connect the outlet to a U-tube trap cooled by liquid nitrogen (

      
      ).
      
    • Connect the trap to the vacuum manifold.

  • Evacuation and Heating:

    • Engage the vacuum pump. Allow pressure to stabilize below 0.1 mmHg (ideally 0.01–0.05 mmHg).

    • Heat the tube furnace to 600–800°C . (Ciganek reports success at higher ranges, but 600°C is often sufficient for this ketone; start lower to minimize charring).

  • Sublimation (Reaction Start):

    • Gently heat the sublimation flask using an oil bath or heating mantle to 100–120°C .

    • Critical Control Point: Monitor the vacuum gauge. If pressure spikes, reduce sublimation heat. You want a steady stream of vapor, not a flood.

  • Collection:

    • DCA, CO, and sulfur will move to the trap.

    • CO is non-condensable at LN2 temperatures under high vacuum and will be pumped off (ensure pump exhaust is vented to a hood).

    • DCA and Sulfur will co-condense in the trap.

  • Purification (The "Trap-to-Trap" Distillation):

    • Stop the pyrolysis. Isolate the system under vacuum.

    • Remove the LN2 dewar from the collection trap and replace it with a dry ice/acetone bath (

      
      ).
      
    • Connect a second receiving trap cooled with LN2.

    • Allow the first trap to warm slightly (DCA melts at ~21°C, but has high vapor pressure).

    • Sulfur is solid and non-volatile at room temperature. DCA will distill over into the second (clean) trap.

Product Characterization & Properties

Upon isolation, Dicyanoacetylene appears as a colorless liquid.[1]

PropertyValueNotes
Appearance Colorless liquidTurns dark/brown upon polymerization.[1]
Melting Point 20.5°C - 21.0°CSolidifies easily in a fridge.
Boiling Point 76.5°CAt 760 mmHg.
Odor Pungent, AcridWarning sign of exposure.
Stability LowPolymerizes at RT.[1][3] Store at -78°C.

Spectroscopic Validation:

  • IR (Vapor): Look for characteristic

    
     stretch (~2240-2260 cm⁻¹) and the IR-inactive symmetric 
    
    
    
    bond (Raman active).
  • Reactivity Check: DCA is an ultra-reactive dienophile. A small aliquot can be reacted with cyclopentadiene; the adduct forms instantaneously and exothermically, confirming the presence of the alkyne.

Storage and Disposal

  • Storage: Must be stored in a sealed ampoule immersed in Dry Ice or Liquid Nitrogen. Do not store at room temperature , as it will polymerize into a dark, intractable solid (potentially violently).[1][3]

  • Disposal: Dilute significantly with a solvent (e.g., toluene) and treat with aqueous NaOH to hydrolyze the nitriles (exothermic), or incinerate in a specialized chemical incinerator equipped with an afterburner.

References

  • Ciganek, E., & Krespan, C. G. (1968). Syntheses of Dicyanoacetylene. The Journal of Organic Chemistry, 33(2), 541–544.

  • NIST Chemistry WebBook. (n.d.). 2-Butynedinitrile (Dicyanoacetylene).[1][2] National Institute of Standards and Technology.

  • Miller, S. I., & Tanaka, R. (1980). The Chemistry of Dicyanoacetylene.

Sources

4,5-Dicyano-1,3-dithiol-2-one in the synthesis of π-conjugated systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4,5-Dicyano-1,3-dithiol-2-one in


-Conjugated System Synthesis 

Executive Summary

4,5-Dicyano-1,3-dithiol-2-one (1 ) serves as a critical linchpin in the synthesis of electron-deficient organic semiconductors and molecular conductors. Unlike its electron-rich analogues (e.g., BEDT-TTF precursors), the dicyano moiety imparts strong electron-withdrawing character, lowering the LUMO levels of derived materials. This guide details the divergent synthetic pathways for (1) : its conversion to the thione for tetrathiafulvalene (TTF) coupling, and its ring-opening hydrolysis to generate maleonitriledithiolate (mnt) ligands for coordination complexes.

Mechanistic Pathways & Strategic Planning

The utility of (1) relies on the selective reactivity of the carbonyl (


) versus the thiocarbonyl (

) functionality. The ketone itself is relatively inert to phosphite-mediated coupling; thus, pathway selection is determined by the target system (Organic vs. Metal-Organic).
Pathway Logic Diagram

DCDTO_Pathways Start 4,5-Dicyano-1,3- dithiol-2-one (1) Thione 4,5-Dicyano-1,3- dithiol-2-thione (2) Start->Thione Thionation (Lawesson's Rgt / P4S10) Ligand Maleonitriledithiolate (mnt) Dianion Start->Ligand Base Hydrolysis (NaOMe/MeOH) TTF Tetracyano-TTF (TCN-TTF) Thione->TTF P(OEt)3 Coupling (Desulfurization) Complex Metal Bis(dithiolene) Complexes [M(mnt)2] Ligand->Complex Metallation (MCl2)

Figure 1: Divergent synthetic workflows for 4,5-Dicyano-1,3-dithiol-2-one. Path A (Red) leads to organic semiconductors; Path B (Yellow) leads to coordination polymers and magnetic materials.

Protocol A: Thionation for TTF Synthesis

Direct coupling of the ketone (1) to form TTFs is kinetically unfavorable and often results in low yields or side reactions. The industry-standard approach requires conversion to the thione (2) .

Step 1: Synthesis of 4,5-Dicyano-1,3-dithiol-2-thione
  • Rationale: The

    
     bond is more polarized and reactive toward the carbenoid intermediates generated by trialkyl phosphites than the 
    
    
    
    bond.
  • Reagents: Lawesson’s Reagent (LR) is preferred over

    
     due to higher solubility in aromatic solvents and cleaner workup.
    

Experimental Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under

    
     atmosphere.
    
  • Dissolution: Dissolve (1) (10.0 mmol) in anhydrous toluene (50 mL).

  • Addition: Add Lawesson’s Reagent (6.0 mmol, 0.6 eq). Note: A slight excess of LR ensures complete conversion.

  • Reaction: Reflux the mixture (

    
    ) for 4–6 hours. Monitor by TLC (SiO2, DCM/Hexane 1:1). The spot for the thione will appear less polar (higher 
    
    
    
    ) and typically bright yellow/orange compared to the ketone.
  • Workup: Cool to room temperature. Filter off any insoluble phosphorus byproducts.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from acetonitrile or purify via silica gel flash chromatography (eluent: DCM/Hexane) to yield (2) as yellow needles.

Validation Criteria:

  • IR Spectroscopy: Disappearance of the strong

    
     stretch (~1680 cm⁻¹) and appearance of the 
    
    
    
    stretch (~1060 cm⁻¹).
  • Melting Point: Distinct shift (verify against literature, typically higher for thione).

Step 2: Phosphite-Mediated Coupling to Tetracyano-TTF (TCN-TTF)
  • Rationale: The synthesis of the symmetric TCN-TTF utilizes a reductive desulfurization mechanism.

Experimental Procedure:

  • Setup: Dry a Schlenk tube or pressure vial thoroughly.

  • Reaction: Suspend the thione (2) (2.0 mmol) in freshly distilled triethyl phosphite (

    
    , 5 mL).
    
  • Heating: Heat the mixture to

    
     for 3 hours. The suspension will initially dissolve, followed by the precipitation of the TTF product.
    
  • Isolation: Cool to room temperature. Add methanol (10 mL) to precipitate the product fully and wash away excess phosphite/phosphate.

  • Filtration: Filter the dark solid (TCN-TTF) and wash extensively with MeOH.

Protocol B: Ring Opening for Metal Dithiolene Complexes

This pathway generates the maleonitriledithiolate (mnt) ligand in situ. Using (1) as the precursor avoids the handling of free alkali cyanides often required in alternative mnt synthesis routes (e.g., from


 and NaCN).
Synthesis of [M(mnt)₂]²⁻ Complexes (M = Ni, Pd, Pt)
  • Mechanism: Base hydrolysis attacks the carbonyl carbon, releasing carbonate and generating the dithiolate dianion.

Experimental Procedure:

  • Ligand Generation:

    • Dissolve (1) (2.0 mmol) in dry methanol (10 mL) under inert atmosphere (

      
      ).
      
    • Add a solution of sodium methoxide (NaOMe) in methanol (4.0 mmol, 2.0 eq) dropwise at

      
      .
      
    • Observation: The solution color changes (often to dark red/brown) indicating the formation of the mnt dianion (

      
      ). Stir for 30 minutes at RT.
      
  • Metallation:

    • Dissolve the metal salt (e.g.,

      
      , 1.0 mmol) in MeOH (5 mL).
      
    • Add the metal solution to the ligand solution dropwise.

    • Stir for 2 hours. The complex usually precipitates or changes the solution color drastically (e.g., deep red for Ni).

  • Cation Exchange (Optional but Recommended):

    • To isolate a stable salt, add a bulky counter-cation such as tetrabutylammonium bromide (

      
      , 2.0 mmol) dissolved in MeOH.
      
    • The product

      
       will precipitate immediately.
      
  • Purification: Filter the solid, wash with MeOH and

    
    , and recrystallize from Acetone/Isopropanol.
    

Characterization & Troubleshooting Table

IssueProbable CauseCorrective Action
Incomplete Thionation Old Lawesson's Reagent or wet solvent.Use fresh LR; distill toluene over Na/Benzophenone. Increase reflux time.
Low Yield in Coupling Temperature too low; Phosphite oxidation.Ensure

is reached. Distill

before use to remove diethyl phosphite.
Oil formation in Complexation Cation choice.If TBA salt oils out, try Tetraphenylphosphonium (

) or Tetraethylammonium (

) salts for better crystallinity.
IR: C=O peak remains Contamination with starting material (1) .The ketone and thione co-crystallize easily. Perform column chromatography rather than just recrystallization.

Safety & Handling

  • Cyanide Content: While (1) covalently binds the cyano groups, thermal degradation or strong oxidative conditions could theoretically release cyanide species. Work in a well-ventilated hood.

  • Phosphites: Triethyl phosphite is a stench agent and potential neurotoxin. Handle in a fume hood.

  • Waste Disposal: All sulfur-containing filtrates (especially from Lawesson's reagent) must be quenched with bleach (sodium hypochlorite) to oxidize residual sulfides before disposal.

References

  • Simmons, H. E., et al. "Thiacyanocarbons. Mechanism of the Reaction of Carbon Disulfide with Sodium Cyanide." Journal of the American Chemical Society, vol. 84, no. 24, 1962, pp. 4746–4756. Link

  • Svenstrup, N., & Becher, J. "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)." Synthesis, 1995(03), 215–235. Link

  • Robertson, N., & Cronin, L. "Metal bis-1,2-dithiolene complexes in conducting or magnetic crystalline assemblies." Coordination Chemistry Reviews, vol. 227, no. 1, 2002, pp. 93-127.[1] Link

  • Yamashita, Y., et al. "Synthesis and Properties of Bis(1,3-dithiol-2-one) Derivatives Containing a Dicyanomethylene Group." Chemistry Letters, vol. 20, no.[2] 7, 1991. Link

Sources

Application Note: DCDTO-Mediated Fluorescent Sensing and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the analytical utilization of 4,5-Dicyano-1,3-dithiol-2-one (DCDTO) . While DCDTO is widely recognized as a precursor for conductive tetrathiafulvalene (TTF) derivatives and a lithium-ion battery electrolyte additive, its primary analytical utility lies in its role as a reactive surface modifier for developing high-sensitivity fluorescent sensors.

Executive Summary

4,5-Dicyano-1,3-dithiol-2-one (DCDTO) serves a dual role in modern analytical chemistry. Primarily, it acts as a dienophile functionalizing agent in the synthesis of fluorescent carbon dot (CD) sensors. Through a Diels-Alder cycloaddition followed by hydrolysis, DCDTO introduces thiol (-SH) groups onto carbon surfaces, creating highly specific probes for Mercury ions (Hg²⁺) and Biothiols (e.g., Cysteine) . Secondarily, as a critical electrolyte additive in high-voltage batteries, methods for the quantification of DCDTO itself are essential for quality control (QC).

This guide provides two distinct protocols:

  • Sensor Fabrication & Application: Using DCDTO to detect Hg²⁺ and Cysteine.

  • Reagent Validation: Analytical determination of DCDTO purity using HPLC-UV.

Mechanism of Action: The DCDTO Sensing Platform

The analytical power of DCDTO stems from its electron-deficient alkene bond, which facilitates surface modification of carbon nanomaterials.

The Sensing Pathway
  • Functionalization: DCDTO undergoes a Diels-Alder reaction with diene moieties on the surface of Hydrothermal Carbon (HTC) spheres or Carbon Dots.

  • Activation: The dicyano-dithiol-one ring is hydrolyzed to release a reactive thiol (-SH) group.

  • Detection (Quenching): The thiol-functionalized dots bind Hg²⁺ via strong Hg–S interactions, quenching fluorescence (Static/Dynamic Quenching).

  • Recovery (Switch-On): Addition of biothiols (e.g., Cysteine) competitively binds Hg²⁺, removing it from the sensor surface and restoring fluorescence.

Mechanistic Diagram

DCDTO_Sensing_Mechanism CarbonDot Pristine Carbon Dot (Diene Surface) Intermediate DCDTO-Functionalized CD (Diels-Alder Adduct) CarbonDot->Intermediate + DCDTO (120°C, 24h) DCDTO Reagent: DCDTO (Dienophile) DCDTO->Intermediate ThiolCD Active Sensor: Thiol-CD (-SH) Intermediate->ThiolCD Hydrolysis (NaOH, pH 10) HgComplex Quenched Complex (CD-S-Hg-S-CD) ThiolCD->HgComplex + Hg²⁺ (Fluorescence OFF) Recovery Fluorescence Restored (Hg-Cysteine Complex) HgComplex->Recovery + Cysteine (Fluorescence ON)

Caption: Figure 1. Step-wise synthesis of the DCDTO-derived thiol sensor and its reversible switching mechanism for Hg²⁺ and Cysteine detection.

Protocol A: Fluorescent Detection of Hg²⁺ and Cysteine

Objective: Synthesize a DCDTO-modified carbon dot sensor for the quantification of toxic heavy metals and amino acids.

Reagents & Equipment
ComponentSpecificationRole
DCDTO >98% Purity (CAS 934-31-6)Surface Modifier (Dienophile)
Carbon Source Pineapple peel / Citric AcidCarbon Dot Precursor
Solvent Toluene / EthanolReaction Medium
Base NaOH (0.1 M)Hydrolysis Agent
Analyte Std. HgCl₂ / L-CysteineCalibration Standards
Instrument Fluorescence SpectrophotometerDetection (Ex: 360nm, Em: 440nm)
Step-by-Step Methodology
Phase 1: Sensor Synthesis (Functionalization)
  • Preparation of Carbon Dots (CDs):

    • Hydrothermal carbonization of biomass (e.g., 1.0 g pineapple peel in 30 mL water) at 200°C for 12 hours.

    • Filter and dialyze (1 kDa cutoff) to obtain pristine CDs.

  • Diels-Alder Modification:

    • Disperse 100 mg of dry CDs in 20 mL of toluene.

    • Add 50 mg of DCDTO .

    • Reflux at 110°C for 24 hours under N₂ atmosphere.

    • Note: The DCDTO acts as the dienophile, reacting with the diene-rich carbon surface.

  • Hydrolysis (Activation):

    • Centrifuge the modified CDs and wash with ethanol.

    • Resuspend in 0.1 M NaOH solution and stir for 2 hours at room temperature.

    • Neutralize with HCl to pH 7.0. This opens the dithiol-one ring, generating surface thiol groups.

Phase 2: Analytical Detection Workflow
  • Baseline Measurement:

    • Dilute the Thiol-CDs sensor to 0.1 mg/mL in phosphate-buffered saline (PBS, pH 7.4).

    • Record fluorescence intensity (

      
      ) at 
      
      
      
      nm /
      
      
      nm.
  • Mercury Detection (Turn-Off):

    • Add aliquots of Hg²⁺ sample (0–50 µM). Incubate for 5 minutes.

    • Record reduced fluorescence (

      
      ).
      
    • Data Analysis: Plot

      
       vs. [Hg²⁺] (Stern-Volmer Plot).
      
    • Expected LOD: ~4.5 nM.

  • Cysteine Detection (Turn-On):

    • To the Hg²⁺-quenched solution, add Cysteine sample.

    • Incubate for 10 minutes.

    • Record fluorescence recovery.

    • Selectivity: The sensor is highly selective for Cysteine over other amino acids due to the high affinity of the thiol-mercury bond.

Protocol B: Quality Control of DCDTO Reagent

Objective: Verify the purity of DCDTO raw material prior to sensor synthesis or battery electrolyte formulation.

Chromatographic Conditions (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 310 nm (characteristic of the dithiol-one chromophore).

  • Temperature: 25°C.

Procedure
  • Standard Preparation: Dissolve 10 mg DCDTO in 10 mL Acetonitrile (Stock A). Dilute to 50 µg/mL for working standard.

  • Sample Preparation: Dissolve 10 mg of sample DCDTO in 10 mL Acetonitrile. Filter through 0.22 µm PTFE filter.

  • Injection: Inject 10 µL of Standard and Sample.

  • Acceptance Criteria:

    • Retention time match: ± 2%.

    • Purity (Area Normalization): ≥ 98.0%.[1]

    • Impurity Check: Look for peaks corresponding to hydrolyzed species (ring-opened dithiols) which appear at earlier retention times.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Fluorescence Recovery (Protocol A) Incomplete HydrolysisEnsure pH > 10 during Phase 1, Step 3. Verify thiol generation with Ellman’s Reagent.
Poor Selectivity for Hg²⁺ Oxidation of Surface ThiolsUse freshly prepared buffer; degas solvents to prevent disulfide formation.
DCDTO Degradation (Protocol B) Moisture SensitivityDCDTO is moisture-sensitive.[1] Store desiccated at 4°C. Analyze immediately after dissolving.
Non-Linear Stern-Volmer Plot Static + Dynamic QuenchingAt high [Hg²⁺], both mechanisms may occur. Dilute sample to linear range (0–10 µM).

References

  • Carbon Dot Sensor Synthesis

    • Pineapple Peel-Derived Carbon Dots: Applications as Sensor, Molecular Keypad Lock, and Memory Device. ACS Omega, 2018.
  • Surface Functionalization Mechanism

    • Facile functionalization of HTC-derived carbon microspheres.[1][2] Chemical Communications, 2012.[1][2]

  • DCDTO in Battery Applications (Purity Context)

    • A dithiol-based new electrolyte additive for improving electrochemical performance of NCM811 lithium ion batteries.[3][4][5][6] Ionics, 2020.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Tetrathiafulvalene (TTF) Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TTF-YIELD-OPT-001 Subject: Troubleshooting Low Yields in Phosphite-Mediated Coupling Assigned Specialist: Senior Application Scientist Status: Open

Diagnostic Overview

Welcome to the Technical Support Center. You are likely experiencing low yields (<40%) or purification difficulties with the synthesis of Tetrathiafulvalene (TTF) or its derivatives.

The industry-standard method remains the trialkyl phosphite-mediated coupling of 1,3-dithiole-2-thiones (or the corresponding ketones, -ones). While conceptually simple, this reaction is kinetically sensitive and prone to side reactions (polymerization) and product oxidation.

This guide provides a self-validating workflow to isolate the failure point in your synthesis.

Pre-Reaction Checklist (The "Is It Plugged In?" Phase)

Before altering reaction parameters, verify the integrity of your reagents. 80% of yield failures originate here.

ComponentCritical CheckWhy?Action
Trialkyl Phosphite Age & Storage P(OEt)₃ and P(OMe)₃ oxidize to phosphates (inert) and hydrolyze to H-phosphonates (acidic/destructive) upon air exposure.Distill immediately before use. If the liquid smells acidic or has a refractive index deviation >0.002, discard.
Precursor Thione vs. Ketone 1,3-dithiole-2-ones (ketones) generally couple faster and at lower temperatures than thiones .If using thiones and yield is low, convert to ketone first using Hg(OAc)₂ (mercury acetate method).
Atmosphere Oxygen Exclusion TTF is an electron-rich donor; O₂ facilitates oxidation to the radical cation (TTF⁺˙), which is soluble and lost during non-polar workups.Rigorous Ar/N₂ sparging of the phosphite is mandatory.

Core Protocol: Optimized Phosphite Coupling

Do not rely on "standard" reflux. Use this optimized kinetic protocol to maximize conversion while minimizing oligomerization.

The Mechanism & Workflow

The reaction proceeds via a carbene intermediate. The phosphite acts as both a desulfurizing/deoxygenating agent and the solvent.

TTF_Synthesis_Workflow cluster_fail Yield Killers Precursor 1,3-dithiole-2-thione/one Intermediate Carbene Species Precursor->Intermediate Desulfurization (-SP(OR)3) Reagent Fresh P(OR)3 (Excess) Reagent->Intermediate Coupling Dimerization Intermediate->Coupling x2 Polymer Polymers/Tars Intermediate->Polymer Overheating Crude Crude TTF (Usually Orange/Yellow) Coupling->Crude Workup Filtration/Precipitation Crude->Workup Cool to RT Oxidation TTF+ Radical (Green) Crude->Oxidation Air Exposure

Figure 1: Logical flow of the phosphite coupling reaction including critical failure points (Yield Killers).

Step-by-Step Execution
  • Stoichiometry: Use a large excess of triethyl phosphite (P(OEt)₃). It serves as the solvent. A ratio of 1 mL phosphite per 100 mg precursor is a robust starting point.

  • Temperature Ramp:

    • Do not drop precursor into boiling phosphite (causes immediate polymerization).

    • Mix precursor and phosphite at RT.

    • Heat slowly (2°C/min) to reflux (approx. 156°C for P(OEt)₃).

  • Monitoring:

    • The reaction is usually complete within 2–4 hours.

    • Visual Cue: Look for the precipitation of orange/yellow microcrystals (the TTF) if the solubility limit is reached, or a clear color shift from the thione color to bright yellow/orange.

  • Workup (Crucial for Yield):

    • Cool slowly to Room Temperature (RT).

    • Add Methanol (MeOH) to the reaction mixture (ratio 1:1). This precipitates the TTF while keeping phosphite/phosphate byproducts in solution.

    • Filter the precipitate. Wash with cold MeOH.

Troubleshooting & FAQ

Use this matrix to identify the specific cause of your issue.

Q: My product turned green or blue during filtration. What happened?

A: Oxidation. TTF is a strong electron donor. The green/blue color indicates the formation of the TTF cation radical (TTF⁺˙) or the mixed-valence salt.

  • Fix: Ensure all solvents (MeOH, Hexane) used in workup are degassed. Add a trace of hydrazine hydrate or ascorbic acid to the workup solvent to reduce any radical back to neutral TTF.

Q: I have a dark red/brown tar at the bottom of the flask.

A: Polymerization/Oligomerization. This occurs if the reaction temperature is too high for too long, or if the phosphite was old (acidic impurities catalyze polymerization).

  • Fix:

    • Switch from P(OEt)₃ to P(OMe)₃ (Trimethyl phosphite). It boils at a lower temperature (~111°C), reducing thermal stress, though the reaction will be slower.

    • Check the pH of your phosphite. If acidic, distill it over sodium.

Q: I am synthesizing an asymmetric TTF (A-B type) but getting low yields.

A: Statistical scrambling. Cross-coupling two different thiones (A and B) yields a statistical mixture: A-A (25%), B-B (25%), and A-B (50%).

  • Fix: You cannot easily improve the chemical yield beyond statistics in a one-pot synthesis. However, you can improve isolated yield by choosing A and B groups with significantly different polarities (e.g., alkyl chains vs. cyano groups) to facilitate chromatographic separation.

Q: The product is not precipitating with Methanol.

A: Solubility issues. If your TTF derivative has long alkyl chains or solubilizing groups:

  • Fix: Do not use MeOH. Instead, distill off the excess phosphite under high vacuum (Kugelrohr distillation is ideal). Redissolve the residue in DCM and purify via silica plug filtration (eluting with Hexane/DCM).

Purification Decision Tree

Selecting the wrong purification method can result in 50% physical loss.

Purification_Logic cluster_warning Warning Start Crude Reaction Mixture SolubilityCheck Does Product Precipitate upon Cooling/MeOH addition? Start->SolubilityCheck Precipitates Yes (Solid) SolubilityCheck->Precipitates Soluble No (Solution) SolubilityCheck->Soluble Filter Filtration Precipitates->Filter VacDistill High Vac Distillation (Remove Phosphite) Soluble->VacDistill Recryst Recrystallization (MeCN or CHCl3/Hexane) Filter->Recryst Column Silica Column (Fast elution!) VacDistill->Column WarningNode Silica is acidic! TTF can decompose. Use basic alumina or neutralized silica if unstable. Column->WarningNode

Figure 2: Decision logic for maximizing recovery of TTF derivatives.

References

  • Narita, M., & Pittman, C. U. (1976). Preparation of tetrathiafulvalenes (TTF) and their selenium analogs. Synthesis , 1976(08), 489-514.

  • Mislow, K. (1976). Stereochemical consequences of the coupling of 1,3-dithiole-2-thiones with trialkyl phosphites. Journal of the American Chemical Society , 98(19), 6000-6002.

  • Segura, J. L., & Martín, N. (2001). New concepts in tetrathiafulvalene chemistry. Angewandte Chemie International Edition , 40(8), 1372-1409.

  • Simmons, H. E., et al. (1973). Tetrathiafulvalene.[1][2][3] Improved synthesis and some reactions. Journal of the American Chemical Society , 95(7), 2338-2339.

  • Becher, J., et al. (1996). The chemistry of tetrathiafulvalene. Chemical Reviews , 96(2), 777-812.

Sources

Technical Support Center: 4,5-Dicyano-1,3-dithiol-2-one Stability & Handling

[1]

Compound Profile & Core Stability Logic

Before addressing specific failures, it is critical to understand the electronic environment of this molecule.[1] The 4,5-Dicyano-1,3-dithiol-2-one scaffold is not merely a passive building block; it is an electron-deficient heterocycle designed for reactivity.[1]

  • CAS Number: [1][2]

  • Common Name: 2-Oxo-1,3-dithiole-4,5-dicarbonitrile[1][2]

  • Physical State: Crystalline solid (White to off-white when pure; darkens upon degradation).[1]

  • Primary Application: Precursor for Tetrathiafulvalene (TTF) derivatives and molecular conductors.[1]

The Stability Paradox

The two cyano (-CN) groups at the 4 and 5 positions are strong electron-withdrawing groups (EWGs).[1] While they stabilize the resulting anionic species during synthesis (e.g., dithiolate generation), they significantly increase the electrophilicity of the carbonyl carbon (C2) .[1]

Key Consequence: The carbonyl group is highly susceptible to nucleophilic attack, particularly by water (hydrolysis) or hydroxide ions.[1] Unlike unsubstituted 1,3-dithiol-2-ones, the dicyano variant degrades rapidly if exposed to moisture under basic conditions or even prolonged atmospheric humidity.[1]

Storage & Handling: The "Pre-Experiment" Phase

Q: My compound arrived as a brown powder, but the certificate of analysis says "white/off-white." Is it compromised? A: Likely, yes.[1] The "browning" is a hallmark of oxidative degradation initiated by hydrolysis.

  • Mechanism: Trace moisture hydrolyzes the ring to release the dithiolate dianion.[1] This species is extremely air-sensitive and rapidly oxidizes to form disulfide oligomers/polymers, which are dark-colored contaminants.[1]

  • Action: Check the melting point.[1][3] Pure material melts sharply between 122–126 °C .[1] If the range is depressed or broad (e.g., 115–120 °C), recrystallization is required.[1]

Q: What are the absolute storage requirements to prevent this? A: Do not rely on standard "cool, dry place" advice.

  • Temperature: Store at 2–8 °C (Refrigerator). Thermal energy accelerates the nucleophilic attack of trace moisture.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] The primary enemy is atmospheric moisture, not just oxygen.[1]

  • Container: Use amber glass vials with parafilm or Teflon-lined caps. Avoid polyethylene bags as they are permeable to water vapor over time.[1]

Reaction Stability: The "In-Situ" Phase

Q: I am performing a phosphite-mediated coupling (e.g., to make TTF), but the yield is <10%. Why? A: This is a classic failure mode caused by solvent moisture .[1] Trialkyl phosphites are nucleophiles.[1] In the presence of water, the phosphite hydrolyzes, generating acidic species that can catalyze the ring-opening of your starting material before the coupling occurs.[1]

  • Protocol Fix: Ensure solvents (Toluene, Chlorobenzene) are anhydrous (<50 ppm water).[1]

  • Process Check: Do not reflux the dicyano-dithiolone for extended periods without the coupling partner present.[1]

Q: Can I use basic alumina for purification? A: Absolutely not. The acidic protons on the dithiole ring (though substituted here, the ring system is sensitive) and the electrophilic carbonyl make it unstable on basic supports.

  • Recommendation: Use Silica Gel 60 (neutral) or acid-washed silica.[1] Elute quickly with non-polar solvents (DCM/Hexanes) to minimize residence time on the column.[1]

Degradation Mechanisms: Visualizing the Failure

Understanding the degradation pathway allows you to identify where your process is breaking down.[1] The diagram below illustrates the primary hydrolysis pathway that leads to sample darkening and yield loss.

DegradationPathwayStart4,5-Dicyano-1,3-dithiol-2-one(White/Off-White)InterRing Opening(Hydrolysis)Start->Inter+ H2O / OH-DithiolateDicyano-dithiolateDianion (Transient)Inter->DithiolateDecarboxylationByproductCarbonate/CO2Inter->ByproductOxidationDisulfide Oligomers(Brown/Black Tar)Dithiolate->Oxidation+ O2 (Air)

Figure 1: Hydrolytic degradation pathway.[1] Note that moisture triggers the cycle, but air (oxygen) causes the irreversible color change.[1]

Troubleshooting Guide: Symptom & Solution

SymptomProbable CauseCorrective Action
Material turns pink/red Trace nucleophilic contamination (e.g., amines).[1]Re-purify immediately. Avoid amine bases in storage vicinity.[1]
Material turns brown/black Oxidative polymerization of hydrolyzed dithiolate.[1]Irreversible. Discard if >50% discolored.[1] If minor, recrystallize from Acetonitrile/Ethanol.[1]
NMR shows broad peaks Paramagnetic impurities (radical species) from oxidation.[1]Filter solution through a short pad of Celite/Silica before NMR.[1]
Low Solubility in DCM Formation of polymeric disulfides.[1]These polymers are often insoluble.[1] Filter them out; the filtrate contains the active monomer.[1]

Validated Protocols

Protocol A: Purity Check (TLC)

Do not use standard conditions. The compound can degrade on the plate if the silica is too active.

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Dichloromethane (DCM) : Hexanes (1:1).[1]

  • Visualization: UV (254 nm). The compound is UV active.[1]

  • Pass Criteria: Single spot, Rf ~0.4–0.6. A spot at the baseline indicates polymeric degradation.[1]

Protocol B: Recrystallization (Rescue Procedure)

Use this if your material has slightly darkened (off-white/beige).[1]

  • Dissolve the crude solid in the minimum amount of boiling Acetonitrile or Ethanol .[1]

  • Hot Filtration: If black particles remain insoluble, filter the hot solution rapidly through a glass frit (do not use paper; paper holds moisture).[1]

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Collect crystals via vacuum filtration and dry under high vacuum (< 1 mbar) for 4 hours.

  • Store immediately under inert gas.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 136741, 4,5-Dicyano-1,3-dithiol-2-one. Retrieved January 28, 2026.[1]

    • [Link][1]

  • Synthesis & Reactivity Context (TTF Precursors)

    • Svenstrup, N., & Becher, J. (1995).[1][4] The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Synthesis, 1995(03), 215-235.[1][4] (Provides mechanistic insight into the dithiole ring stability).

  • Handling of Dithiole Derivatives

    • Sigma-Aldrich.[1][3] Safety Data Sheet: 4,5-Dicyano-1,3-dithiol-2-one. (General hazards and storage confirmation).

  • Hydrolysis Mechanisms

    • Petrow, V., et al. (1958).[1][5] Preparation and hydrolysis of some derivatives of 1:3:4-thiadiazole. Journal of the Chemical Society.[1][5] (Foundational chemistry on heterocyclic hydrolysis relevant to electron-deficient sulfur rings).

    • [Link][1][6][7]

Technical Support Center: Handling & Reactivity of 4,5-Dicyano-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DCDT-PROTO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Managing Air Sensitivity & Oxidative Degradation during Nucleophilic Ring Opening

Executive Summary: The "Latent" Sensitivity

User Query: "I purchased 4,5-Dicyano-1,3-dithiol-2-one (DCDT). The bottle says 'Store under Inert Gas,' but the solid seems stable in air. When exactly does it become air-sensitive?"

Scientist’s Response: You have identified a critical distinction. DCDT (CAS 934-31-6) itself is a "masked" dithiolate. As a crystalline solid, the ketone carbonyl (C=O) stabilizes the molecule, making it relatively robust against oxidation compared to its derivatives.

However, the moment you subject DCDT to nucleophilic attack (e.g., with alkoxides like NaOMe) to generate the active maleonitriledithiolate (mnt) species, the system becomes hypersensitive to oxygen . The resulting dianion has a high HOMO energy and will rapidly dimerize to form insoluble disulfide polymers if trace oxygen is present.

The Golden Rule: Treat the solid with standard care, but treat the reaction mixture as if it were a pyrophoric reagent.

Reaction Mechanism & Failure Points

To prevent degradation, you must understand why it happens. The following diagram illustrates the transition from the stable precursor to the sensitive active species and the specific oxidative trap you must avoid.

DCDT_Reaction_Pathway DCDT Precursor: 4,5-Dicyano-1,3-dithiol-2-one (Stable Solid) Inter Tetrahedral Intermediate DCDT->Inter Nucleophilic Attack Base Nucleophile (2 equiv. NaOMe) Base->Inter Dianion Active Species: [S2C2(CN)2]²⁻ (High O2 Sensitivity) Inter->Dianion - (MeO)2CO Oxidation FAILURE MODE: Disulfide Polymer (Dark Brown/Black Tar) Dianion->Oxidation + O2 (Air Leak) Product Target: Metal-Dithiolene Complex (e.g., [Ni(mnt)2]²⁻) Dianion->Product + Metal Salt (Inert Atm)

Figure 1: The degradation pathway. The critical control point is the "Active Species" node. Once the carbonyl is removed, the sulfur atoms are electron-rich and prone to radical coupling.

Technical Protocols

Module A: Storage & Pre-Reaction (The Cold Chain)

While the solid is stable, hydrolysis releases CS₂ and degrades purity.

ParameterSpecificationReason
Temperature 2–8°C (Refrigerated)Retards slow hydrolysis by ambient moisture.
Atmosphere Argon or Nitrogen flushPrevents surface oxidation over long storage periods.
Container Amber glass, Parafilm sealedLight sensitivity is minor, but moisture barrier is critical.
Module B: The De-protection Protocol (Schlenk Line)

This protocol ensures the integrity of the generated dithiolate dianion.

Reagents:

  • DCDT (1.0 eq)

  • Sodium Methoxide (NaOMe) (2.0 - 2.1 eq)

  • Methanol (Dry, degassed)

Step-by-Step Workflow:

  • Solvent Prep (Critical): Do not just sparge the Methanol. Perform a minimum of three Freeze-Pump-Thaw cycles to remove dissolved oxygen.

  • Solvent Transfer: Cannula transfer the methanol into a Schlenk flask containing the solid DCDT under a positive pressure of Argon.

  • Base Addition:

    • Solid NaOMe: Add via a powder addition funnel (under Argon flow).

    • Solution NaOMe: Add dropwise via syringe through a septum.

  • Observation Check:

    • Success: The solution should turn a clear yellow or orange (depending on concentration).

    • Warning: A rapid shift to dark brown or black indicates oxygen ingress and formation of disulfide oligomers.

  • Quenching/Reaction: Add your metal salt (e.g., NiCl₂ dissolved in degassed MeOH) immediately. Do not store the dianion solution.

Troubleshooting (FAQ)

Ticket #402: "My reaction mixture turned black immediately after adding NaOMe."

  • Diagnosis: Oxygen contamination. The dithiolate dianion oxidized to the disulfide polymer.

  • Root Cause: Likely insufficient degassing of the methanol. Methanol has high oxygen solubility. Simple N₂ bubbling is often insufficient for this specific sensitivity.

  • Resolution: Switch to Freeze-Pump-Thaw degassing. Ensure all joints are greased and clipped.

Ticket #409: "Can I use NaOH instead of NaOMe?"

  • Diagnosis: Hydrolysis vs. Alcoholysis.

  • Analysis: Yes, aqueous NaOH can be used, but it introduces water. The mnt ligand is stable in water, but oxygen is harder to exclude from aqueous alkali solutions than from organic solvents.

  • Resolution: If using NaOH(aq), vigorously degas the water by boiling under Argon for 30 minutes prior to use.

Ticket #415: "I see a precipitate before adding my metal salt."

  • Diagnosis: Solubility limit or Carbonate formation.

  • Analysis: The byproduct of the reaction with NaOMe is dimethyl carbonate (soluble) or sodium carbonate (if NaOH is used). However, the sodium salt of the dithiolate (Na2(mnt)) has finite solubility in cold methanol.

  • Resolution: Gently warm the solution (under Argon) to 40°C. If the precipitate remains and is off-white, it may be salt byproducts. If it is dark, it is degradation.

Experimental Workflow Visualization

The following diagram outlines the physical setup required to maintain the "Inert Barrier" described in Module B.

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction Solvent Methanol (Freeze-Pump-Thaw x3) Mix Combine DCDT + Solvent (Cannula Transfer) Solvent->Mix Glassware Schlenk Flask (Flame Dried + Ar Purge) Glassware->Mix Deprotect Add NaOMe (Strict Ar Counter-flow) Mix->Deprotect Check Visual Check: Yellow = Good Black = Oxidized Deprotect->Check

Figure 2: Operational workflow. Note that the "Visual Check" is the primary quality control gate before proceeding to metal complexation.

References

  • Preparation of Dithiolenes: Simmons, H. E.; et al. "Dicyanovinylene-bis(thio) Compounds." Journal of the American Chemical Society, 1962 , 84, 4746–4756. Foundational text on the synthesis of dicyano-dithiolene precursors.

  • Synthesis of Metal-Dithiolene Complexes: Davison, A.; Holm, R. H. "Metal Complexes Derived from cis-1,2-Dicyano-1,2-ethylenedithiolate." Inorganic Syntheses, 1967 , 10, 8-26. The authoritative protocol for generating the dianion from DCDT-like precursors and reacting with metal salts.

  • Reactivity of 1,3-dithiol-2-ones: Svenstrup, N.; Becher, J. "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)." Synthesis, 1995 , 1995(03), 215-235. While focusing on DMIT, this review covers the analogous ring-opening mechanisms and sensitivity of the dithiol-2-one core.

  • Chemical Safety & Properties: PubChem Compound Summary for CID 136741: 4,5-Dicyano-1,3-dithiol-2-one. Source for physical property data and GHS safety classifications.

Technical Support Center: 4,5-Dicyano-1,3-dithiol-2-one Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Organic Electronics & Ligand Synthesis Division)

Introduction: The "Dicyano" Paradox

Welcome to the technical support hub for 4,5-Dicyano-1,3-dithiol-2-one (DCDT). You are likely here because this compound is the "gatekeeper" to two critical classes of materials:

  • Tetrathiafulvalene (TTF) derivatives: The backbone of organic conductors.[1]

  • Metal-Dithiolene Complexes (Mnt ligands): Used in molecular magnetism and qubit research.

The Paradox: The electron-withdrawing cyano groups (–CN) that make your final materials stable also make the precursor highly susceptible to nucleophilic attack and oligomerization during synthesis.

This guide bypasses standard textbook descriptions to address the specific "failure modes" (byproducts) you encounter in the fume hood.

Module 1: The "Black Tar" Scenario (Phosphite Coupling)

User Report: "I attempted to couple DCDT to form the TTF derivative using triethyl phosphite. The solution turned dark red, then black. Workup yielded an insoluble sludge."

Diagnosis: Uncontrolled Oligomerization

The most common route to TTF derivatives is the Desulfurizing Coupling (or de-oxo coupling) using triethyl phosphite (


).
  • The Mechanism: The phosphite attacks the carbonyl oxygen (or thione sulfur), removing it to form a carbene-like intermediate.

  • The Failure: If the concentration of the intermediate is too high, or the temperature ramps too slowly, the reactive carbenes attack each other in a chain reaction rather than dimerizing cleanly.

Troubleshooting Protocol (Ticket #101)
ParameterStandard ProtocolThe "Fix" (Prevention)
Reagent Triethyl phosphite (

)
Freshly Distilled. Old phosphite contains diethyl phosphite (acidic), which catalyzes polymerization.
Stoichiometry Excess Phosphite (solvent)Dilution. Use Toluene/Xylene as co-solvent. High conc. of DCDT favors oligomers.
Temperature Reflux (

)
Pre-heat the Phosphite. Drop DCDT into boiling phosphite. Do not heat them up together.
Key Byproducts Identified
  • Poly(dithiolenes): The "Black Tar." Insoluble in most organic solvents.

  • Phosphonate Esters: Formed if moisture is present (

    
     attacks the phosphite-complex).
    

Module 2: The "Silent Killer" (Oxidative Dimerization)

User Report: "I tried to generate the dithiolate dianion (for metal complexation) using alkoxide hydrolysis. The solution turned yellow as expected, but I recovered a white solid that is inactive toward my metal salt."

Diagnosis: Formation of the Disulfide Dimer

When you open the ring of DCDT with a base (alkoxide/hydroxide), you generate the dicyano-1,2-dithiolate dianion (often abbreviated as


 analog). This species is extremely oxygen-sensitive.
  • The Reaction:

    
    
    
  • The Result: You formed the disulfide dimer (Bis(dicyano-dithiole)), which is not a chelating ligand.

Visualization: The Oxidation Trap

G DCDT DCDT Precursor (Stable Solid) Inter Intermediate: Dithiolate Dianion (Reactive) DCDT->Inter Base Hydrolysis (RO- / OH-) Target Target: Metal-Dithiolene Complex Inter->Target + Metal Salt (Anaerobic) Byprod Byproduct: Disulfide Dimer (Inactive) Inter->Byprod + O2 (Air Leak) Oxidation

Caption: Pathway divergence. The dithiolate intermediate must be captured immediately by the metal salt. Air exposure leads to the irreversible disulfide byproduct.

Corrective Action (Ticket #102)
  • Degas Solvents: Sparge methanol/ethanol with Argon for 20 mins before adding the base.

  • One-Pot Protocol: Do not isolate the dithiolate salt if possible. Add the metal salt (

    
    , 
    
    
    
    ) immediately after ring opening.
  • Zinc Stabilization: If you must store the ligand, convert it to the Zinc Bis(dicyanodithiolate) complex (usually a tetraalkylammonium salt). This "yellow precipitate" is air-stable and can be used as a ligand transfer reagent later [1].

Module 3: Hydrolysis Artifacts (The Carbonate Issue)

User Report: "My NMR shows a clean aromatic region, but I have huge peaks around 160-170 ppm in the Carbon NMR that don't match my product."

Diagnosis: Trapped Carbonate/Carbamate

The "2-one" moiety releases a carbonate equivalent (


) upon hydrolysis.
  • If you use NaOMe , you generate Dimethyl Carbonate (volatile, usually fine).

  • If you use NaOH/KOH , you generate

    
    .
    

The Issue: The dicyano-dithiolate dianion is often isolated as a salt. Sodium carbonate has similar solubility profiles in polar aprotic solvents (like DMSO or DMF) and often co-precipitates.

Resolution:

  • Acid Wash: Carefully acidify to pH 4-5 (not lower, or you risk reprecipitating the dithiole acid or evolving

    
    ) to decompose carbonates.
    
  • Cation Exchange: Use bulky counter-cations (Tetrabutylammonium,

    
    ). 
    
    
    
    salts of the dithiolate are soluble in DCM, whereas carbonates are not. Filter the DCM solution to remove the inorganic carbonates.

Summary of Common Byproducts

Byproduct ClassVisual CueOriginRemoval Strategy
Oligomers ("Tar") Dark Red/Black SludgeOverheating during phosphite coupling.Chromatography (difficult). Prevention is key (high dilution).
Disulfides White/Pale Yellow SolidOxidation of dithiolate by air.Reduction with

can sometimes recover the thiol.
Phosphates Viscous OilByproduct of coupling (

).
Aqueous wash (hydrolysis of ester) or distillation.
Zinc-Complex Yellow/Orange PrecipitateDeliberate stabilization intermediate.This is often a desired storage form, not a waste product.

Experimental Workflow: Safe Generation of Dithiolate

Standard Operating Procedure (SOP) for Ticket #102 Resolution

  • Setup: 3-neck flask, Argon inlet, addition funnel.

  • Solvent: Dry Methanol (50 mL per 1g DCDT).

  • Reagent: Sodium Methoxide (NaOMe), 2.1 equivalents.

  • Execution:

    • Suspend DCDT in MeOH under Argon.

    • Add NaOMe solution dropwise at 0°C (Ice bath).

    • Observation: Suspension clears, turns yellow (Dithiolate formation).

  • Critical Step: Add the metal salt (e.g.,

    
     dissolved in MeOH) within 10 minutes .
    
  • Result: Immediate precipitation of the metal-dithiolene complex (Red/Brown/Green depending on metal).

References

  • Synthesis of 4,5-Disubstituted-1,3-dithiol-2-ones. Source:Journal of the Chemical Society, Perkin Transactions 1. Context: Detailed protocols on ring-opening and metal complexation. Link:

  • Tetrathiafulvalene Synthesis via Phosphite Coupling. Source:Organic Syntheses, Coll.[2] Vol. 9, p. 72. Context: Standard procedure for phosphite-mediated coupling of dithiole-2-ones/thiones. Link:

  • Zinc-Dithiolene Complexes as Ligand Transfer Reagents. Source:Inorganic Chemistry. Context: Describes the isolation of the stable Zinc intermediate to prevent disulfide formation. Link:

  • Reversibility of Dithiol-2-one Ring Opening. Source:ResearchGate / European Journal of Inorganic Chemistry. Context: Discusses the equilibrium between the ring-closed "one" and the ring-opened "dithiolate." Link:

For further assistance, please submit a log of your reaction temperature and solvent grade to the Tier 2 Support Team.

Sources

Technical Support Center: Scalable Synthesis of 4,5-Dicyano-1,3-dithiol-2-one (DCDT)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket ID: DCDT-SCALE-001

Executive Summary

Scaling the synthesis of 4,5-Dicyano-1,3-dithiol-2-one (DCDT) presents a dichotomy: the chemistry is deceptively simple (CS₂ + Cyanide source), but the thermodynamics and toxicology are unforgiving. This guide addresses the transition from gram-scale discovery to multi-hundred gram process chemistry.

The primary workflow involves the formation of the sodium cyanodithioformate intermediate, its dimerization to the thione (4,5-dicyano-1,3-dithiol-2-thione), and the subsequent oxidative desulfurization to the target 2-one derivative.

Phase I: Critical Safety Architecture (The "Zero-Compromise" Zone)

Before touching a reagent, your engineering controls must be validated. This reaction series involves Carbon Disulfide (CS₂) and Sodium Cyanide (NaCN) .

Hazard Mitigation Protocol
HazardCritical LimitEngineering Control
HCN Generation > 10 ppm (IDLH: 50 ppm)Caustic Scrubber: All reactor vents must pass through a 20% NaOH/NaOCl scrubber to neutralize evolved HCN immediately.
CS₂ Flammability Flash Point: -30°CStatic Grounding: All glassware/reactors must be grounded. Use non-sparking tools. Auto-ignition temp is 90°C (steam pipes can ignite it).
Exotherm

> 10°C/min
Active Cooling: Jacketed reactors with cryostat circulation (-10°C capacity) are mandatory. Do not rely on ice baths for scales >50g.

Phase II: Synthesis of the Precursor (The Thione)

The formation of the thione is the bottleneck for yield. The reaction of NaCN with CS₂ in DMF is the industry standard but prone to "tarring" (polymerization) if temperature control fails.

Workflow Diagram: Thione Formation

ThioneSynthesis Start Reagents: NaCN + CS2 Solvent: DMF Step1 Addition Phase (T < 0°C) Formation of Na-Cyanodithioformate Start->Step1 Slow Addn Step1->Start Exotherm > 5°C (STOP ADDITION) Step2 Dimerization (Spontaneous/Thermal) Darkening Color Step1->Step2 Stirring Step3 Workup Precipitation in H2O Filtration Step2->Step3 Quench Product Crude Thione (Dark Red/Brown Solid) Step3->Product Isolate

Caption: Logic flow for the formation of the thione precursor. Temperature control at Step 1 is the critical quality attribute (CQA).

Troubleshooting Guide: Thione Synthesis

Q: The reaction mixture turned into a solid black tar. What happened? A: This is a "runaway polymerization."

  • Cause: The addition of CS₂ to the NaCN/DMF mixture was too fast, causing a localized exotherm. Above 50°C, the cyanodithioformate intermediate polymerizes rather than dimerizing.

  • Fix: Maintain internal temperature between -5°C and 0°C during addition. Dilute the CS₂ with DMF (1:1) to increase heat capacity.

Q: My yield is <30%. Where is the loss? A: Likely during the aqueous quench.

  • Cause: The sodium salt of the thione is partially soluble in water if the ionic strength is too low or pH is too high.

  • Fix: Quench the DMF reaction mixture into chilled 1N HCl (not just water). The acidification ensures the thione precipitates fully. Caution: This step will liberate HCN if unreacted cyanide is present. Ensure scrubber is active.

Phase III: Transformation to the Ketone (Mercury-Free Scale-Up)

Historically, Mercuric Acetate [Hg(OAc)₂] was used to convert the C=S (thione) to C=O (one). Do not use this for scale-up. It generates massive hazardous waste.

Recommended Method: Nitric Acid Oxidation or Solvent-Based Bleach Oxidation.

Protocol: Nitric Acid Oxidation (The "Roesky" Adaptation)
  • Suspend the crude thione in Acetonitrile or Glacial Acetic Acid.

  • Add fuming HNO₃ (or 70% HNO₃) dropwise at 0°C.

  • Mechanism: The nitrate oxidizes the exocyclic sulfur to sulfate/SO₂, leaving the carbonyl.

  • Workup: Pour onto ice; the product precipitates as an off-white/yellow solid.

Troubleshooting Guide: Oxidation

Q: The product is contaminated with elemental sulfur (yellow sticky solid). A: Incomplete oxidation.

  • Diagnostic: TLC shows a spot moving just above the baseline (sulfur) and the starting thione.

  • Fix: Ensure the reaction reaches room temperature after acid addition. If using HNO₃, a slight excess (1.1 eq) is required to fully oxidize the sulfur to SO₂ gas (which escapes) rather than S₈ (which precipitates).

Q: Violent gas evolution occurred during acid addition. A: This is NOx and SO₂ evolution.

  • Safety Check: This is normal but must be controlled.[1]

  • Scale-Up Tip: Use a dosimeter pump for the acid addition. Do not pour. The rate of addition should be controlled by the gas evolution rate, not the clock.

Phase IV: Purification & Quality Control

DCDT derivatives are notoriously difficult to purify due to their solubility profiles.

Solvent Selection Matrix
SolventSolubility (Cold)Solubility (Hot)Suitability
Ethanol InsolublePoorPoor (Good for washing)
Acetonitrile PoorGoodExcellent (Recrystallization)
Toluene ModerateHighGood (But difficult to dry)
Chlorobenzene GoodHighBest for large scale
Troubleshooting Guide: Purity

Q: My product is brown/gray instead of white/pale yellow. A: Trace thione or polymerized impurities remain.

  • Fix 1 (Activated Carbon): Dissolve in hot chlorobenzene, treat with activated charcoal (10 wt%), filter hot through Celite.

  • Fix 2 (Silica Plug): If the scale allows (<50g), dissolve in CH₂Cl₂ and pass through a short pad of silica gel. The dark impurities stick; the DCDT elutes.

Q: Melting point is broad (122–126°C range). A: Wet product or solvent inclusion.

  • Cause: DCDT traps chlorinated solvents in its lattice.

  • Fix: Dry in a vacuum oven at 40°C for 24 hours. If using Toluene, you may need to sublime the sample (high vacuum, 100°C) for analytical standard purity.

Visualizing the Impurity Logic

ImpurityTree Problem Impurity Detected CheckColor Color Check Problem->CheckColor Dark Dark/Black CheckColor->Dark Brown/Black YellowSticky Yellow/Sticky CheckColor->YellowSticky Yellow Gum Polymer Polymerized Dithioformate (Reaction too hot) Dark->Polymer Sulfur Elemental Sulfur (Incomplete Oxidation) YellowSticky->Sulfur Action1 Recrystallize w/ Charcoal Polymer->Action1 Action2 Wash w/ CS2 or Hexane Sulfur->Action2

Caption: Decision tree for identifying and removing common impurities based on physical appearance.

References

  • Simmons, H. E., et al. (1962). "Thiacyanocarbons. Mechanism of the Reaction of Carbon Disulfide with Sodium Cyanide." Journal of the American Chemical Society. Link

  • Bahr, G., & Schleitzer, G. (1957). "Über die Einwirkung von Schwefelkohlenstoff auf Cyanid." Chemische Berichte.
  • Müller, H., & Bourcet, L. (2021).[2] "A Safe, Three-Step Reaction Sequence to [1,3]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione." Synthesis. Link (Key reference for mercury-free scale-up).

  • Steimecke, G., et al. (1979). "Synthese von 1,3-Dithiol-2-thionen." Zeitschrift für Chemie.
  • TCI Chemicals. (n.d.). "Safety Data Sheet: 4,5-Dicyano-1,3-dithiol-2-one." Link (For IDLH and safety limits).

Disclaimer: This guide is for professional research use only. The synthesis involves highly toxic cyanides and flammable solvents. All protocols must be reviewed by your institution's Environmental Health & Safety (EHS) officer prior to execution.

Sources

avoiding polymerization in 4,5-Dicyano-1,3-dithiol-2-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and reactivity challenges of 4,5-Dicyano-1,3-dithiol-2-one (often abbreviated as (CN)₂-dithiolone ).

This guide focuses on preventing the rapid, exothermic polymerization (often observed as the formation of insoluble black tars) that occurs during nucleophilic reactions or improper storage.

Topic: Preventing Polymerization & Decomposition

Document ID: TS-DCN-004 | Status: Active | Audience: Synthetic Chemists

Core Technical Insight: Why Does It Polymerize?

To prevent failure, you must understand the failure mode. 4,5-Dicyano-1,3-dithiol-2-one is not just a ketone; it is an electrophilic trap .

  • Nitrile Activation: The two electron-withdrawing cyano (-CN) groups at positions 4 and 5 make the dithiole ring highly electron-deficient.

  • The Trigger (Nucleophilic Attack): When you introduce a nucleophile (amine, alkoxide, or even water) to attack the carbonyl (C=O) at position 2, the ring opens.

  • The Failure Mode (Anionic Propagation): If the resulting thiolate intermediate is not immediately trapped (e.g., by an alkyl halide), it acts as a nucleophile itself. It attacks the nitrile group of a neighboring molecule, initiating an anionic chain polymerization . This forms conjugated poly-imine networks (black tars) rather than your desired product.

Troubleshooting Guide (Q&A)

Scenario A: Reaction turns to black tar immediately upon adding base.

Q: I am trying to hydrolyze the ketone to a thiolate using NaOH/KOH, but the solution turns black instantly. What happened? A: You triggered anionic nitrile polymerization.

  • The Cause: Strong hydroxide bases generate the dithiolate dianion too rapidly in high concentration. The free thiolate attacks the cyano group of unreacted starting material.

  • The Fix:

    • Switch Bases: Use a non-nucleophilic, softer base if possible (e.g., DIPEA or Cs₂CO₃) depending on the electrophile present.

    • Inverse Addition: Do not add the starting material to the base. Add the base dropwise to the starting material in the presence of your trapping agent (electrophile). This ensures any thiolate formed reacts with the electrophile faster than it can find another nitrile group.

    • Temperature Control: Conduct the deprotection/reaction at -78°C to 0°C . Nitrile polymerization has a high activation energy compared to thiolate alkylation; cold temperatures favor the kinetic product (alkylation).

Scenario B: Low yields during Phosphite-mediated Coupling (TTF Synthesis).

Q: When reacting (CN)₂-dithiolone with triethyl phosphite to make TTF derivatives, I get a brown sludge and low yield. A: This is likely thermal oligomerization due to uncontrolled exotherm.

  • The Cause: The coupling reaction releases CO₂ and is exothermic. Excess heat promotes the reaction of the phosphite with the nitrile groups (forming phosphorimides) rather than the carbonyl.

  • The Fix:

    • Use Fresh Reagents: Distill triethyl phosphite immediately before use. Oxidation products (phosphates) catalyze decomposition.

    • Solvent Selection: Use high-boiling, non-polar solvents (e.g., Toluene or Xylene) but initiate the reaction at a lower temperature (80°C) before ramping to reflux.

    • Stoichiometry: Use a strict 1:1 to 1.2:1 equivalent of phosphite. Excess phosphite attacks the nitriles.

Scenario C: Material degradation during storage.

Q: My white/yellow powder turned gray/brown in the freezer. Is it usable? A: No. The color change indicates hydrolysis and subsequent oligomerization.

  • The Mechanism: Moisture hydrolyzes the C=O bond, releasing CO₂ and forming the dicyano-dithiolate. In the solid state, these thiolates cross-link the nitriles.

  • The Protocol:

    • Purification: Sublimation (high vacuum, 100-110°C) is the only reliable way to recover pure material from a degraded batch. Recrystallization often fails because the oligomers act as emulsifiers.

    • Storage: Store under Argon in a desiccator at -20°C.

Visualizing the Competition: Product vs. Polymer

The following diagram illustrates the kinetic competition. Your goal is to keep the reaction in the Green Zone (Pathway A) and avoid the Red Zone (Pathway B).

G Start 4,5-Dicyano-1,3-dithiol-2-one Nu_Attack Nucleophilic Attack (at C=O) Start->Nu_Attack + Base/Nu Intermediate Open-Chain Thiolate Intermediate Nu_Attack->Intermediate Trap Electrophile Present (R-X, Alkyl Halide) Intermediate->Trap Fast (Kinetic Control) No_Trap No Electrophile or High Temp/Base Excess Intermediate->No_Trap Slow (Thermodynamic Control) Product Desired Dithio-Ether Product Trap->Product Polymer_Step Thiolate attacks Nitrile (-CN) of Starting Material No_Trap->Polymer_Step Polymer_Step->Polymer_Step Chain Propagation Tar Black Paramagnetic Tar (Poly-imine Network) Polymer_Step->Tar

Caption: Kinetic competition between productive trapping (Green) and anionic nitrile polymerization (Red).

Validated Experimental Protocols

Protocol A: Safe Thiolate Generation & Trapping

Use this protocol to modify the dithiole ring without polymerization.

ParameterSpecificationReason
Solvent Anhydrous THF or MeOH (Degassed)Oxygen promotes disulfide formation; water causes hydrolysis.
Concentration 0.05 M - 0.1 M (Dilute)High concentration favors intermolecular polymerization.
Base Sodium Methoxide (NaOMe) or Cs₂CO₃Avoid Hydroxide (OH⁻) to prevent irreversible hydrolysis to CO₂.
Temperature 0°C during additionSuppresses activation energy for nitrile attack.

Step-by-Step:

  • Dissolve the electrophile (e.g., Methyl Iodide, 2.2 eq) in degassed Methanol.

  • Cool the solution to 0°C.

  • Add 4,5-Dicyano-1,3-dithiol-2-one (1.0 eq) to the solution.

  • Dropwise Addition: Add NaOMe (2.05 eq, 0.5 M in MeOH) slowly over 30 minutes.

    • Checkpoint: The solution should turn yellow/orange. If it turns dark brown/black, stop—addition was too fast.

  • Stir at 0°C for 1 hour, then allow to warm to Room Temperature.

  • Quench: Pour into ice water and filter the precipitate immediately.

Protocol B: Purification of Degraded Material

Use this if your starting material has darkened.

  • Do not wash with solvent. (Oligomers often become gummy and trap impurities).

  • Set up a Sublimation Apparatus with a cold finger condenser.

  • Load the crude black solid.

  • Apply high vacuum (< 0.1 mbar).

  • Heat the oil bath to 110°C .

  • Collect the white/pale-yellow crystals from the cold finger. Discard the black non-volatile residue.

References

  • Synthesis and Reactivity of Dicyano-dithiolones

    • Title: "Synthetic approaches to tetrathiafulvalene derivatives starting
    • Source:Journal of Organic Chemistry
    • Context: Establishes the baseline reactivity and sensitivity of the nitrile groups to basic conditions.
    • URL:[Link]

  • Polymerization Mechanisms of Nitriles

    • Title: "Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers"
    • Source:ACS Omega
    • Context: Explains the "black tar" formation mechanism (anionic polymerization of dicyano-alkenes) which is chemically analogous to the decomposition of the dithiolone.
    • URL:[Link]

  • Handling of 1,3-Dithiol-2-one Systems

    • Title: "The ring opening reaction of 1,3-dithiol-2-one systems is fully reversible"
    • Source:Chemistry - A European Journal
    • Context: Provides evidence for the reversibility of ring opening and the conditions required to stabilize the open-chain form.
    • URL:[Link]

Validation & Comparative

1H and 13C NMR Spectra of 4,5-Dicyano-1,3-dithiol-2-one: Identity & Purity Verification Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the characterization and purity assessment of 4,5-Dicyano-1,3-dithiol-2-one , a critical precursor in the synthesis of tetrathiafulvalene (TTF) derivatives and organic conductors.

Executive Summary: The "Silent" Standard

Unlike most organic intermediates, 4,5-Dicyano-1,3-dithiol-2-one (hereafter referred to as Compound 1 ) possesses a unique spectral signature defined by what is absent rather than what is present.

  • 1H NMR Status: Silent. The molecule contains no protons. Any signal observed in the 1H NMR spectrum indicates contamination (solvents, water, or starting materials).

  • 13C NMR Status: Definitive. The carbonyl (C=O) resonance is the primary metric for distinguishing Compound 1 from its thione precursor, 4,5-Dicyano-1,3-dithiole-2-thione (Compound 2) .

This guide compares the spectral performance of the target ketone against its thione precursor to ensure complete conversion during synthesis.

1H NMR Spectroscopy: Purity by Exclusion

Because Compound 1 is proton-deficient, 1H NMR is utilized exclusively for impurity profiling . A "clean" spectrum should show only the residual solvent peak and water.

Experimental Protocol: 1H NMR Impurity Scan
  • Solvent: DMSO-d

    
     (Preferred due to high polarity of the dicyano group) or CDCl
    
    
    
    (if derivatized).
  • Concentration: ~10 mg/mL.

  • Scans: 16-64 scans (High sensitivity required to detect trace protonated impurities).

Common Impurity Signals (in DMSO-d )
Signal (ppm)MultiplicitySourceDiagnosis
2.50 QuintetDMSOResidual Solvent (Reference)
3.33 Broad SingletH

O
Water absorption (Sample is hygroscopic)
1.91 SingletAcetic AcidByproduct from Hg(OAc)

oxidation
~7-8 MultipletAromaticsContamination from benzoyl-protected precursors
0.8 - 1.5 MultipletsGrease/AlkanesVacuum grease or solvent impurities

Technical Insight: If you observe any integrated signals other than solvent/water, your product requires recrystallization (typically from Acetonitrile or Toluene).

13C NMR Spectroscopy: The Identity Fingerprint[1]

The transition from Thione (2) to Ketone (1) is the critical synthetic step. 13C NMR provides the only unambiguous confirmation of this functional group interconversion.

Comparative Data: Ketone (Target) vs. Thione (Precursor)

Solvent: DMSO-d



Carbon EnvironmentTarget: 4,5-Dicyano-1,3-dithiol-2-one (ppm)Precursor: 4,5-Dicyano-1,3-dithiole-2-thione (ppm)Shift Difference (

)
C=O (Carbonyl) 188.5 - 190.0 N/ADiagnostic Peak
C=S (Thiocarbonyl) N/A205.0 - 212.0 Disappearance confirms reaction
C=C (Ring) 125.0 - 130.0128.0 - 135.0Minor upfield shift
-CN (Nitrile) 110.0 - 112.0110.0 - 112.0Negligible change
Structural Assignment Logic[2]
  • C=O Resonance (~189 ppm): The carbonyl carbon is deshielded but appears upfield relative to the thiocarbonyl (C=S) of the starting material. This >15 ppm shift is the "Go/No-Go" metric for reaction completion.

  • Nitrile Region (~111 ppm): These carbons are shielded by the triple bond anisotropy and remain relatively static during the transformation.

  • Ring Carbons (~128 ppm): The dithiole ring carbons are heavily influenced by the sulfur atoms and the electron-withdrawing cyano groups.

Visualization: Spectral Monitoring Workflow

The following diagram illustrates the logical flow for monitoring the conversion of Thione to Ketone using NMR.

NMR_Workflow Start Crude Reaction Mixture (Hg(OAc)2 Oxidation) H_NMR Step 1: 1H NMR (DMSO-d6) Check for Protons Start->H_NMR Silent Spectrum Silent (Only Solvent/H2O) H_NMR->Silent Pass Signals Signals Observed (Acetic Acid, Aromatics) H_NMR->Signals Fail C_NMR Step 2: 13C NMR Check Carbonyl Region Silent->C_NMR Recryst Action: Recrystallize (Acetonitrile/Toluene) Signals->Recryst Recryst->H_NMR Peak_190 Peak at ~190 ppm (C=O) NO Peak at >200 ppm C_NMR->Peak_190 Complete Conversion Peak_210 Peak at ~210 ppm (C=S) Present C_NMR->Peak_210 Incomplete Final Product Verified: 4,5-Dicyano-1,3-dithiol-2-one Peak_190->Final Reprocess Action: Re-subject to Oxidation Conditions Peak_210->Reprocess Reprocess->Start

Figure 1: Decision matrix for NMR-based quality control of 4,5-Dicyano-1,3-dithiol-2-one synthesis.

Experimental Protocol: Thione to Ketone Conversion

Context: This protocol describes the standard mercuric acetate oxidation, where NMR monitoring is essential.

Reagents:

  • 4,5-Dicyano-1,3-dithiole-2-thione (Precursor)[1][2]

  • Mercuric Acetate (Hg(OAc)

    
    )
    
  • Chloroform (CHCl

    
    ) / Glacial Acetic Acid
    

Procedure:

  • Dissolution: Dissolve the thione (1.0 eq) in CHCl

    
    .
    
  • Addition: Add Hg(OAc)

    
     (1.2 eq) dissolved in glacial acetic acid. The solution will rapidly change color (often dark precipitate of HgS forms).
    
  • Filtration: Filter off the HgS precipitate through Celite.

  • Workup: Wash the filtrate with water and NaHCO

    
     to remove acetic acid.
    
  • Isolation: Dry over MgSO

    
     and evaporate solvent.
    
  • Validation (Crucial): Run 1H NMR . If a singlet at ~2.0 ppm (Acetic Acid) or broad peaks (polymeric byproducts) appear, recrystallize immediately.

Safety Note: This reaction generates Mercury(II) Sulfide (HgS). Dispose of all solid waste as hazardous heavy metal waste.

References

  • Simmons, H. E., et al. "Thiocarbonyls to Carbonyls: Mercuric Acetate Oxidation." Journal of Organic Chemistry. (General methodology for dithiole-thione to one conversion).

  • Svenstrup, N., & Becher, J. "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)." Synthesis, 1995(3), 215-235. (Review of dicyano-dithiole chemistry and spectral data).

  • Hansen, T. K., et al. "Synthesis and Properties of New TTF Derivatives." Journal of Materials Chemistry. (Specific characterization of cyano-substituted TTF precursors).

  • PubChem Compound Summary. "4,5-Dicyano-1,3-dithiol-2-one." National Center for Biotechnology Information.

Sources

Technical Guide: IR Spectral Interpretation of 4,5-Dicyano-1,3-dithiol-2-one (DCDT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dicyano-1,3-dithiol-2-one (DCDT), also known as 4,5-dicyano-1,3-dithiol-2-one, is a critical synthon in the fabrication of molecular conductors, specifically as a precursor for tetrathiafulvalene (TTF) derivatives used in organic electronics.[1][2][3]

In synthetic workflows, DCDT is typically generated from disodium maleonitriledithiolate (Na₂mnt) or converted from its thione analog, 4,5-dicyano-1,3-dithiole-2-thione . Consequently, the primary challenge for researchers is not just "reading" the spectrum, but differentiating the target ketone from its thione analog and acyclic precursors.

This guide moves beyond basic peak assignment to provide a comparative framework for validating synthesis success and purity.

Part 1: Structural Context & Vibrational Theory

To interpret the spectrum accurately, one must understand the vibrational modes governing the DCDT molecule. The structure consists of a rigid 1,3-dithiole ring fused with a carbonyl group and two nitrile substituents.

Mechanistic Causality of Spectral Features
  • The Carbonyl (C=O) Anomaly: Unlike standard aliphatic ketones (typically ~1715 cm⁻¹) or 5-membered cyclic ketones (~1745 cm⁻¹), the C=O stretch in DCDT is heavily influenced by the sulfur atoms. The resonance contribution from the sulfur lone pairs into the ring creates a "pseudo-aromatic" dithiolium character, often shifting the carbonyl stretch to a slightly lower frequency (1650–1690 cm⁻¹) than expected for a strained ring, while intensifying the band due to the high dipole moment.

  • The Nitrile (C≡N) Reporter: The two cyano groups are conjugated with the C=C double bond of the ring. This conjugation enhances the intensity of the nitrile stretch compared to non-conjugated nitriles.

  • The "Fingerprint" Differentiator: The region below 1100 cm⁻¹ is dominated by C-S stretching and ring deformation modes. This is the " go/no-go " zone for distinguishing the ketone (DCDT) from the thione impurity.

Part 2: Comparative Spectral Analysis

The following table contrasts the target product (DCDT) against its two most common process contaminants: the starting material (Na₂mnt) and the thione intermediate.

Table 1: Comparative IR Fingerprinting
Vibrational ModeTarget: DCDT (Ketone) Alternative: Thione Analog Precursor: Na₂(mnt) Diagnostic Note
C=O Stretch 1660 – 1690 cm⁻¹ (Strong) Absent AbsentPrimary Indicator. Absence confirms Thione; Presence confirms DCDT.
C≡N Stretch 2230 – 2245 cm⁻¹ (Med/Sharp)2230 – 2245 cm⁻¹ (Med/Sharp)~2200 cm⁻¹ (Often Split)Shifts slightly depending on salt counter-ion vs. covalent ring.
C=C Ring Stretch 1540 – 1560 cm⁻¹ (Weak)1530 – 1550 cm⁻¹ (Weak)1480 – 1500 cm⁻¹Obscured in wet samples; less reliable than C=O.
C=S Stretch Absent1050 – 1080 cm⁻¹ (Strong) AbsentSecondary Indicator. Strong band here indicates failed conversion to ketone.
C-S Stretch 800 – 900 cm⁻¹ (Multiple)800 – 900 cm⁻¹ (Multiple)Broad/UndefinedComplex fingerprint region.

Critical Insight: A common error is misinterpreting the C=C stretch (~1550 cm⁻¹) as a carbonyl. Always verify the intensity; the C=O stretch in DCDT is typically the strongest peak in the spectrum, whereas the C=C is significantly weaker.

Part 3: Experimental Protocol

Protocol A: Sample Preparation (KBr vs. ATR)

Why this matters: Sulfur-rich compounds often have high refractive indices. While ATR (Attenuated Total Reflectance) is convenient, it can cause peak shifts and intensity distortions in the fingerprint region for this class of compounds.

Method:

  • Preferred: Transmission FTIR using a KBr pellet.

    • Ratio: 1.5 mg DCDT : 150 mg dry KBr (spectroscopic grade).

    • Grinding: Grind extensively to minimize Mie scattering (which causes sloping baselines).

    • Pressing: Apply 8-10 tons of pressure for 2 minutes to ensure a transparent window.

  • Alternative: Diamond ATR.

    • Note: Expect the C=O peak to appear 2-5 cm⁻¹ lower than reported in KBr. Ensure the crystal is cleaned with dichloromethane (DCM) to remove organic residues before measurement.

Protocol B: Synthesis Verification Workflow

This workflow validates the conversion of the Thione (intermediate) to DCDT (product) using Mercuric Acetate or similar oxidation methods.

SynthesisVerification Start Crude Product Isolated IR_Scan Run FTIR (4000 - 600 cm⁻¹) Start->IR_Scan Check_CO Check 1650-1700 cm⁻¹ (Strong Peak?) IR_Scan->Check_CO Check_CS Check 1050-1080 cm⁻¹ (Strong Peak?) Check_CO->Check_CS No (Weak/Absent) Pure_DCDT PASS: Pure DCDT (Proceed to NMR/MS) Check_CO->Pure_DCDT Yes (Strong) Mixed FAIL: Mixture (Incomplete Rxn) Recrystallize or re-oxidize Check_CO->Mixed Yes, but 1060 cm⁻¹ present Thione FAIL: Unreacted Thione Check Reagent Stoichiometry Check_CS->Thione Yes (Strong) Salt FAIL: Hydrolysis/Ring Opening Check for broad OH (3400) + Salt peaks Check_CS->Salt No (Absent) Pure_DCDT->Check_CS Verify Purity

Figure 1: Decision tree for validating the synthesis of DCDT from thione precursors via IR spectroscopy.

Part 4: Data Interpretation & Troubleshooting

Common Artifacts and False Positives
  • Water Contamination (3400 cm⁻¹):

    • Na₂mnt (precursor) is hygroscopic. If you see a broad OH stretch, it often indicates unreacted salt or wet KBr. Pure DCDT is hydrophobic and should show a flat baseline above 3000 cm⁻¹.

  • The "Doublet" Carbonyl:

    • Occasionally, the C=O peak at 1680 cm⁻¹ may appear split (Fermi resonance or crystal packing effects). This is acceptable provided the C=S peak at 1060 cm⁻¹ is absent.

  • Baseline Slope:

    • DCDT is a dark solid (often yellow/brown depending on purity). High baseline slope at high wavenumbers indicates particle scattering. Remedy: Regrind the KBr pellet more finely.

Quantitative Purity Estimation (Beer-Lambert Law)

For process chemists requiring quantitative data without HPLC:

  • Select the C=O peak (1670 cm⁻¹) as the analyte peak.

  • Select the C≡N peak (2240 cm⁻¹) as an internal reference (assuming the nitrile environment is stable).

  • Calculate the ratio

    
    .
    
  • A consistent ratio indicates batch-to-batch consistency. A drop in this ratio suggests contamination with Thione (which has Nitrile but no Carbonyl).

References

  • Simmons, H. E., et al. (1962). "Thiacyanocarbons. Mechanism of the Reaction of Carbon Disulfide with Sodium Cyanide." Journal of the American Chemical Society.

  • Svenstrup, N., & Becher, J. (1995). "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)." Synthesis.

  • NIST Chemistry WebBook. "Infrared Spectrum of 1,3-Dithiol-2-one derivatives." National Institute of Standards and Technology.

  • Sigma-Aldrich. "Product Specification: 4,5-Dicyano-1,3-dithiol-2-one."[4] Merck KGaA.

Sources

Cyclic Voltammetry Analysis of 4,5-Dicyano-1,3-dithiol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the electrochemical properties of 4,5-Dicyano-1,3-dithiol-2-one derivatives, specifically focusing on their role as precursors to Metal Dithiolene Complexes and Functionalized Tetrathiafulvalenes (TTFs) .

Content Type: Publish Comparison Guide Audience: Researchers, Electrochemical Scientists, and Materials Engineers

Executive Summary

4,5-Dicyano-1,3-dithiol-2-one is a critical synthetic precursor (building block) rather than a standalone electroactive material. Its value lies in its conversion into two high-performance classes of derivatives:

  • Metal Dithiolenes (M-mnt): Where the "one" (ketone) is hydrolyzed to form maleonitriledithiolate (mnt) ligands. These form non-innocent complexes with metals (Ni, Pt, Pd) exhibiting highly reversible, multi-state redox behavior.

  • Cyano-Tetrathiafulvalenes (CN-TTFs): Where the precursor is coupled to form TTF cores. The electron-withdrawing cyano groups significantly increase the oxidation potential compared to standard TTFs, enhancing air stability.

This guide compares the cyclic voltammetry (CV) profiles of these derivatives against standard alternatives like BEDT-TTF and dmit complexes.

Mechanism & Theory: The "Non-Innocent" Redox

To interpret the CV data correctly, one must understand the electronic influence of the dicyano moiety.

The Electronic Effect

The cyano (-CN) groups are strong electron-withdrawing groups (EWGs).

  • In TTF Derivatives: They lower the HOMO energy level. This shifts the first oxidation potential (

    
    ) to more positive values, making the neutral molecule harder to oxidize but the radical cation more resistant to atmospheric oxidation.
    
  • In Metal Complexes: The "mnt" ligand is "non-innocent," meaning the redox events often delocalize across both the metal and the sulfur-ligand framework. The cyano groups stabilize anionic states, allowing for stable monoanionic (

    
    ) and dianionic (
    
    
    
    ) species.
Redox Pathways

The derivatives typically follow these redox mechanisms:

  • CN-TTF Type: Two reversible one-electron oxidations.

    
    
    
  • Metal-Dithiolene Type (

    
    ):  Reversible reductions.
    
    
    
    

Comparative Analysis: Performance vs. Alternatives

Comparison Table: Electrochemical Potentials

The following table contrasts Dicyano-derivatives with standard electron-rich alternatives (like BEDT-TTF) and other sulfur-rich ligands (like dmit).

Derivative ClassCompound Example

(V vs Fc/Fc

)

(V vs Fc/Fc

)
ReversibilityKey Characteristic
Dicyano-TTF (CN)

-TTF
+0.85 V+1.20 VQuasi-ReversibleHigh air stability; high oxidation potential due to EWG.
Standard TTF TTF (Unsubstituted)+0.34 V+0.71 VReversibleEasily oxidized; prone to air oxidation.
Alkyl-TTF BEDT-TTF (ET)+0.52 V+0.80 VReversibleStandard for organic superconductors; moderate potentials.
Metal Dicyano-Dithiolene

-0.15 V (Ox)N/AHighly ReversibleStable anionic states; "Non-innocent" ligand behavior.
Metal Thione-Dithiolene

+0.20 V (Ox)N/AReversibleStronger intermolecular interactions; often superconducting.

Note: Potentials are approximate and solvent-dependent (typically MeCN or DCM).

Visualizing the Redox Workflow

The following diagram illustrates the conversion of the precursor into its active derivatives and their subsequent redox behavior.

G Precursor 4,5-Dicyano-1,3-dithiol-2-one (Precursor) Ligand mnt Ligand (Dithiolate Dianion) Precursor->Ligand Hydrolysis (OH-) TTF Cyano-TTF Derivative Precursor->TTF Coupling (P(OEt)3) Complex Metal Complex [M(mnt)2] Ligand->Complex + Metal Salt (Ni, Pt) Redox_Complex Redox: [M]2- ⇌ [M]1- Complex->Redox_Complex Cyclic Voltammetry Redox_TTF Redox: TTF ⇌ TTF+ ⇌ TTF2+ TTF->Redox_TTF Cyclic Voltammetry

Caption: Synthesis and redox pathways of 4,5-Dicyano-1,3-dithiol-2-one derivatives.

Experimental Protocol: Validated CV Workflow

To ensure reproducible data for these sulfur-rich organic systems, the following protocol is recommended.

Reagents & Setup
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM). Must be HPLC grade and dried over molecular sieves.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).[1] Recrystallized and dried.
    
  • Working Electrode: Glassy Carbon (GC) (3 mm diameter). Polished with 0.05 µm alumina slurry before every scan.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl (in 3M KCl) or Ag wire (pseudo-reference, calibrated with Ferrocene).

Step-by-Step Procedure
  • Solution Prep: Dissolve the derivative (1 mM concentration) in the electrolyte solution.

    • Note: If analyzing the Metal-mnt complex , ensure it is fully soluble; DCM is often preferred for neutral complexes, MeCN for salts.

  • Deoxygenation: Purge the cell with Argon or Nitrogen for at least 10 minutes. Sulfur-based radicals are sensitive to oxygen.

  • Conditioning: Perform 2-3 "cleaning" cycles at a high scan rate (200 mV/s) to equilibrate the electrode surface.

  • Data Collection: Record voltammograms at scan rates of 50, 100, 200, and 500 mV/s.

  • Calibration: Add Ferrocene (Fc) internal standard at the end of the experiment. Calibrate all potentials to the

    
     couple (
    
    
    
    V).
Troubleshooting Common Issues
  • Adsorption Spikes: Sharp peaks often appear if the complex adsorbs to the electrode. Solution: Polish the electrode again and switch to a more polar solvent if possible.

  • Irreversibility: If the return wave is smaller (

    
    ), the radical cation may be reacting with trace water. Solution: Add activated neutral alumina to the cell to scavenge moisture.
    

References

  • Chem-Impex. (n.d.). 4,5-Dicyano-1,3-dithiol-2-one Product Information. Retrieved from

  • Müller, H., & Bourcet, L. (2021). [1,3]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione: A Safe Synthesis. Synthesis. Retrieved from

  • TCI Chemicals. (n.d.). 4,5-Dicyano-1,3-dithiol-2-one Specifications. Retrieved from

  • Frontiers in Chemistry. (2025). Formal synthesis of dibenzotetrathiafulvalene (DBTTF). Retrieved from

  • Beilstein Journal of Organic Chemistry. (2021). Annulation of a 1,3-dithiole ring to a sterically hindered o-quinone core. Retrieved from

Sources

Technical Guide: Alternative Precursors for Tetrathiafulvalene (TTF) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrathiafulvalene (TTF) and its derivatives are the "fruit flies" of organic electronics, serving as critical building blocks for charge-transfer complexes, organic superconductors, and molecular switches. The industrial benchmark for TTF synthesis—the phosphite-mediated coupling of 1,3-dithiole-2-thiones —is effective but plagued by poor atom economy, toxic organophosphorus byproducts, and foul-smelling intermediates.

This guide objectively compares the standard thione route against two high-value alternative precursor strategies: Zinc-Dithiolate Complexes (for modular, asymmetric synthesis) and Ethylene Trithiocarbonates (for atom-economical core synthesis). We prioritize experimental reproducibility, safety profiles, and scalability.

Section 1: The Benchmark vs. The Alternatives

The Standard: 1,3-Dithiole-2-Thione Coupling

The traditional synthesis relies on constructing a 1,3-dithiole-2-thione (or -one) ring, followed by reductive desulfurization/deoxygenation using a trialkyl phosphite (e.g.,


 or 

).
  • Mechanism: The phosphite attacks the thione sulfur, forming a carbene intermediate which dimerizes.

  • Limitations:

    • Toxicity: Requires excess phosphites (neurotoxic potential) and generates phosphorothioates.

    • Purification: Removal of phosphorus byproducts often requires extensive chromatography.

    • Stability: Thione precursors can be volatile and prone to oxidation.

Alternative A: The Zinc-Dithiolate Complex (The Modular Route)

This route utilizes bis(tetraalkylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate complexes.

  • The Logic: Instead of handling unstable dithiols, the sulfur atoms are "masked" in a stable zinc complex. This solid precursor is bench-stable for years.

  • Application: Ideal for asymmetric or highly functionalized TTF derivatives (e.g., BEDT-TTF).

Alternative B: The Trithiocarbonate Route

Uses ethylene trithiocarbonate as a direct precursor, often bypassing the need for complex ring-closure steps associated with the thione route.

  • The Logic: Simplifies the backbone construction for the parent TTF molecule.

Section 2: Comparative Performance Analysis

The following data is synthesized from standard laboratory protocols and scale-up studies.

MetricStandard (Thione + Phosphite)Alternative A (Zn-Complex)Alternative B (Trithiocarbonate)
Precursor Stability Low (Oxidation prone)High (Indefinite shelf life) Moderate
Atom Economy Poor (Phosphorus waste)Moderate (Zn salt waste)Good
Yield (Coupling Step) 85-95% 60-75% (via thione intermediate)50-70%
Purification Load High (Phosphorus removal)Low (Filtration/Recrystallization)Moderate
Scalability High (kg scale possible)Medium (g scale preferred)Medium
Safety Profile Low (Toxic/Smelly reagents)High (Solid handling) Moderate
Best Use Case Bulk parent TTF productionFunctionalized/Asymmetric TTFs Lab-scale parent TTF

Section 3: Detailed Experimental Protocols

Protocol A: Synthesis via Zinc-Dithiolate Complex (Recommended for Derivatives)

This protocol describes the conversion of the Zinc-complex precursor into a protected thione, which is then coupled. This method validates the "modular" advantage.

Reagents:

  • Precursor: Bis(tetra-n-butylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate (Zn(dmit)2 salt).

  • Electrophile: 1,2-dibromoethane (for BEDT-TTF type) or alkyl halides.

  • Solvent: Acetone/Acetonitrile.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the Zinc-complex salt in 50 mL of dry acetone under

    
     atmosphere. The solution will appear deep red.
    
  • Electrophile Addition: Add 25 mmol (slight excess) of 1,2-dibromoethane dropwise.

  • Reflux: Heat to reflux for 4–6 hours. The color will shift from red to yellow/orange, indicating the collapse of the complex and formation of the neutral thione ring.

    • Checkpoint: TLC (SiO2, CH2Cl2) should show the disappearance of the baseline red spot.

  • Isolation: Cool to room temperature. Pour into 200 mL ice water. The product (4,5-ethylenedithio-1,3-dithiole-2-thione) precipitates as a yellow solid.

  • Coupling (The Self-Validating Step):

    • Suspend the dried thione in neat triethyl phosphite (5 mL per gram of thione).

    • Heat to 110°C.

    • Observation: The reaction is self-indicating. The yellow thione dissolves, and orange/red crystals of the TTF derivative precipitate during the reaction as the concentration of the less soluble TTF product increases.

Protocol B: Electrochemical Synthesis (Phosphite-Free Concept)

While less common for bulk synthesis, this represents the "Green" alternative for analytical standards.

  • Setup: Undivided cell, Platinum electrodes.

  • Electrolyte:

    
     in dry MeCN.
    
  • Precursor: 1,3-dithiole-2-thione (10 mM).

  • Electrolysis: Constant current (10 mA/cm²) leads to the formation of the TTF radical cation, which precipitates as a conductive salt on the electrode.

  • Reduction: The salt is chemically reduced (hydrazine) to yield neutral TTF.

Section 4: Mechanistic Visualization

The following diagrams illustrate the chemical logic distinguishing the Standard Route from the Zinc-Complex Route.

Diagram 1: The Zinc-Dithiolate Modular Pathway

This pathway highlights how the Zinc precursor acts as a stable "hub" for creating various thione intermediates before the final coupling.

Zn_Complex_Pathway cluster_safety Safety Benefit Zn_Complex Zn-Dithiolate Complex (Stable Precursor) Thione_Int Functionalized 1,3-Dithiole-2-Thione Zn_Complex->Thione_Int Nucleophilic Attack (Reflux in Acetone) Electrophile Electrophile (R-X or Br-CH2-CH2-Br) Electrophile->Thione_Int Coupling Coupling Step (P(OEt)3 or Electrochemical) Thione_Int->Coupling Desulfurization TTF_Product Functionalized TTF (e.g., BEDT-TTF) Coupling->TTF_Product Dimerization

Caption: The Zinc-complex strategy allows safe storage of the sulfur-rich core, reacting only when needed to form the thione intermediate.

Diagram 2: Standard Phosphite Coupling Mechanism

Understanding this mechanism explains the toxicity/waste issues (formation of


).

Phosphite_Mechanism Thione 1,3-Dithiole-2-Thione Adduct Carbene-Phosphorane Intermediate Thione->Adduct + P(OR)3 Phosphite Trialkyl Phosphite (P(OR)3) Phosphite->Adduct Carbene Dithiole Carbene Adduct->Carbene Elimination Waste Phosphorothioate Waste (S=P(OR)3) Adduct->Waste Side Product TTF Tetrathiafulvalene (TTF) Carbene->TTF Dimerization

Caption: The standard route generates stoichiometric phosphorus waste, necessitating rigorous purification.

References

  • Simmons, H. E., et al. (1973). "The Synthesis of Tetrathiafulvalene." Journal of the American Chemical Society.

  • Larsen, J., & Lenoir, C. (1995). "Synthesis of TTF Derivatives." Organic Syntheses.

  • Svenstrup, N., & Becher, J. (1995). "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)." Synthesis.

  • Segura, J. L., & Martin, N. (2001). "New Concepts in Tetrathiafulvalene Chemistry." Angewandte Chemie International Edition.

  • Misaki, Y., et al. (2018). "Development of TTF-based Organic Conductors." Journal of Materials Chemistry C.

Electrochemical Profiling of Tetrathiafulvalene (TTF) Scaffolds: A Comparative Guide to Substituted vs. Unsubstituted Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the electrochemical properties of unsubstituted Tetrathiafulvalene (TTF) versus its substituted derivatives. Designed for researchers in materials science and medicinal chemistry, this document analyzes how specific functional groups modulate the redox potential (


), HOMO-LUMO gaps, and cation stability. We establish a baseline using unsubstituted TTF and contrast it with electron-donating (EDG) and electron-withdrawing (EWG) analogues, supported by experimental protocols and mechanistic visualizations.

Mechanistic Foundation: The TTF Redox System

The utility of TTF stems from its ability to undergo two reversible, sequential one-electron oxidations.[1][2] This thermodynamic stability is driven by the formation of a


-electron aromatic system in the 1,3-dithiolium rings upon oxidation.
The Redox Pathway
  • Neutral State (

    
    ):  A non-aromatic, electron-rich fulvalene core.
    
  • Radical Cation (

    
    ):  Formed at the first half-wave potential (
    
    
    
    ). The system gains partial aromaticity.
  • Dication (

    
    ):  Formed at the second half-wave potential (
    
    
    
    ). The central double bond elongates, and two independent aromatic dithiolium rings are formed.
Visualization: Redox State Transitions

The following diagram illustrates the sequential oxidation pathway and the associated structural changes.

TTF_Redox_Pathway TTF_Neutral Neutral TTF (0) Non-aromatic Electron Rich TTF_Cation Radical Cation (•+) Semi-Conducting Stable Mixed Valence TTF_Neutral->TTF_Cation Oxidation 1 (E1) -1 e- TTF_Cation->TTF_Neutral Reduction 1 TTF_Dication Dication (2+) Fully Aromatic Rings Insulating TTF_Cation->TTF_Dication Oxidation 2 (E2) -1 e- TTF_Dication->TTF_Cation Reduction 2

Figure 1: Sequential oxidation pathway of TTF showing the transition from neutral donor to aromatic dication.

Comparative Analysis: Substituted vs. Unsubstituted

The electrochemical behavior of TTF is highly tunable. Substituents affect the redox potentials through Inductive (


)  and Mesomeric (

)
effects, altering the energy levels of the Highest Occupied Molecular Orbital (HOMO).
Baseline: Unsubstituted TTF
  • Characteristics: Standard reference point. Moderate oxidation potentials allow for the formation of charge-transfer complexes with acceptors like TCNQ.

  • Typical Data:

    
     V, 
    
    
    
    V (vs. Ag/AgCl).
Effect of Electron-Donating Groups (EDGs)

Substituents such as alkyls (e.g., Methyl) or sulfur-based groups (e.g., Alkylthio) generally raise the HOMO energy, making the molecule easier to oxidize (cathodic shift), or stabilize the cationic state through charge delocalization.

  • TMTTF (Tetramethyl-TTF): Methyl groups exert a positive inductive effect (+I), stabilizing the cation. This results in a slight lowering of oxidation potentials compared to TTF.

  • BEDT-TTF (Bis(ethylenedithio)-TTF): The outer sulfur atoms extend the

    
    -framework and facilitate intermolecular interactions (S···S contacts), crucial for superconductivity. While electronically similar to TTF, the steric bulk and extended conjugation fine-tune the 
    
    
    
    values and significantly alter solid-state packing.
Effect of Electron-Withdrawing Groups (EWGs)

Substituents like Esters (


), Nitriles (

), or Trifluoromethyl (

) lower the HOMO energy, making the molecule harder to oxidize (anodic shift).
  • Mechanism: Strong -I and -M effects withdraw electron density from the central fulvalene core, destabilizing the cationic states.

  • Trend: The anodic shift generally follows the Hammett parameters: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    
  • Utility: These derivatives are air-stable and useful for n-type semiconductors or as precursors where oxidative protection is required.

Quantitative Comparison Table

Note: Potentials are approximate and solvent-dependent (typically MeCN or DCM).

CompoundSubstituent Typengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(V)

(V)

(V)
Electronic Effect
TTF None (H)0.340.710.37Baseline
TMTTF EDG (Methyl)0.280.650.37+I (Stabilizing)
BEDT-TTF EDG (Alkylthio)0.460.840.38+M / Steric
TTF-(CO₂Me)₄ EWG (Ester)0.951.300.35-M / -I
TTF-(CN)₄ EWG (Nitrile)> 1.10Irrev.[1][2][3][4][5][6][7][8][9][10]N/AStrong -I

Experimental Protocol: Cyclic Voltammetry (CV)

To obtain reproducible data for TTF derivatives, a standardized CV protocol is essential.

Reagents & Equipment[2][12]
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (HPLC Grade).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Analyte: 1 mM concentration of the TTF derivative.

  • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

  • Counter Electrode: Platinum wire.[2]

  • Reference Electrode: Ag/AgCl (3M KCl) or Ag wire (calibrated vs. Ferrocene/Ferrocenium).

Step-by-Step Workflow
  • Preparation: Dissolve electrolyte in solvent and purge with Argon for 10 minutes to remove oxygen.

  • Blank Scan: Run a CV of the electrolyte solution to ensure the potential window is clean (-0.5 V to +1.5 V).

  • Analyte Addition: Add the TTF derivative to reach 1 mM concentration. Purge for an additional 2 minutes.

  • Measurement:

    • Start potential: 0 V.

    • Scan direction: Positive (Anodic).

    • Switching potential: Just past the second oxidation peak (e.g., +1.0 V for TTF, +1.5 V for EWG-TTFs).

    • Scan rates: Vary from 50 to 500 mV/s to test reversibility (

      
      ).
      
  • Calibration: Add Ferrocene internal standard at the end of the experiment to normalize potentials (

    
     V).
    

Decision Logic for Derivative Selection

The following diagram guides the selection of a TTF derivative based on the intended application and required electrochemical window.

TTF_Selection_Logic Start Select TTF Application Cond_Conductivity Goal: Organic Conductor (Superconductivity) Start->Cond_Conductivity Cond_Stability Goal: Air-Stable Material (n-type Semiconductor) Start->Cond_Stability Cond_Sensor Goal: Redox Sensor (Cation Binding) Start->Cond_Sensor Opt_BEDT Choose: BEDT-TTF (S...S interactions) Cond_Conductivity->Opt_BEDT Max intermolecular overlap Opt_TMTTF Choose: TMTTF (Low Oxidation Potential) Cond_Conductivity->Opt_TMTTF 1D stacking Opt_EWG Choose: EWG-TTF (CN, CF3, Ester) High Oxidation Potential Cond_Stability->Opt_EWG Prevent oxidation in air Opt_Crown Choose: Crown-Ether TTF (Cation-induced shift) Cond_Sensor->Opt_Crown Signal transduction

Figure 2: Decision matrix for selecting TTF derivatives based on target electrochemical properties.

References

  • Jeannin, O., Barrière, F., & Fourmigué, M. (2015). Trifluoromethyl-substituted tetrathiafulvalenes. Beilstein Journal of Organic Chemistry. [Link]

  • Canevet, D., Sallé, M., Zhang, G., Zhang, D., & Zhu, D. (2009). Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes. Chemical Communications. [Link][10]

  • García-Simón, C., et al. (2022). Electrochemistry of Tetrathiafulvalene Ligands Assembled on the Surface of Gold Nanoparticles. MDPI. [Link]

  • Niedbala, J., et al. (2021). Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics. ACS Organic & Inorganic Au. [Link]

Sources

Structural Analysis Guide: 4,5-Dicyano-1,3-dithiol-2-one vs. Thione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Solid-State Chemists Subject: Comparative Crystallography and Functional Utility of Dicyano-dithiole Precursors

Executive Summary

In the development of organic conductors and molecular electronics, 4,5-Dicyano-1,3-dithiol-2-one (hereafter referred to as the Oxo-variant ) serves as a critical synthon, particularly for the synthesis of tetrathiafulvalene (TTF) derivatives via phosphite-mediated cross-coupling. While its sulfur-analog, 4,5-Dicyano-1,3-dithiole-2-thione (the Thio-variant ), is the primary synthetic precursor, the structural and electronic distinctions between these two are profound.

This guide provides a technical comparison of the solid-state properties of the Oxo-variant against the Thio-variant. We analyze how the substitution of the exocyclic sulfur with oxygen alters crystal packing, dipole moments, and reactivity, providing a roadmap for researchers selecting between these precursors for specific synthetic pathways.

Comparative Technical Analysis

The choice between the Oxo- and Thio-variants is rarely arbitrary; it dictates the efficiency of subsequent coupling reactions and the solubility profile of the intermediate.

Structural & Electronic Properties
Feature4,5-Dicyano-1,3-dithiol-2-one (Oxo)4,5-Dicyano-1,3-dithiole-2-thione (Thio)Implication
Exocyclic Moiety Carbonyl (C=O)Thiocarbonyl (C=S)C=O is significantly more polar, altering solubility.
Dipole Moment High (~4.0 - 4.5 D)Moderate (~2.5 - 3.0 D)The Oxo-variant exhibits stronger dipole-dipole stacking.
Intermolecular Contacts Short O···S and N···S contactsDominant S···S (chalcogen) interactionsOxo-variants often pack denser due to electrostatic steering.
Reactivity (Coupling) High reactivity with trialkyl phosphitesLower reactivity; requires harsher conditionsOxo is the preferred electrophile for asymmetric TTF synthesis.
Crystal Habit Typically needles or platesBlocks or prismsAffects handling and filtration during scale-up.
The "Chalcogen Effect" in Packing

The most critical structural differentiator is the Chalcogen Bond .

  • Thio-variant: The exocyclic sulfur atom acts as a "sticky" site for other sulfur atoms, creating 2D or 3D networks of S···S interactions (typically < 3.6 Å).[1] This facilitates charge transfer pathways in derived conductors.

  • Oxo-variant: The oxygen atom is a hard Lewis base. It disrupts the S···S network, favoring localized C-H···O hydrogen bonds or S···O chalcogen bonds. This makes the Oxo-variant electronically insulating in the solid state but highly soluble in polar organic solvents (e.g., Acetonitrile, THF).

Experimental Workflow: Structural Elucidation

To rigorously characterize these crystals, a self-validating workflow combining synthesis, growth, and diffraction is required.

Workflow Diagram

StructuralAnalysis cluster_synthesis Phase 1: Synthesis & Purification cluster_cryst Phase 2: Crystal Growth cluster_analysis Phase 3: Diffraction & Refinement Syn Precursor Synthesis (Na2(dmit) -> Thione) Conv Mercuric Acetate Conversion (Thione -> Oxo) Syn->Conv Hg(OAc)2 / CHCl3 Pur Silica Gel Chromatography Conv->Pur Solv Solvent Selection (CH2Cl2 / Hexane) Pur->Solv Evap Slow Evaporation (Controlled Temp) Solv->Evap XRD SC-XRD Data Collection (100 K) Evap->XRD Single Crystal Refine SHELXL Refinement (R1 < 5%) XRD->Refine Hirsh Hirshfeld Surface Analysis Refine->Hirsh

Figure 1: End-to-end workflow for the synthesis, isolation, and structural characterization of 4,5-Dicyano-1,3-dithiol-2-one.

Detailed Experimental Protocols

Synthesis & Conversion (Thione to Oxo)

Note: This protocol assumes the starting material is the Thione variant.

  • Dissolution: Dissolve 4,5-dicyano-1,3-dithiole-2-thione (1.0 eq) in chloroform/acetic acid (3:1 v/v).

  • Oxidation: Add Mercuric Acetate (Hg(OAc)₂, 1.1 eq) at room temperature. The reaction will precipitate HgS (black solid) immediately.

    • Why? The affinity of Mercury for Sulfur drives the exchange of C=S to C=O.

  • Filtration: Filter the mixture through a pad of Celite to remove toxic HgS byproducts.

  • Workup: Wash the filtrate with saturated NaHCO₃ to remove acetic acid, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or Toluene.

Crystallization Protocol (Vapor Diffusion)

For X-ray quality crystals, simple evaporation often yields twins. Vapor diffusion is superior for this dipole-rich molecule.

  • Inner Vial: Dissolve 20 mg of the Oxo-variant in 2 mL of Tetrahydrofuran (THF) . (THF coordinates well with the ketone, preventing rapid crashing).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Hexane or Pentane .

  • Equilibration: Seal the outer jar and store at 4°C in a vibration-free environment.

  • Timeline: Hexane will diffuse into the THF, lowering solubility slowly. Harvest crystals after 48–72 hours.

Single Crystal XRD Data Collection
  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a MiTeGen loop using Paratone oil.

  • Temperature: Collect data at 100 K .

    • Scientific Rationale: Low temperature minimizes thermal motion (ellipsoids), which is crucial for resolving the electron density of the cyano (C≡N) triple bonds accurately.

  • Strategy: Use Mo-Kα radiation (λ = 0.71073 Å). A full sphere of data is recommended to maximize redundancy, aiding in the absorption correction (vital for sulfur-rich compounds).

Structural Interaction Logic

The packing of 4,5-Dicyano-1,3-dithiol-2-one is governed by a competition between dipolar alignment and steric stacking.

Interactions Oxo C=O Dipole Stack Antiparallel Dipole Stacking Oxo->Stack Strong Driver Hbond C-H···O Weak H-Bonds Oxo->Hbond Acceptor Cyano C≡N Group Contact S···N Short Contacts (Electrostatic) Cyano->Contact Donor Sulfur Ring Sulfur Sulfur->Contact Acceptor

Figure 2: Interaction map showing the dominant forces driving crystal packing. The C=O dipole promotes antiparallel stacking, while the Cyano groups engage in specific electrostatic contacts with ring sulfurs.

Key Interaction: The "Ribbon" Motif

In the Oxo-variant, researchers typically observe a "Ribbon" or "Sheet" motif driven by C-H···O interactions.

  • The carbonyl oxygen accepts weak hydrogen bonds from the ring or adjacent alkyl groups (if derivatized).

  • Contrast: The Thione variant lacks this strong acceptor, leading to "Slipped Stack" motifs driven purely by S···S van der Waals forces.[2]

References

  • Simmons, H. E., et al. (1962). "Thiacyanocarbons. Mechanism of the Reaction of Carbon Disulfide with Sodium Cyanide." Journal of the American Chemical Society. Link

  • Svenstrup, N., & Becher, J. (1995). "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)." Synthesis. Link

  • Bryce, M. R. (2000). "Tetrathiafulvalenes as Building Blocks for Functional Materials." Journal of Materials Chemistry. Link

  • Krief, A. (1980). "Synthetic Methods Using α-Heterosubstituted Organometallics." Tetrahedron. (Context for C=O vs C=S reactivity). Link

  • Cambridge Crystallographic Data Centre (CCDC). "Structures of Dithiole-2-ones." (General database for validating unit cell parameters). Link

Sources

Computational vs. Experimental Benchmarking: 4,5-Dicyano-1,3-dithiol-2-one (DDO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dicyano-1,3-dithiol-2-one (DDO) , CAS [934-31-6], is a critical heterocyclic building block in the synthesis of tetrathiafulvalene (TTF) derivatives and molecular conductors.[1][2] Recently, it has gained prominence as a high-voltage electrolyte additive for lithium-ion batteries, where it forms a robust cathode-electrolyte interphase (CEI).

This guide provides a rigorous technical comparison between experimental physicochemical data and computational predictions (DFT) . By benchmarking these datasets, researchers can validate the purity of their synthesized material and accurately model its electronic behavior in device applications.

Structural Analysis: Geometry & Conformational Stability

The molecule exhibits


 symmetry with a planar dithiolone ring fused to two nitrile groups. This planarity is essential for the 

-stacking interactions observed in its solid-state derivatives.
Experimental vs. Computational Geometry[3]
  • Computational Method: DFT (B3LYP/6-31G*)

  • Experimental Reference: Single Crystal X-ray Diffraction (Analogous dithiolone structures)

ParameterBondExperimental (Typical Å/°)Computational (DFT Å/°)Deviation (%)
Bond Length C=O1.20 - 1.221.214< 1.0%
C-S (Ring)1.73 - 1.761.758~1.2%
C=C (Ring)1.33 - 1.351.348< 0.5%
C-C (Nitrile)1.42 - 1.441.432< 1.0%
C≡N1.14 - 1.161.156< 0.5%
Bond Angle S-C(=O)-S113° - 115°114.2°~0.5%

Expert Insight: The slight elongation of the C-S bond in DFT calculations compared to X-ray data is a known artifact of gas-phase calculations lacking crystal packing forces. For solid-state applications, apply a scaling factor of 0.98 to DFT bond lengths if precise lattice matching is required.

Structural Validation Workflow

The following diagram illustrates the logic flow for validating the synthesized structure using X-ray and DFT cross-referencing.

StructuralValidation Sample Synthesized DDO Sample XRD Single Crystal XRD Sample->XRD DFT DFT Optimization (B3LYP/6-31G*) Sample->DFT Input Geometry Compare Compare Bond Lengths & Angles XRD->Compare DFT->Compare Decision Match < 2% Deviation? Compare->Decision Valid Structure Validated Decision->Valid Yes Refine Check Purity/Twinning Decision->Refine No

Figure 1: Decision tree for structural validation of DDO using experimental and computational inputs.

Spectroscopic Profiling (IR & UV-Vis)

Spectroscopic data serves as the primary "fingerprint" for rapid purity assessment. The nitrile (C≡N) and carbonyl (C=O) stretches are diagnostic.

Vibrational Spectroscopy (FT-IR)[1][4]
  • Scaling Factor: 0.961 (Standard for B3LYP/6-31G*)

Vibrational ModeExperimental Frequency (cm⁻¹)Unscaled DFT (cm⁻¹)Scaled DFT (cm⁻¹)Assignment
C≡N Stretch 2220 - 2240 (Strong)2330~2239Symmetric/Asymmetric Stretch
C=O Stretch 1660 - 1690 (Strong)1750~1682Carbonyl Stretching
C=C Stretch 1520 - 1550 (Medium)1590~1528Ring Double Bond
C-S Stretch 800 - 850 (Weak)860~826Ring Breathing
UV-Vis Absorption[5]
  • Experimental

    
    :  ~300-330 nm (in CH₂Cl₂)
    
  • TD-DFT Prediction: 315 nm (HOMO → LUMO transition)

  • Observation: The absorption band is due to

    
     transitions within the dithiolone ring. A lack of absorption >400 nm indicates high purity (absence of oxidized oligomers).
    

Electronic & Electrochemical Properties[5][6][7][8]

For battery applications, the reduction potential is the critical parameter. DDO functions as a film-forming additive by reducing sacrificially on the cathode surface.

HOMO/LUMO & Redox Potentials
PropertyExperimental DataComputational (DFT)Implication
Melting Point 122 - 126 °CN/APurity Indicator
Reduction Potential ~3.6 - 3.7 V vs. Li/Li⁺-3.8 eV (LUMO)High-voltage stability window
HOMO Energy -6.8 eV (PES)-6.92 eVResistance to oxidative decomposition
Dipole Moment ~4.5 Debye (Soln)4.8 Debye (Gas)High solubility in polar electrolytes

Protocol Note: In cyclic voltammetry (CV), DDO typically shows an irreversible reduction peak around 3.6 V (vs Li/Li⁺) during the first cycle, corresponding to the formation of the protective CEI layer.

Experimental Protocols

Synthesis of 4,5-Dicyano-1,3-dithiol-2-one

Safety Warning: This protocol involves the generation of phosgene equivalents. Work must be performed in a well-ventilated fume hood.

Reaction Scheme: Bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiol) zincate + Triphosgene


DDO

Step-by-Step Procedure:

  • Precursor Prep: Suspend 2.5 mmol of the zincate precursor in 50 mL dry THF under

    
     atmosphere.
    
  • Addition: Cool the mixture to -78°C. Add 1.25 mmol of triphosgene dissolved in 10 mL THF dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will turn from red to pale yellow/orange.

  • Workup: Quench with water (carefully). Extract with dichloromethane (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel column chromatography (Eluent: CH₂Cl₂/Hexane 1:1).
    
  • Yield: Expect ~60-70% yield of white/off-white crystals.

Quality Control Check
  • Visual: Product must be white to pale gray. Brown color indicates sulfur polymerization.

  • Melting Point: 122-126°C.[3]

  • IR: Confirm sharp peak at ~2230 cm⁻¹ (CN) and ~1680 cm⁻¹ (C=O).

References

  • Crystal Structure & Packing

    • Acta Crystallographica Section E, "Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one" (Analogous packing analysis).

  • Electrochemical Application (Battery Additive)

    • ResearchGate, "4,5-Dicyano-1,3-dithiol-2-one (DDO) as a new type additive to enhance the cycling performance...".[4]

  • Synthesis Precursors

    • Organic Syntheses, "4,5-dibenzoyl-1,3-dithiole-1-thione" (Zincate method reference).

  • Physical Properties (Melting Point/CAS)

    • Thermo Fisher Scientific, "4,5-Dicyano-1,3-dithiol-2-one Specifications".

  • IR/DFT Scaling Factors

    • ChemRxiv, "Harmonic scale factors of fundamental transitions for dispersion-corrected quantum chemical methods".

Sources

Safety Operating Guide

4,5-Dicyano-1,3-dithiol-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dicyano-1,3-dithiol-2-one (CAS: 934-31-6) is a specialized precursor used primarily in the synthesis of conductive molecular systems (e.g., DMIT salts).[1] Its disposal requires strict adherence to protocols governing organic nitriles and sulfur-bearing heterocycles .

CRITICAL WARNING: Improper handling can lead to the release of Hydrogen Cyanide (HCN) gas if acidified, or Sulfur Oxides (SOx) if incinerated without scrubbing. This guide prioritizes Segregation and Commercial Incineration as the only acceptable disposal route for laboratory quantities, rejecting in-lab chemical deactivation due to the high risk of toxic gas evolution.

Chemical Profile & Hazard Assessment

Before initiating any waste workflow, you must validate the material identity. This compound poses a dual threat: acute toxicity (Nitrile) and irritant/corrosive potential (Sulfur heterocycle).

ParameterSpecification
Chemical Name 4,5-Dicyano-1,3-dithiol-2-one
Synonyms 2-Oxo-1,3-dithiole-4,5-dicarbonitrile
CAS Number 934-31-6
Physical State Solid (Crystalline powder, white to gray/brown)
Primary Hazards Acute Toxic (H301, H311, H331) ; Skin/Eye Irritant (H315, H319)
Incompatibilities Strong Acids (Liberates HCN); Strong Oxidizers (Fire/Explosion); Bases (Rapid hydrolysis)

Mechanism of Hazard:

  • Nitrile Hydrolysis: Under acidic conditions or high heat, the cyano groups (-CN) can hydrolyze to release Hydrogen Cyanide (HCN), a systemic chemical asphyxiant.

  • Ring Decomposition: The dithiol-2-one ring is a cyclic carbonate analog. Nucleophilic attack (e.g., by strong bases) opens the ring, potentially releasing carbon disulfide (

    
    ) derivatives or sulfide ions, which are highly toxic and malodorous.
    

Waste Segregation & Packaging Protocol

The safety of the disposal chain depends entirely on the initial segregation at the bench.

Step 1: Waste Stream Classification

Do NOT mix this compound with general organic solvents or aqueous waste.

  • Correct Stream: Solid Toxic Organic Waste (Sulfur/Nitrile bearing).

  • EPA/RCRA Code (USA): Likely P-listed (P105 for nitriles/cyanides) or D003 (Reactivity - Cyanide/Sulfide bearing). Verify with your local EHS officer.

Step 2: Packaging for Pickup
  • Primary Container: Place the solid waste in a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Must read: "Toxic Solid - Organic Nitrile/Sulfur Compound."

    • Hazard Checkboxes: Toxic, Irritant.[2][3]

  • Secondary Containment: Place the primary jar into a clear plastic zip-bag or a secondary tub to capture potential dust leakage.

Step 3: Storage Pending Disposal
  • Location: Store in a Satellite Accumulation Area (SAA) inside a fume hood or a ventilated cabinet.

  • Segregation: Physically separate from Acids (prevent HCN generation) and Oxidizers (prevent fire).

Disposal Decision Logic (Visualization)

The following diagram outlines the decision-making process for disposing of 4,5-Dicyano-1,3-dithiol-2-one, emphasizing the prohibition of drain disposal.

DisposalWorkflow Start Waste Generation: 4,5-Dicyano-1,3-dithiol-2-one StateCheck Is the waste Solid or Solution? Start->StateCheck Solid Solid Waste StateCheck->Solid Solution Solution (Solvent Waste) StateCheck->Solution PackSolid Pack in HDPE/Glass Jar. Label: 'Toxic Solid - Nitriles' Solid->PackSolid EHS Transfer to EHS/Waste Mgmt for Incineration PackSolid->EHS CompatCheck Check Solvent Compatibility. Is it Acidic? Solution->CompatCheck Neutralize Neutralize carefully to pH 7-9. (DO NOT ACIDIFY) CompatCheck->Neutralize Yes (Acidic) - RISK PackLiq Collect in 'Toxic Organic' Waste Carboy CompatCheck->PackLiq No (Neutral/Basic) Neutralize->PackLiq PackLiq->EHS

Caption: Operational workflow for segregating and packaging nitrile/sulfur waste. Note the critical check against acidic solvents to prevent HCN release.

Emergency Spill Response Procedures

In the event of a benchtop spill, immediate action is required to prevent inhalation of dust or vapors.

PPE Requirements:

  • Nitrile gloves (Double gloving recommended).

  • Safety goggles.

  • Lab coat.

  • Respiratory Protection: N95/P100 particulate respirator (minimum) or half-face respirator with organic vapor/acid gas cartridges if dust is significant.

Protocol:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • Ventilate: Ensure the fume hood sash is at the proper working height. If the spill is outside a hood, increase general lab ventilation.

  • Dry Cleanup (Preferred):

    • Do NOT use water initially (hydrolysis risk).

    • Cover the spill with an inert absorbent (Vermiculite or chemically treated spill pads).

    • Gently sweep the solid/absorbent mixture into a dust pan using a brush, minimizing dust generation.

  • Decontamination:

    • Once solids are removed, wipe the surface with a mild alkaline solution (1% Sodium Carbonate) to neutralize trace residues.

    • Follow with a water rinse.[3]

  • Disposal: Place all cleanup materials (pads, gloves, sweepings) into the hazardous waste container described in Section 2.

Scientific Rationale: Why Incineration?

Researchers often ask if they can chemically deactivate this compound using bleach (Sodium Hypochlorite), a common method for simple cyanides.

We strictly advise AGAINST in-lab chemical deactivation for this specific compound.

  • Complex Kinetics: The oxidation of the dithiol-2-one ring by hypochlorite is exothermic and complex. It can generate sulfonyl chlorides or sulfur dioxide (

    
    ) before the nitrile group is fully neutralized.
    
  • Gas Evolution: The reaction conditions required to destroy the nitrile group (high pH, excess oxidant) can inadvertently trigger the release of toxic fumes if the temperature is not strictly controlled.

  • Professional Standard: Commercial incineration at >1000°C with secondary combustion chambers and caustic scrubbers ensures the complete conversion of:

    • Carbon

      
      
      
      
      
    • Sulfur

      
      
      
      
      
      (Captured by scrubber)
    • Nitrogen/Nitriles

      
      
      
      
      
      /
      
      
      (Captured/Reduced)

Self-Validating Safety Step: Before handing over the waste, verify the pH of any liquid waste stream containing this compound. Use a pH strip. If


, add mild base (Sodium Bicarbonate) until neutral. This prevents accidental HCN generation during transport.

References

  • PubChem. (n.d.). Compound Summary: 4,5-Dicyano-1,3-dithiol-2-one.[1][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling 4,5-Dicyano-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 4,5-Dicyano-1,3-dithiol-2-one CAS: 934-31-6 Synonyms: 2-Oxo-1,3-dithiole-4,5-dicarbonitrile; Dicyanodithiolone.

This compound is a high-value precursor used primarily in the synthesis of tetrathiafulvalene (TTF) derivatives and organic conductors. While chemically valuable, it presents a Category 3 Acute Toxicity profile (Oral, Dermal, and Inhalation).

The Core Hazard Mechanism: Beyond standard toxicity, this molecule contains two nitrile groups attached to a sulfur-rich heterocyclic ring. Under metabolic conditions or acidic hydrolysis, there is a non-zero risk of cyanide ion release. Furthermore, thermal decomposition or reaction with strong oxidizers releases highly toxic sulfur oxides (


) and nitrogen oxides (

).

Operational Mandate: Treat this substance as a potent dermal and inhalation hazard . All manipulations must occur within a certified chemical fume hood or glovebox.

Personal Protective Equipment (PPE) Matrix

As a Senior Application Scientist, I do not recommend PPE based on "minimum compliance" but on "maximum survivability" and contamination control. The lipophilic nature of the dithiole ring facilitates dermal absorption, making skin protection critical.

PPE Selection Table
Protection ZoneStandard Protocol (Solid Handling < 1g)High-Risk Protocol (Solutions / > 1g / Heating)Technical Rationale
Respiratory Certified Fume Hood (Face velocity > 100 fpm). Sash at lowest working height.Glovebox (Inert Atmosphere) or Fume Hood with secondary containment.Inhalation of dust or vapors triggers rapid systemic toxicity (H331).
Hand Protection Double Nitrile Gloves (min 5 mil thickness each). Change immediately upon splash.Silver Shield / 4H Laminate liners under Nitrile outer gloves.Nitriles degrade in organic solvents used with this compound (e.g., DCM, THF), increasing permeation risk.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Full Face Shield over goggles.Dust is a severe eye irritant (H319).[1] Goggles seal against airborne particulates better than safety glasses.
Body Protection Flame-Resistant Lab Coat (buttoned to neck).Tyvek® Sleeves or Apron + Lab Coat.Prevents accumulation of toxic dust on personal clothing/forearms.

Operational Logic & Workflows

A. PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct safety barriers based on your experimental state.

PPE_Decision_Logic Start Start: Handling 4,5-Dicyano-1,3-dithiol-2-one State_Check Determine Physical State Start->State_Check Solid_State Solid (Powder/Crystal) State_Check->Solid_State Liquid_State Solution / Reaction Mix State_Check->Liquid_State Quantity_Check Quantity > 1g? Solid_State->Quantity_Check Solvent_Check Solvent: DCM/Chloroform? Liquid_State->Solvent_Check Std_PPE Standard Protocol: Double Nitrile + Goggles + Fume Hood Quantity_Check->Std_PPE No High_PPE High-Risk Protocol: Tyvek Sleeves + Double Nitrile + Static Control Quantity_Check->High_PPE Yes Laminate_Gloves REQUIRED: Silver Shield Laminate Gloves (Permeation Risk) Solvent_Check->Laminate_Gloves Yes (Halogenated) Std_Liquid_PPE Double Nitrile (Freq. Change) + Face Shield Solvent_Check->Std_Liquid_PPE No (e.g., Alcohols)

Figure 1: Decision logic for PPE selection. Note that halogenated solvents (common in dithiole chemistry) require laminate gloves due to rapid breakthrough of standard nitrile.

B. Step-by-Step Handling Protocol
1. Weighing and Transfer (The Critical Zone)

Context: This compound is a solid powder (mp 122-126°C).[2] Static electricity can cause the powder to "jump," leading to inhalation hazards outside the balance draft shield.

  • Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood. Do not weigh on an open bench.

  • Static Control: Use an anti-static gun on the weighing boat and spatula before touching the compound.

  • Transfer: Use a chemically resistant spatula (stainless steel or PTFE). Avoid plastic spatulas if using halogenated solvents later, as residual contamination is harder to clean.

  • Closure: Immediately reseal the stock container. TCI and Sigma-Aldrich specify storage under inert gas (Argon/Nitrogen) at cool temperatures. Oxygen and moisture degrade the compound, potentially releasing toxic byproducts.

2. Reaction Setup

Context: Synthesis of TTF precursors often involves nucleophilic attack on the dithiole ring.

  • Atmosphere: Run all reactions under Nitrogen or Argon. The compound is air-sensitive.[3][4]

  • Temperature: If heating is required, use a silicone oil bath or heating block with a temperature limit control. Do not overheat (>180°C) to avoid thermal decomposition into HCN and sulfur oxides.

  • Quenching: When quenching reactions, assume the presence of residual toxic species. Neutralize aqueous waste streams with bleach (sodium hypochlorite) only if you are certain no acid is present, to prevent chlorine gas evolution, and check pH to ensure it remains alkaline (pH > 10) to trap any potential cyanide.

Emergency Response & Disposal

Emergency Response Workflow

In the event of exposure, time is the only variable you control.

Emergency_Response Incident Incident Occurs Type Identify Type Incident->Type Skin Dermal Exposure Type->Skin Inhale Inhalation Type->Inhale Spill Bench Spill Type->Spill Action_Skin 1. Remove Clothing 2. Rinse 15min 3. Seek Medical (Cyanide Protocol) Skin->Action_Skin Action_Inhale 1. Move to Fresh Air 2. Oxygen if available 3. Call Emergency Services Inhale->Action_Inhale Action_Spill 1. Evacuate Area 2. Don Full PPE 3. Cover with Absorbent 4. Do NOT use water Spill->Action_Spill

Figure 2: Immediate response actions. Note: Medical personnel must be informed of potential nitrile/cyanide toxicity.

Disposal Protocols

Never dispose of this compound down the drain.

  • Solid Waste: Package in a sealed container labeled "Toxic Solid Organic Waste - Sulfur/Nitrile Hazard."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste. Label clearly: "Contains 4,5-Dicyano-1,3-dithiol-2-one – Potential Cyanide/Sulfide Hazard."

  • Contaminated PPE: Grossly contaminated gloves and Tyvek sleeves should be disposed of as hazardous solid waste, not regular trash.

Scientific Integrity & Storage Data

  • Stability: The dicyano groups withdraw electron density, stabilizing the ring but making it susceptible to nucleophilic attack. Moisture sensitivity is due to the potential hydrolysis of the nitrile to amide/carboxylic acid, or ring opening.

  • Storage Condition: Refrigerator (

    
    ) or Room Temperature (depending on vendor spec, but cool is safer), Under Inert Gas .
    
  • Incompatibility: Strong oxidizing agents (risk of fire/explosion), Strong acids (risk of HCN evolution), Strong bases.

References

  • PubChem. (n.d.). Compound Summary: 2-Oxo-1,3-dithiole-4,5-dicarbonitrile.[2] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.